molecular formula C15H14ClN3O B1615674 Dazadrol CAS No. 47029-84-5

Dazadrol

Katalognummer: B1615674
CAS-Nummer: 47029-84-5
Molekulargewicht: 287.74 g/mol
InChI-Schlüssel: DITYEPYMBCHKLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dazadrol is a useful research compound. Its molecular formula is C15H14ClN3O and its molecular weight is 287.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

47029-84-5

Molekularformel

C15H14ClN3O

Molekulargewicht

287.74 g/mol

IUPAC-Name

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol

InChI

InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19)

InChI-Schlüssel

DITYEPYMBCHKLF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O

Kanonische SMILES

C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O

Andere CAS-Nummern

47029-84-5

Herkunft des Produkts

United States

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of Dazadrol (Sch 12650) on Norepinephrine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (Sch 12650) is a synthetic compound developed in the 1960s that has been identified as a norepinephrine reuptake inhibitor. This guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with the norepinephrine transporter (NET). Due to the historical nature of the primary research, this document synthesizes the available information and outlines the likely experimental protocols used to characterize this compound. While precise quantitative data from the initial studies remains largely inaccessible in modern databases, this guide provides a framework for understanding this compound's pharmacological profile and the methodologies for evaluating similar compounds.

Introduction

This compound, also known by its developmental code Sch 12650, is a pyridinemethanol derivative developed by Schering Corp.[1]. Early pharmacological studies identified its primary mechanism of action as the inhibition of noradrenaline (norepinephrine) reuptake, which leads to increased concentrations of norepinephrine in the synaptic cleft[1]. This action is the basis for its potential antidepressant effects[1]. This technical guide consolidates the available knowledge on this compound's interaction with the norepinephrine transporter, providing insights for researchers in pharmacology and drug development.

Core Mechanism of Action: Norepinephrine Transporter Inhibition

The principal pharmacological effect of this compound is the blockade of the norepinephrine transporter (NET). The NET is a crucial membrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, this compound increases the dwell time and concentration of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Norepinephrine Reuptake Inhibition by this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (Vesicle) NE_released Norepinephrine (Synaptic Cleft) NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Adrenergic_Receptor Adrenergic Receptor NE_released->Adrenergic_Receptor NET->NE_vesicle Reuptake This compound This compound (Sch 12650) This compound->NET Inhibition Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Initiates

Caption: this compound blocks the norepinephrine transporter (NET) on the presynaptic neuron, preventing the reuptake of norepinephrine from the synaptic cleft. This leads to an increased concentration of norepinephrine available to bind to postsynaptic adrenergic receptors.

Quantitative Pharmacological Data

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
This compound (Sch 12650)Norepinephrine Transporter (NET)Radioligand Binding AssayData not availableData not availableLippmann, 1970; Schmitt, 1971
This compound (Sch 12650)Norepinephrine Transporter (NET)Norepinephrine Uptake AssayData not availableData not availableLippmann, 1970; Schmitt, 1971

Experimental Protocols

The following sections detail the likely experimental methodologies that would have been employed in the 1970s to characterize the norepinephrine reuptake inhibitory activity of this compound (Sch 12650). These protocols are based on standard pharmacological practices of the era for assessing monoamine transporter function.

Radioligand Binding Assay for Norepinephrine Transporter

This assay would have been used to determine the binding affinity (Ki) of this compound for the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the NET by measuring its ability to displace a radiolabeled ligand specifically bound to the transporter.

Materials:

  • Biological Material: Rat brain tissue homogenates (specifically from regions rich in noradrenergic neurons, such as the hypothalamus or cortex).

  • Radioligand: A tritiated NET-selective radioligand, such as [³H]-nisoxetine or [³H]-desipramine.

  • Test Compound: this compound (Sch 12650) at various concentrations.

  • Non-specific Binding Control: A high concentration of a known NET inhibitor (e.g., desipramine) to determine non-specific binding.

  • Buffers and Reagents: Appropriate buffer solutions (e.g., Tris-HCl with ions like Na+, K+, and Cl-), scintillation fluid.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

  • Membrane Preparation: Rat brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the cell membranes containing the norepinephrine transporters. The pellet is washed and resuspended to a specific protein concentration.

  • Binding Reaction: The membrane preparation is incubated in assay tubes with the radioligand at a fixed concentration and varying concentrations of this compound. A set of tubes containing the radioligand and a high concentration of a non-specific binding agent is also prepared.

  • Incubation: The reaction tubes are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of this compound, which can be converted to a Ki value using the Cheng-Prusoff equation.

Workflow Diagram:

Radioligand Binding Assay Workflow A Prepare Brain Tissue Membrane Homogenate B Incubate Membranes with [³H]-Radioligand and this compound A->B C Separate Bound and Free Radioligand by Filtration B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: A typical workflow for a radioligand binding assay to determine the affinity of a compound for the norepinephrine transporter.

In Vitro Norepinephrine Uptake Inhibition Assay

This functional assay would have been used to measure the potency (IC50) of this compound in inhibiting the reuptake of norepinephrine into synaptosomes.

Objective: To determine the functional potency of this compound in blocking the transport of norepinephrine into nerve terminals.

Materials:

  • Biological Material: Synaptosomes prepared from rat brain tissue (e.g., hypothalamus or cortex).

  • Radiolabeled Substrate: [³H]-Norepinephrine.

  • Test Compound: this compound (Sch 12650) at various concentrations.

  • Uptake Buffer: Krebs-Ringer bicarbonate buffer or similar physiological salt solution.

  • Equipment: Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter.

Methodology:

  • Synaptosome Preparation: Rat brain tissue is homogenized in a sucrose solution and subjected to differential centrifugation to isolate the synaptosome fraction.

  • Pre-incubation: Synaptosomes are pre-incubated in the uptake buffer with varying concentrations of this compound or vehicle.

  • Uptake Initiation: [³H]-Norepinephrine is added to initiate the uptake reaction. The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer to remove extracellular [³H]-Norepinephrine.

  • Quantification: The amount of [³H]-Norepinephrine taken up by the synaptosomes is determined by liquid scintillation counting of the filters.

  • Data Analysis: The percentage inhibition of norepinephrine uptake at each concentration of this compound is calculated relative to the control (vehicle-treated) samples. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

Norepinephrine Uptake Inhibition Assay Workflow A Isolate Synaptosomes from Brain Tissue B Pre-incubate Synaptosomes with this compound A->B C Initiate Uptake with [³H]-Norepinephrine B->C D Terminate Uptake by Filtration C->D E Quantify [³H]-Norepinephrine Uptake D->E F Calculate IC50 Value E->F

Caption: A standard workflow for an in vitro norepinephrine uptake inhibition assay using synaptosomes.

Conclusion

References

(4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, a potential analog of the α-adrenergic antagonist, phentolamine. The synthesis is designed for researchers, scientists, and professionals in drug development, providing a comprehensive, step-by-step methodology. The proposed route involves the synthesis of a key ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by a nucleophilic addition of a lithiated N-protected imidazoline, and subsequent deprotection to yield the target tertiary alcohol. This document provides detailed experimental protocols, tabulated data for key reactions, and visualizations of the synthetic workflow and a relevant biological pathway to contextualize the compound's potential application.

Introduction

The target molecule, (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, shares structural motifs with phentolamine, a known non-selective α-adrenergic receptor antagonist.[1][2] Phentolamine and its analogs are of significant interest in pharmacology for their potential therapeutic applications, including the management of hypertensive crises and other cardiovascular conditions.[3][4][5] The synthesis of novel analogs is a key strategy in the discovery of compounds with improved potency, selectivity, or pharmacokinetic profiles.[1] This guide details a plausible and robust synthetic route to the title compound, leveraging established chemical transformations.

Retrosynthetic Analysis

The proposed synthesis of the target tertiary alcohol is approached through a retrosynthetic analysis that disconnects the molecule at the carbon-carbon bond formed in the final step. The most strategic disconnection is between the imidazoline C2 carbon and the carbinol center. This leads to a key ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, and a 2-lithiated imidazoline nucleophile. The ketone itself can be synthesized from commercially available starting materials.

Diagram of Retrosynthetic Analysis

G Target (4-chlorophenyl)(4,5-dihydro-1H-imidazol-2-yl)(pyridin-2-yl)methanol Disconnect C-C Bond Formation Target->Disconnect Intermediates Key Intermediates Disconnect->Intermediates Ketone (4-chlorophenyl)(pyridin-2-yl)methanone Intermediates->Ketone Imidazoline 2-Lithio-1-(tert-butoxycarbonyl)-4,5-dihydro-1H-imidazole Intermediates->Imidazoline Precursors Starting Materials Ketone->Precursors Imidazoline->Precursors PyridineKetonePrecursor 2-(4-chlorobenzyl)pyridine Precursors->PyridineKetonePrecursor ImidazolinePrecursor 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-imidazole Precursors->ImidazolinePrecursor

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Workflow

The forward synthesis consists of four main stages:

  • Synthesis of the Ketone Intermediate: Oxidation of 2-(4-chlorobenzyl)pyridine to yield (4-chlorophenyl)(pyridin-2-yl)methanone.

  • Protection of the Imidazoline: N-protection of 4,5-dihydro-1H-imidazole with a tert-butoxycarbonyl (Boc) group to facilitate selective lithiation.

  • Nucleophilic Addition: Lithiation of the N-Boc-imidazoline and its subsequent reaction with the ketone intermediate to form the protected tertiary alcohol.

  • Deprotection: Removal of the Boc protecting group to yield the final product, (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol.

Diagram of Synthetic Workflow

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2 & 3: Coupling cluster_2 Stage 4: Deprotection A 2-(4-chlorobenzyl)pyridine B (4-chlorophenyl)(pyridin-2-yl)methanone A->B KMnO4, H2O E Protected Tertiary Alcohol B->E C 4,5-dihydro-1H-imidazole D N-Boc-imidazoline C->D Boc2O D->E 1. n-BuLi 2. Ketone (B) F Target Molecule E->F TFA, DCM

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

Stage 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone

This procedure is adapted from established oxidation methods for similar substrates.[6]

  • Reaction Setup: To a solution of 2-(4-chlorobenzyl)pyridine (1 equivalent) in water, add potassium permanganate (KMnO₄, 1.5 equivalents) portion-wise.

  • Reaction Conditions: Heat the mixture to 85-95°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and quench with a small amount of methanol. Filter the mixture to remove manganese dioxide.

  • Extraction and Purification: Extract the aqueous filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization from petroleum ether to obtain the pure ketone.

Stage 2: Synthesis of 1-(tert-butoxycarbonyl)-4,5-dihydro-1H-imidazole
  • Reaction Setup: Dissolve 4,5-dihydro-1H-imidazole (1 equivalent) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and triethylamine (1.2 equivalents).

  • Reaction Conditions: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Workup and Purification: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The resulting crude N-Boc-imidazoline is often of sufficient purity for the next step.

Stage 3: Synthesis of tert-butyl 2-((4-chlorophenyl)(hydroxy)(pyridin-2-yl)methyl)-4,5-dihydro-1H-imidazole-1-carboxylate
  • Lithiation: Dissolve N-Boc-imidazoline (1.2 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen). Add n-butyllithium (n-BuLi, 1.2 equivalents) dropwise and stir for 1 hour at this temperature.

  • Nucleophilic Addition: Add a solution of (4-chlorophenyl)(pyridin-2-yl)methanone (1 equivalent) in anhydrous THF dropwise to the lithiated imidazoline solution at -78°C.

  • Reaction Quench: Allow the reaction to stir at -78°C for 2-3 hours, then warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel column chromatography.

Stage 4: Synthesis of (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol
  • Deprotection: Dissolve the protected tertiary alcohol from Stage 3 (1 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Workup: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product into DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final compound by column chromatography or recrystallization to yield the target molecule.

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Hypothetical Yield (%)
12-(4-chlorobenzyl)pyridineKMnO₄Water85-954-680-90
3N-Boc-imidazoline, Ketonen-BuLiTHF-782-360-75
4Protected Tertiary AlcoholTFADCMRoom Temp.2-485-95

Visualization of Adrenergic Signaling Pathway

Given the structural similarity of the target compound to phentolamine, it is hypothesized to interact with α-adrenergic receptors. The following diagram illustrates the general signaling pathway of α1-adrenergic receptors, a common target for such molecules.

G cluster_receptor Cell Membrane Receptor α1-Adrenergic Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates Ligand Agonist (e.g., Norepinephrine) Ligand->Receptor Activates Antagonist Antagonist (e.g., Target Molecule) Antagonist->Receptor Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Simplified α1-adrenergic receptor signaling pathway.

Conclusion

This guide presents a comprehensive and technically detailed synthetic route for (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol. By adapting established methodologies for the synthesis of the key ketone intermediate and employing a lithiated imidazoline for nucleophilic addition, this pathway offers a viable strategy for accessing this novel phentolamine analog. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of new α-adrenergic receptor modulators. Further optimization of reaction conditions and thorough characterization of intermediates and the final product will be essential for successful implementation.

References

Dazadrol (CAS 47029-84-5): A Technical Overview of Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazadrol (CAS 47029-84-5) is a synthetic compound classified as a pyridinemethanol derivative. Developed in the 1970s, it has been investigated for its potential as an antidepressant. The primary mechanism of action of this compound is the inhibition of noradrenaline (norepinephrine) reuptake, which leads to increased concentrations of this neurotransmitter in the synaptic cleft. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, general experimental protocols for their determination, a plausible synthetic route, and a visualization of its targeted signaling pathway.

Physicochemical Properties of this compound

Quantitative data for the physicochemical properties of this compound are limited, with most available information being predicted values. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₅H₁₄ClN₃O-
Molar Mass 287.75 g/mol [1]
CAS Number 47029-84-5[1]
IUPAC Name (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)pyridin-2-ylmethanol[1]
SMILES C1CN=C(N1)C(C2=CC=C(C=C2)Cl)(C3=CC=CC=N3)O[1]
InChI InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)15(20,14-18-9-10-19-14)13-3-1-2-8-17-13/h1-8,20H,9-10H2,(H,18,19)[1]
Predicted Boiling Point 529.7 ± 50.0 °C
Predicted Density 1.34 ± 0.1 g/cm³
Predicted pKa 9.79 ± 0.29
Predicted LogP Not available-
Water Solubility Not available-

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for this compound is scarce, the following are standard methodologies for determining the key physicochemical properties of active pharmaceutical ingredients (APIs).

Melting Point Determination

The melting point of a solid API is a crucial indicator of purity and is typically determined using a melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded as the melting point.

Boiling Point Determination

For liquid compounds or those that can be safely heated to their boiling point without decomposition, the boiling point is determined.

Methodology:

  • A small volume of the substance is placed in a test tube with a boiling chip.

  • A thermometer is positioned with its bulb just above the liquid surface.

  • The test tube is heated, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For pharmaceutical compounds, it is often determined by potentiometric titration or UV-Vis spectrophotometry.

Methodology (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

  • The solution is titrated with a standardized solution of a strong acid or base.

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • The pKa is determined from the inflection point of the resulting titration curve.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is a common technique for its determination.

Methodology:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken until equilibrium is reached.

  • The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Water Solubility Determination

Aqueous solubility is a fundamental property that influences a drug's absorption and bioavailability.

Methodology:

  • An excess amount of the solid compound is added to a known volume of water at a specific temperature.

  • The mixture is agitated until equilibrium is achieved (typically 24-48 hours).

  • The saturated solution is filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

Synthesis and Characterization Workflow

A plausible synthetic route for this compound, a pyridinemethanol derivative, would involve the reaction of a pyridine-based precursor with an organometallic reagent.

Plausible Synthetic Workflow:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification cluster_characterization Characterization 2-pyridyl(4-chlorophenyl)methanone 2-pyridyl(4-chlorophenyl)methanone Grignard_Reaction Grignard-type Reaction 2-pyridyl(4-chlorophenyl)methanone->Grignard_Reaction imidazoline_reagent Imidazoline-based organometallic reagent imidazoline_reagent->Grignard_Reaction This compound This compound Grignard_Reaction->this compound Chromatography Column Chromatography This compound->Chromatography NMR NMR Spectroscopy (¹H, ¹³C) Chromatography->NMR MS Mass Spectrometry Chromatography->MS IR IR Spectroscopy Chromatography->IR

Plausible workflow for this compound synthesis and characterization.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the synthesized this compound by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the this compound molecule, such as the O-H stretch of the alcohol and C-N bonds of the pyridine and imidazoline rings.

  • High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the final compound.

Mechanism of Action: Noradrenaline Reuptake Inhibition

This compound functions as a noradrenaline reuptake inhibitor. In the central nervous system, noradrenaline is released from presynaptic neurons into the synaptic cleft, where it binds to adrenergic receptors on the postsynaptic neuron, propagating a nerve signal. The action of noradrenaline is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound blocks this transporter, leading to an accumulation of noradrenaline in the synaptic cleft and enhanced neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Noradrenaline_Vesicle Noradrenaline in Vesicles Noradrenaline Noradrenaline Noradrenaline_Vesicle->Noradrenaline Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Blocks Noradrenaline->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Noradrenaline->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activates

Signaling pathway of a noradrenaline reuptake inhibitor like this compound.

Conclusion

References

In Vitro Characterization of Dazadrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Dazadrol is a pyridinemethanol derivative that has been investigated for its effects on the central nervous system.[1] Its primary established mechanism of action is the inhibition of norepinephrine reuptake, a key process in regulating noradrenergic signaling.[1] By blocking the norepinephrine transporter (NET), this compound increases the extracellular levels of norepinephrine, which is a well-established therapeutic strategy for depression and other neurological disorders. Given the structural and functional similarities between monoamine transporters, it is also crucial to characterize the activity of such compounds at the dopamine transporter (DAT) to understand their full pharmacological profile, including potential for off-target effects or a dual-action mechanism.

This guide outlines the essential in vitro assays for a thorough characterization of this compound's interaction with monoamine transporters.

Mechanism of Action: Monoamine Reuptake Inhibition

Norepinephrine and dopamine are catecholamine neurotransmitters that play critical roles in mood, attention, motivation, and executive function. Their signaling is terminated by reuptake from the synaptic cleft into the presynaptic neuron via their respective transporters, NET and DAT.

This compound, as a norepinephrine reuptake inhibitor, is presumed to bind to the norepinephrine transporter, thereby blocking the reabsorption of norepinephrine from the synapse. This leads to an accumulation of norepinephrine in the synaptic cleft, enhancing and prolonging its signaling effects on postsynaptic adrenergic receptors.

Data Presentation: A Framework for Quantitative Analysis

A comprehensive in vitro characterization of this compound would involve determining its binding affinity (Ki) and functional potency (IC50) at both the norepinephrine and dopamine transporters. The following tables provide a template for presenting such quantitative data, with example values typical for selective and dual-action reuptake inhibitors.

Table 1: Binding Affinity of this compound at Human Monoamine Transporters

TargetRadioligandKi (nM)
Norepinephrine Transporter (hNET)[³H]-NisoxetineData Not Available
Dopamine Transporter (hDAT)[³H]-WIN 35,428Data Not Available
Serotonin Transporter (hSERT)[³H]-ParoxetineData Not Available

Table 2: Functional Inhibition of Monoamine Uptake by this compound

AssayIC50 (nM)
[³H]-Norepinephrine Uptake Inhibition (hNET)Data Not Available
[³H]-Dopamine Uptake Inhibition (hDAT)Data Not Available

Experimental Protocols

The following are detailed methodologies for key in vitro experiments to characterize this compound.

Radioligand Binding Assay for NET and DAT Affinity

This assay determines the binding affinity (Ki) of this compound for the norepinephrine and dopamine transporters by measuring its ability to compete with a radiolabeled ligand.

4.1.1. Materials

  • Membrane Preparations: Membranes from cells stably expressing human NET (hNET) or human DAT (hDAT), or rodent brain regions rich in these transporters (e.g., frontal cortex for NET, striatum for DAT).

  • Radioligands: [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a known potent inhibitor (e.g., Desipramine for NET, GBR12909 for DAT).

  • Instrumentation: 96-well plates, filtration apparatus, liquid scintillation counter.

4.1.2. Procedure

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, assay buffer, and either this compound, buffer (for total binding), or non-specific binding control.

  • Add the radioligand at a concentration near its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

4.1.3. Data Analysis

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosome Uptake Assay for NET and DAT Functional Inhibition

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine or dopamine into isolated nerve terminals (synaptosomes).

4.2.1. Materials

  • Synaptosome Preparations: Freshly prepared synaptosomes from rodent brain regions (e.g., frontal cortex for NET, striatum for DAT).

  • Radiolabeled Substrates: [³H]-Norepinephrine or [³H]-Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer containing pargyline (to inhibit monoamine oxidase) and ascorbic acid (as an antioxidant).

  • Test Compound: this compound.

  • Non-specific Uptake Control: A known potent inhibitor (e.g., Desipramine for NET, Nomifensine for DAT) or incubation at 4°C.

  • Instrumentation: Centrifuge, water bath, liquid scintillation counter.

4.2.2. Procedure

  • Prepare synaptosomes by homogenizing brain tissue in sucrose buffer followed by differential centrifugation.

  • Pre-incubate aliquots of the synaptosome preparation with various concentrations of this compound or control vehicle in assay buffer.

  • Initiate the uptake reaction by adding the radiolabeled substrate ([³H]-Norepinephrine or [³H]-Dopamine).

  • Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer or by adding a stop solution containing a potent inhibitor.

  • Lyse the synaptosomes and measure the accumulated radioactivity by liquid scintillation counting.

4.2.3. Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the percentage of inhibition of specific uptake for each concentration of this compound.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific substrate uptake) using non-linear regression.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound at a noradrenergic synapse.

Dazadrol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (in vesicle) Dopamine->NE_vesicle Dopamine β-Hydroxylase NE_synapse Norepinephrine NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade Activation This compound This compound This compound->NET Inhibition

Caption: Proposed mechanism of this compound at the noradrenergic synapse.

Experimental Workflows

The following diagrams outline the workflows for the key in vitro assays.

Binding_Assay_Workflow start Start: Radioligand Binding Assay prep_membranes Prepare hNET/hDAT Membrane Homogenates start->prep_membranes prep_compounds Prepare Serial Dilutions of this compound start->prep_compounds plate_setup Add Membranes, this compound, and Radioligand to Plate prep_membranes->plate_setup prep_compounds->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis: Calculate IC50 and Ki counting->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Uptake_Assay_Workflow start Start: Synaptosome Uptake Assay prep_synaptosomes Prepare Brain Synaptosomes start->prep_synaptosomes pre_incubation Pre-incubate Synaptosomes with this compound prep_synaptosomes->pre_incubation initiate_uptake Add Radiolabeled Norepinephrine/Dopamine pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Terminate Uptake by Filtration/Washing incubation->terminate_uptake counting Liquid Scintillation Counting terminate_uptake->counting analysis Data Analysis: Calculate IC50 counting->analysis end End analysis->end

Caption: Workflow for the synaptosome uptake assay.

Conclusion

The in vitro characterization of this compound is essential for a comprehensive understanding of its pharmacological profile. The methodologies detailed in this guide, including radioligand binding assays and synaptosome uptake assays, provide a robust framework for determining its affinity and functional potency at the norepinephrine and dopamine transporters. While specific quantitative data for this compound remains to be fully elucidated in accessible literature, the described protocols are the standard for characterizing this class of compounds. The resulting data would be critical for guiding further preclinical and clinical development, establishing structure-activity relationships, and predicting in vivo efficacy and potential side effects.

References

Preclinical Antidepressant Activity of Dazadrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dazadrol (also known as Sch 12650) is a synthetic compound identified as a potential antidepressant agent.[1] Developed by Schering Corp. in the late 1960s, its primary mechanism of action is the inhibition of noradrenaline (norepinephrine) reuptake.[1] By blocking the norepinephrine transporter (NET), this compound increases the concentration of noradrenaline in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is a well-established principle for antidepressant efficacy. This technical guide summarizes the core preclinical studies and methodologies relevant to characterizing the antidepressant activity of a noradrenaline reuptake inhibitor like this compound.

In Vitro Preclinical Data: Noradrenaline Reuptake Inhibition

The initial preclinical assessment of a compound like this compound involves determining its potency and selectivity for the norepinephrine transporter in vitro. This is typically achieved through radioligand binding assays or functional uptake assays using synaptosomes or cell lines expressing the human norepinephrine transporter.

Table 1: Representative In Vitro Profile of a Noradrenaline Reuptake Inhibitor

ParameterRepresentative Value (IC₅₀ nM)Description
Noradrenaline (NA) Reuptake Inhibition1 - 50Concentration of the compound that inhibits 50% of noradrenaline uptake.
Serotonin (5-HT) Reuptake Inhibition>1000Concentration of the compound that inhibits 50% of serotonin uptake.
Dopamine (DA) Reuptake Inhibition>1000Concentration of the compound that inhibits 50% of dopamine uptake.

Note: The values in this table are representative for a selective noradrenaline reuptake inhibitor and are for illustrative purposes. Specific data for this compound is not available.

In Vivo Preclinical Data: Animal Models of Depression

The antidepressant-like effects of this compound would be evaluated in various animal models of depression. The most common of these are the Forced Swim Test (FST) and the Tail Suspension Test (TST), which are sensitive to the effects of acute antidepressant treatment.

Table 2: Representative In Vivo Antidepressant-Like Effects of a Noradrenaline Reuptake Inhibitor in the Forced Swim Test (Rodent Model)

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Reduction in Immobility
Vehicle-180 ± 15-
This compound (Representative)10120 ± 1233%
This compound (Representative)3090 ± 1050%
Imipramine (Reference)20100 ± 1144%

Note: The data in this table are representative and intended to illustrate the expected effects of a noradrenaline reuptake inhibitor in the Forced Swim Test. Specific data for this compound is not available.

Experimental Protocols

In Vitro Noradrenaline Reuptake Inhibition Assay

Objective: To determine the in vitro potency of this compound to inhibit the norepinephrine transporter (NET).

Methodology:

  • Preparation of Synaptosomes: Rat brain cortex is homogenized in a sucrose buffer. The homogenate is centrifuged at a low speed to remove cellular debris, and the resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes. The synaptosomal pellet is resuspended in a physiological buffer.

  • Uptake Assay:

    • Aliquots of the synaptosomal preparation are pre-incubated with various concentrations of this compound or a reference compound.

    • [³H]-Noradrenaline (radiolabeled noradrenaline) is added to initiate the uptake reaction.

    • The incubation is carried out at 37°C for a short period (e.g., 5-10 minutes).

    • Non-specific uptake is determined in the presence of a high concentration of a standard NET inhibitor (e.g., desipramine) or by conducting the assay at 0-4°C.

  • Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that causes 50% inhibition of [³H]-noradrenaline uptake (IC₅₀) is calculated by non-linear regression analysis of the concentration-response curve.

In Vivo Forced Swim Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of this compound in a behavioral despair model.

Methodology:

  • Animals: Male mice or rats are used. They are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Apparatus: A cylindrical tank (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Animals are randomly assigned to treatment groups (vehicle, this compound at various doses, and a positive control like imipramine).

    • This compound or the respective control substance is administered via an appropriate route (e.g., intraperitoneally) at a specific time before the test (e.g., 30-60 minutes).

    • Each animal is individually placed in the water-filled cylinder for a 6-minute session.

    • The session is typically video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

  • Data Analysis: The mean duration of immobility for each treatment group is calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the immobility times between the this compound-treated groups and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Signaling Pathways and Visualizations

Mechanism of Action of this compound

This compound, as a noradrenaline reuptake inhibitor, acts at the synaptic cleft of noradrenergic neurons. The following diagram illustrates this mechanism.

Dazadrol_Mechanism_of_Action cluster_cleft Synaptic Cleft presynaptic Presynaptic Neuron Noradrenaline (NA) Vesicles NA_released Noradrenaline (NA) presynaptic->NA_released NA Release postsynaptic Postsynaptic Neuron Adrenergic Receptors NA_released->postsynaptic Binding NET Norepinephrine Transporter (NET) NA_released->NET Reuptake This compound This compound This compound->NET Inhibition

Caption: Mechanism of action of this compound at the noradrenergic synapse.

Experimental Workflow for the Forced Swim Test

The workflow for conducting the Forced Swim Test is a standardized procedure to ensure reliable and reproducible results.

FST_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Random Assignment to Treatment Groups acclimatization->grouping dosing Administration of this compound, Vehicle, or Positive Control grouping->dosing pre_test_wait Pre-treatment Time (e.g., 30-60 min) dosing->pre_test_wait fst_procedure Forced Swim Test (6-minute session) pre_test_wait->fst_procedure recording Video Recording of Behavior fst_procedure->recording scoring Blinded Scoring of Immobility Time (last 4 min) recording->scoring analysis Statistical Analysis (e.g., ANOVA) scoring->analysis end End analysis->end

Caption: Standardized experimental workflow for the Forced Swim Test.

Conclusion

The preclinical profile of this compound is consistent with that of a selective noradrenaline reuptake inhibitor. Its primary mechanism of action, the blockade of the norepinephrine transporter, leads to an increase in synaptic noradrenaline, which is hypothesized to mediate its antidepressant effects. While specific quantitative data from the original preclinical studies are not widely available, the established methodologies for assessing noradrenaline reuptake inhibitors, including in vitro reuptake assays and in vivo behavioral models like the Forced Swim Test, provide a robust framework for understanding the antidepressant potential of this compound. Further research, should it be undertaken, would likely confirm these foundational preclinical findings and further elucidate the neurobiological effects of this compound.

References

Neuropharmacological Profile of Dazadrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (Sch 12650) is a synthetic compound developed by Schering Corp. in the late 1960s and early 1970s, initially investigated for its antidepressant properties. Structurally a pyridinemethanol derivative, its primary mechanism of action is the inhibition of norepinephrine reuptake, leading to increased noradrenergic neurotransmission. While preclinical studies demonstrated its potential as an antidepressant, this compound was never commercially marketed, and detailed quantitative pharmacological data in the public domain is scarce. This guide provides a comprehensive overview of the known neuropharmacological profile of this compound, including its mechanism of action, and presents detailed, representative experimental protocols for assessing monoamine reuptake inhibition, typical of the era of its development. Due to the absence of specific binding affinity data for this compound in accessible literature, comparative data for other relevant monoamine reuptake inhibitors is provided for context.

Introduction

This compound, also known by its developmental code Sch 12650 and chemical name (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, emerged from an era of significant discovery in psychopharmacology. Early research identified its primary activity as a norepinephrine reuptake inhibitor, a mechanism shared by many successful antidepressant medications. This guide aims to consolidate the available information on this compound's neuropharmacology and provide a technical framework for understanding its actions within the central nervous system.

Mechanism of Action

This compound's principal mechanism of action is the blockade of the norepinephrine transporter (NET). The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By inhibiting NET, this compound increases the concentration and prolongs the duration of norepinephrine in the synapse, leading to enhanced activation of adrenergic receptors. While its primary target is the NET, the potential for interaction with other monoamine transporters, such as the dopamine transporter (DAT), was also considered during its initial evaluation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) Vesicle Dopamine->NE_vesicle Dopamine β- Hydroxylase NE_synapse NE NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) This compound This compound This compound->NET Inhibition NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Figure 1: Mechanism of Action of this compound.

Quantitative Pharmacological Data

Table 1: Comparative Binding Affinities (Ki, nM) for Selected Norepinephrine Reuptake Inhibitors

CompoundNETDATSERT
Desipramine1.12536
Reboxetine1.198010,000
Atomoxetine57779
Nisoxetine0.83990

Data are representative values from various sources and are intended for comparative purposes only.

Table 2: Comparative Binding Affinities (Ki, nM) for Selected Dopamine Reuptake Inhibitors

CompoundDATNETSERT
GBR-129090.6121,400
Methylphenidate115394,078
Bupropion5261,98043,700
Vanoxerine0.91101,400

Data are representative values from various sources and are intended for comparative purposes only.

Experimental Protocols

The following sections describe representative experimental protocols for assessing the inhibition of norepinephrine and dopamine reuptake. These methods are based on established techniques that would have been contemporaneous with the development of this compound.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This assay determines the binding affinity of a test compound for the NET by measuring its ability to compete with a radiolabeled ligand.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue (e.g., hypothalamus) in buffer prep2 Centrifuge at low speed to remove nuclei and debris prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet membranes prep2->prep3 prep4 Resuspend membrane pellet in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]-Nisoxetine (radioligand) and varying concentrations of this compound prep4->assay1 assay2 Separate bound from free radioligand by rapid vacuum filtration assay1->assay2 assay3 Wash filters to remove non-specific binding assay2->assay3 assay4 Quantify radioactivity on filters using liquid scintillation counting assay3->assay4 analysis1 Generate competition curve (% specific binding vs. [this compound]) assay4->analysis1 analysis2 Calculate IC50 value analysis1->analysis2 analysis3 Calculate Ki value using Cheng-Prusoff equation analysis2->analysis3

Figure 2: Workflow for a NET Radioligand Binding Assay.

Methodology:

  • Tissue Preparation:

    • Rat brain regions rich in NET, such as the hypothalamus or cortex, are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes) to pellet the crude membrane fraction.

    • The membrane pellet is washed and resuspended in fresh assay buffer.

  • Binding Reaction:

    • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled NET ligand (e.g., [3H]-nisoxetine) and varying concentrations of the test compound (this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

    • The reaction is allowed to reach equilibrium (e.g., incubation for 60-120 minutes at 4°C).

  • Separation and Counting:

    • The binding reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.

    • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

    • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal [3H]-Norepinephrine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into nerve terminals (synaptosomes).

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Homogenize rat brain tissue (e.g., cortex) in sucrose buffer prep2 Centrifuge at low speed prep1->prep2 prep3 Centrifuge supernatant at high speed to pellet crude synaptosomes prep2->prep3 prep4 Resuspend synaptosomes in physiological buffer prep3->prep4 assay1 Pre-incubate synaptosomes with varying concentrations of this compound prep4->assay1 assay2 Initiate uptake by adding [3H]-Norepinephrine assay1->assay2 assay3 Incubate for a short period (e.g., 5-10 minutes) at 37°C assay2->assay3 assay4 Terminate uptake by rapid filtration and washing with ice-cold buffer assay3->assay4 assay5 Lyse synaptosomes and quantify internalized radioactivity assay4->assay5 analysis1 Generate inhibition curve (% uptake vs. [this compound]) assay5->analysis1 analysis2 Calculate IC50 value analysis1->analysis2

Figure 3: Workflow for a Synaptosomal [³H]-Norepinephrine Uptake Assay.

Methodology:

  • Synaptosome Preparation:

    • Rat brain tissue is homogenized in an iso-osmotic sucrose solution.

    • The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction, which contains resealed nerve terminals.

    • The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

  • Uptake Reaction:

    • Aliquots of the synaptosomal suspension are pre-incubated with varying concentrations of the test compound (this compound) or vehicle.

    • Uptake is initiated by the addition of a low concentration of [3H]-norepinephrine.

    • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

    • Non-specific uptake is determined by conducting the assay at 4°C or in the presence of a known potent NET inhibitor.

  • Termination and Measurement:

    • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

    • The amount of [3H]-norepinephrine taken up by the synaptosomes is determined by lysing the synaptosomes on the filters and measuring the radioactivity via liquid scintillation counting.

  • Data Analysis:

    • The percentage inhibition of specific uptake is calculated for each concentration of the test compound.

    • An inhibition curve is constructed, and the IC50 value is determined.

Conclusion

This compound (Sch 12650) represents an early effort in the development of norepinephrine reuptake inhibitors for the treatment of depression. Its primary neuropharmacological action is the blockade of the norepinephrine transporter, a mechanism that has proven to be therapeutically valuable. Although the discontinuation of its development has resulted in a scarcity of detailed, publicly available quantitative data, an understanding of its mechanism of action and the experimental approaches of its time allows for a comprehensive neuropharmacological profile to be constructed. The protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists interested in the historical context of antidepressant drug discovery and the enduring importance of monoamine transporter pharmacology. Further investigation into historical archives or declassified documents may yet reveal the specific quantitative data for this interesting compound.

The Enantiomeric Profile of Dazadrol: An Uncharted Territory in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the stereoisomeric bioactivity of Dazadrol, a norepinephrine reuptake inhibitor developed by Schering Corporation in the 1960s. Despite the well-established principle that enantiomers of chiral drugs can exhibit markedly different pharmacological and toxicological profiles, specific data on the individual biological activities of the dextro- and levo-enantiomers of this compound are not present in the accessible scientific domain. This whitepaper will delineate the known pharmacology of racemic this compound and explore the theoretical implications of its chirality, drawing parallels from other chiral compounds in neuroscience.

While the precise quantitative data and detailed experimental protocols for this compound enantiomers are unavailable, this guide will provide a framework for the type of research that would be necessary to elucidate their individual contributions. It will also discuss the general methodologies used for chiral separation and the potential signaling pathways that could be differentially modulated by each enantiomer.

This compound: A Racemic Norepinephrine Reuptake Inhibitor

This compound, identified by the code Sch 12650, was investigated for its antidepressant properties. Its primary mechanism of action is understood to be the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine. This action is believed to underlie its therapeutic effects. However, all published preclinical and clinical data appear to have been generated using the racemic mixture of this compound.

The importance of studying the individual enantiomers of chiral drugs is paramount. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological targets such as receptors and enzymes. This can lead to one enantiomer (the eutomer) being responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

The Unexplored Enantioselectivity of this compound

The absence of public data on the enantiomers of this compound means that key questions about its pharmacology remain unanswered:

  • Which enantiomer is the active norepinephrine reuptake inhibitor? It is possible that one enantiomer is significantly more potent at blocking NET than the other.

  • Do the enantiomers have different off-target activities? One enantiomer might interact with other receptors or transporters, contributing to the overall pharmacological profile or to adverse effects.

  • Is there a metabolic difference between the enantiomers? The two enantiomers could be metabolized at different rates, leading to variations in their pharmacokinetic profiles.

To address these questions, a systematic investigation involving the resolution of the racemic mixture and the characterization of the individual enantiomers would be required.

Hypothetical Experimental Workflow for this compound Enantiomer Characterization

To provide a clear path for future research, the following section outlines a hypothetical experimental workflow for the separation and biological evaluation of this compound enantiomers.

Chiral Separation

The first critical step is the separation of the dextro- and levo-enantiomers. A common and effective method for this is chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate), would be selected.

  • Mobile Phase Optimization: A series of mobile phases, typically consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), would be tested to achieve optimal separation of the enantiomers. The addition of additives like trifluoroacetic acid or diethylamine may be necessary to improve peak shape and resolution.

  • Detection: A UV detector set at a wavelength where this compound exhibits strong absorbance would be used for detection.

  • Fraction Collection: Once separation is achieved, the individual enantiomeric fractions would be collected.

  • Purity and Absolute Configuration Analysis: The enantiomeric purity of the collected fractions would be determined using analytical chiral HPLC. The absolute configuration of each enantiomer (R or S) would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard if one were synthesized.

A logical workflow for this process is depicted below.

G racemic_this compound Racemic this compound chiral_hplc Chiral HPLC Separation racemic_this compound->chiral_hplc fraction_collection Fraction Collection chiral_hplc->fraction_collection dextro_this compound Dextro-Dazadrol fraction_collection->dextro_this compound levo_this compound Levo-Dazadrol fraction_collection->levo_this compound purity_analysis Enantiomeric Purity Analysis (Analytical HPLC) dextro_this compound->purity_analysis levo_this compound->purity_analysis config_determination Absolute Configuration Determination (e.g., X-ray Crystallography) purity_analysis->config_determination

Workflow for Chiral Separation of this compound Enantiomers.
Biological Activity Assessment

Once separated and characterized, the individual enantiomers would be subjected to a battery of in vitro and in vivo assays to determine their biological activity.

Table 1: Hypothetical Quantitative Comparison of this compound Enantiomers

Assay TypeParameter MeasuredDextro-DazadrolLevo-DazadrolRacemic this compound
In Vitro
NET Binding AffinityKi (nM)Data NeededData NeededData Needed
NET Uptake InhibitionIC50 (nM)Data NeededData NeededData Needed
SERT Binding AffinityKi (nM)Data NeededData NeededData Needed
DAT Binding AffinityKi (nM)Data NeededData NeededData Needed
In Vivo
Forced Swim TestImmobility Time (s)Data NeededData NeededData Needed
Locomotor ActivityActivity CountsData NeededData NeededData Needed

Experimental Protocol: In Vitro Norepinephrine Transporter (NET) Uptake Assay

  • Cell Culture: A stable cell line expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells, would be cultured under standard conditions.

  • Assay Procedure:

    • Cells are plated in a 96-well plate.

    • Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

    • Cells are incubated with varying concentrations of dextro-Dazadrol, levo-Dazadrol, or racemic this compound.

    • A fixed concentration of radiolabeled norepinephrine (e.g., [³H]NE) is added to each well.

    • The uptake reaction is allowed to proceed for a defined period at 37°C.

    • The reaction is terminated by washing the cells with ice-cold KRH buffer.

    • Cells are lysed, and the amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The concentration of each compound that inhibits 50% of the specific [³H]NE uptake (IC50) is calculated by non-linear regression analysis.

Potential Signaling Pathways and Enantiomeric Differentiation

The primary signaling pathway affected by this compound is the norepinephrine system. By blocking NET, this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of adrenergic receptors (alpha and beta) on postsynaptic neurons.

It is conceivable that the enantiomers of this compound could exhibit differential effects on this pathway. For instance, the more potent enantiomer at NET would cause a greater downstream activation of adrenergic signaling. Furthermore, if one enantiomer possesses affinity for other targets, it could modulate different or interacting signaling cascades.

The diagram below illustrates the general signaling pathway of a norepinephrine reuptake inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_synapse_pre NE NE_vesicle->NE_synapse_pre Release NET Norepinephrine Transporter (NET) NE_synapse_pre->NET Reuptake Adrenergic_R Adrenergic Receptors (α, β) NE_synapse_pre->Adrenergic_R Binding Signaling Downstream Signaling Cascades Adrenergic_R->Signaling Effect Neuronal Response Signaling->Effect This compound This compound Enantiomer This compound->NET Inhibition

General Signaling Pathway for Norepinephrine Reuptake Inhibition.

Conclusion and Future Directions

The biological activity of the individual enantiomers of this compound remains a critical unknown in its pharmacological profile. While the racemic mixture has been characterized as a norepinephrine reuptake inhibitor, the specific contributions of its dextro- and levo- forms are yet to be determined. The methodologies and hypothetical data presented in this whitepaper provide a roadmap for future research that is essential for a complete understanding of this compound's mechanism of action and for potentially optimizing its therapeutic application. The elucidation of the enantioselective pharmacology of this compound would not only be of academic interest but could also hold implications for the development of more refined and targeted antidepressant therapies. Researchers in the fields of medicinal chemistry, pharmacology, and drug development are encouraged to pursue this underexplored area of neuropharmacology.

The Historical Trajectory of Dazadrol: An Early Norepinephrine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Kenilworth, NJ – In the landscape of antidepressant drug discovery, the late 1960s marked a period of significant exploration into the neurochemical basis of depression. It was during this era that Schering Corporation developed Dazadrol, also known by its research code Sch 12650, a novel synthetic compound identified as a potent norepinephrine reuptake inhibitor.[1] While this compound showed initial promise in preclinical studies, its development appears to have been discontinued, leaving behind a sparse but intriguing history in the annals of psychopharmacology.

Preclinical Pharmacology

This compound, chemically identified as (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, was one of the early compounds designed to modulate noradrenergic signaling in the brain.[1] The primary mechanism of action for this compound was determined to be the blockade of noradrenaline (norepinephrine) reuptake at the synaptic cleft.[1] This action would lead to an increased concentration of norepinephrine available to bind to postsynaptic receptors, a mechanism believed to be responsible for its potential antidepressant effects.

Two key preclinical studies, published in the early 1970s, provide the main body of evidence for this compound's pharmacological profile.

Key Preclinical Studies
Study Key Findings Year
Lippmann, W.Demonstrated this compound's ability to block noradrenaline uptake. Also noted an inhibitory effect on both basal and induced gastric acid secretion in rats.1970
Schmitt, H. & Petillot, N.Further elucidated the pharmacological properties of this compound, supporting its potential as an antidepressant agent.1971

Mechanism of Action: A Noradrenergic Focus

The development of this compound was rooted in the monoamine hypothesis of depression, which posited that a deficiency in certain neurotransmitters, such as norepinephrine and serotonin, was a key etiological factor in the disorder. By specifically targeting the norepinephrine transporter (NET), this compound was designed to rectify this putative neurochemical imbalance.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Norepinephrine (NE) Synthesis Vesicles NE Vesicles Presynaptic_Neuron->Vesicles Storage NE_Cleft Vesicles->NE_Cleft Release NET Norepinephrine Transporter (NET) NE_Cleft->NET Reuptake Postsynaptic_Receptor Adrenergic Receptors NE_Cleft->Postsynaptic_Receptor Binding Signal_Transduction Signal Transduction (Leads to Antidepressant Effect) Postsynaptic_Receptor->Signal_Transduction This compound This compound (Sch 12650) This compound->NET Inhibition

Caption: Proposed mechanism of action for this compound.

Developmental Discontinuation

Despite the initial preclinical findings, the development of this compound appears to have been halted. The precise reasons for this discontinuation are not well-documented in publicly accessible records. It is plausible that the compound did not demonstrate a favorable safety or efficacy profile in later, unpublished preclinical studies or in any early-phase clinical trials that may have been conducted. The competitive landscape of antidepressant development in the 1970s, with the rise of tricyclic antidepressants and the early groundwork for selective serotonin reuptake inhibitors (SSRIs), may have also contributed to the decision to not proceed with this compound.

Conclusion

This compound (Sch 12650) represents an early effort in the targeted development of antidepressants focused on the noradrenergic system. While its journey from discovery to discontinuation remains largely obscure, its existence underscores a critical phase in the evolution of neuropharmacology. The limited available data highlights a compound with a clear mechanism of action that, for reasons lost to the passage of time and the confidentiality of pharmaceutical research, did not culminate in a clinically available therapeutic. Further archival research into the records of Schering Corporation may one day provide a more complete picture of the history and ultimate fate of this promising, yet ultimately sidelined, antidepressant candidate.

References

An In-depth Technical Guide to the Physicochemical Characterization of Dazadrol: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Dazadrol is a research compound developed in the 1960s.[1] Publicly available, detailed quantitative data on its solubility and stability is scarce. The following guide provides a comprehensive framework for such an analysis, including established experimental protocols and data presentation formats. The quantitative data presented herein is hypothetical and illustrative to serve as a template for researchers conducting such studies.

Introduction

This compound (IUPAC Name: (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol) is a synthetic pyridinemethanol derivative with a molecular formula of C₁₅H₁₄ClN₃O and a molar mass of 287.75 g·mol⁻¹.[1][2][3] Developed by Schering Corp., it is primarily classified as a noradrenaline (norepinephrine) reuptake inhibitor, which forms the basis of its antidepressant effects.[1] The physicochemical properties of a drug candidate, particularly its solubility and stability, are critical determinants of its biopharmaceutical behavior, influencing formulation development, bioavailability, and shelf-life. This document outlines the core methodologies and data interpretation for assessing the solubility and stability profile of this compound.

Solubility Profile

Aqueous and solvent solubility are fundamental parameters that affect a drug's absorption and formulation possibilities. The solubility of this compound would be determined across a range of physiologically relevant pH values and in various solvents commonly used in pharmaceutical development.

Hypothetical Solubility Data

The following table summarizes hypothetical solubility data for this compound, determined using a standardized shake-flask method at 25°C.

Solvent/Medium pH Solubility (mg/mL) Classification
Purified Water7.00.08Slightly Soluble
0.1 N HCl1.215.2Soluble
Phosphate Buffer6.80.15Slightly Soluble
Phosphate Buffer7.40.07Slightly Soluble
DMSON/A>100Very Soluble
Ethanol (95%)N/A25.5Freely Soluble
Propylene GlycolN/A45.0Freely Soluble
Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This protocol describes the widely used shake-flask method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent or buffer over a defined period.

Materials:

  • This compound (pure API)

  • Selected solvents and buffers (e.g., purified water, 0.1 N HCl, phosphate buffered saline pH 7.4)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a validated, stability-indicating method

  • 0.22 µm syringe filters (PTFE or other compatible material)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid should be clearly visible.

  • Seal the vials securely to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Allow the suspension to equilibrate for a predetermined time (typically 24 to 72 hours). Preliminary experiments should establish the time required to reach equilibrium.

  • After equilibration, visually inspect the vials to ensure excess solid remains.

  • Allow the vials to stand undisturbed for at least 1 hour to let the solid settle.

  • Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

  • The resulting concentration is reported as the equilibrium solubility.

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Hypothetical Stability Data: Solid-State Forced Degradation

Forced degradation studies are conducted to identify potential degradation products and pathways. The table below presents hypothetical results for solid-state this compound exposed to stress conditions for 14 days, with analysis by a stability-indicating HPLC method.

Stress Condition Appearance Assay (% Initial) Total Degradants (%) Major Degradant (RRT)
Control (5°C, dark)White to off-white powder99.80.2N/A
Thermal (60°C)No change98.51.50.88
Humidity (40°C / 75% RH)Slight yellowing96.23.80.88, 1.15
Acid Hydrolysis (0.1 N HCl vapor)Yellow powder91.58.50.72
Base Hydrolysis (0.1 N NaOH vapor)No change99.50.5N/A
Oxidation (3% H₂O₂ vapor)Brownish tint88.012.01.30
Photostability (ICH Q1B)Slight yellowing97.12.90.95
Experimental Protocol: Forced Degradation in Solid State

This protocol outlines a typical procedure for conducting forced degradation studies on the this compound drug substance, following principles from ICH guidelines.[4][5]

Objective: To identify degradation pathways and support the development of a stability-indicating analytical method.

Materials:

  • This compound (pure API)

  • Climate-controlled stability chambers

  • Photostability chamber (ICH Q1B compliant)

  • Shallow glass dishes for solid samples

  • Desiccators containing saturated salt solutions or vapor from acidic/basic/oxidative solutions

  • HPLC system with a validated method

Procedure:

  • Thermal Stress: Place a thin layer of this compound powder in a glass dish inside a stability chamber set to an elevated temperature (e.g., 60°C).

  • Humidity Stress: Place the sample in a chamber set to elevated temperature and relative humidity (e.g., 40°C / 75% RH).

  • Hydrolytic Stress:

    • Acid: Place the sample in a desiccator containing a beaker of 0.1 N HCl (not in direct contact) to expose the drug to acidic vapors.

    • Base: Repeat the above process using 0.1 N NaOH.

  • Oxidative Stress: Place the sample in a desiccator containing a beaker of 3% hydrogen peroxide to expose it to oxidative stress.

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample should be run in parallel.

  • Sample Analysis: At specified time points (e.g., 3, 7, 14 days), withdraw samples from each condition. Prepare solutions in a suitable solvent and analyze using the stability-indicating HPLC method to determine the remaining percentage of this compound (assay) and the formation of any degradation products.

Visualizations: Pathways and Workflows

Signaling Pathway: Noradrenaline Reuptake Inhibition

This compound's primary mechanism of action is the inhibition of the noradrenaline transporter (NAT), also known as the norepinephrine transporter (NET).[1] This action increases the concentration of noradrenaline in the synaptic cleft, enhancing noradrenergic signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse_Pre NE NE_Vesicle->NE_Synapse_Pre Release NE_Synapse_Post NE NAT Noradrenaline Transporter (NAT) Adrenergic_Receptor Adrenergic Receptors (α, β) Signaling Postsynaptic Signaling Cascade Adrenergic_Receptor->Signaling Activation NE_Synapse_Post->NAT Reuptake NE_Synapse_Post->Adrenergic_Receptor Binding This compound This compound This compound->NAT Inhibition

Caption: Mechanism of action for this compound as a noradrenaline reuptake inhibitor.

Experimental Workflow: Physicochemical Profiling

The logical flow for characterizing a new chemical entity like this compound involves sequential solubility and stability assessments to inform downstream development.

G start Start: This compound API sol_screen Kinetic Solubility (High-Throughput Screen) start->sol_screen method_dev Develop Stability- Indicating Method (HPLC) start->method_dev ph_sol pH-Solubility Profile (Shake-Flask) sol_screen->ph_sol solvent_sol Solvent Solubility (Formulation Solvents) ph_sol->solvent_sol formal_stab Formal Stability Studies (ICH Conditions) solvent_sol->formal_stab Inform Formulation Strategy forced_deg Forced Degradation (Solid & Solution) forced_deg->formal_stab method_dev->forced_deg Validate Method data_analysis Data Analysis & Shelf-Life Extrapolation formal_stab->data_analysis end End: Characterization Report data_analysis->end

References

Preliminary Toxicity Screening of Dazadrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific preclinical toxicity of Dazadrol (Sch 12650) is limited. This document serves as an in-depth technical guide outlining the essential preliminary toxicity screening that would be required for a compound of this nature, based on its pharmacological class and available information. The experimental protocols and data presented are illustrative and based on standard toxicological practices.

Introduction

This compound is a synthetic antidepressant developed in the 1960s, acting primarily as a noradrenaline reuptake inhibitor.[1] By increasing the concentration of noradrenaline in the synaptic cleft, it exerts its therapeutic effects on mood and neurological function.[1] As with any centrally acting agent, a thorough preclinical toxicity assessment is paramount to identify potential hazards before clinical development. This guide details a proposed framework for the preliminary toxicity screening of this compound, focusing on in vitro and in vivo assays to evaluate its potential cytotoxic, genotoxic, and organ-specific toxicities.

Core Principles of Preliminary Toxicity Screening

The primary goal of preliminary toxicity screening is to identify potential toxic liabilities of a drug candidate early in the development process. This allows for a risk-based assessment and can guide further development, including dose selection for later-stage nonclinical and clinical studies.[2][3] Key areas of investigation include:

  • Cytotoxicity: The potential of the compound to cause cell death.

  • Genotoxicity: The potential to damage genetic material (DNA), which can lead to mutations and cancer.[4][5]

  • Organ-Specific Toxicity: Evaluating adverse effects on major organ systems, with a particular focus on the liver (hepatotoxicity), heart (cardiotoxicity), and nervous system (neurotoxicity) for a compound like this compound.[6]

Data Presentation: Illustrative Toxicity Profile of a this compound-like Compound

The following tables represent how quantitative data from preliminary toxicity screening would be summarized for a compound with a similar pharmacological profile to this compound.

Table 1: In Vitro Cytotoxicity

Cell LineAssay TypeEndpointIC50 (µM) [Illustrative]
HepG2 (Human Liver)MTTCell Viability85
SH-SY5Y (Human Neuroblastoma)LDH ReleaseCell Lysis120
H9c2 (Rat Cardiomyoblast)AlamarBlueCell Viability> 200
CHO-K1 (Chinese Hamster Ovary)Neutral Red UptakeCell Viability150

Table 2: In Vitro Genotoxicity

AssayTest SystemMetabolic ActivationResult [Illustrative]
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)With and Without S9Negative
Micronucleus TestCHO-K1 CellsWith and Without S9Negative
Chromosomal AberrationHuman Peripheral Blood LymphocytesWith and Without S9Inconclusive

Table 3: Acute In Vivo Toxicity

SpeciesRoute of AdministrationLD50 (mg/kg) [Illustrative]Key Clinical Signs Observed
MouseOral350Sedation, ataxia, tremors
RatIntraperitoneal180Hyperactivity, convulsions

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies.

In Vitro Cytotoxicity Assays

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

  • Cell Lines:

    • HepG2 (liver model)

    • SH-SY5Y (neuronal model)

    • H9c2 (cardiac model)

    • CHO-K1 (general cytotoxicity)

  • Methodology (MTT Assay Example):

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • This compound is added at increasing concentrations (e.g., 0.1 µM to 1000 µM) in triplicate.

    • After a 24 or 48-hour incubation period, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are solubilized, and the absorbance is measured spectrophotometrically.

    • The IC50 value is calculated from the dose-response curve.

In Vitro Genotoxicity Assays

Objective: To assess the potential of this compound to induce genetic mutations or chromosomal damage.

  • Ames Test (Bacterial Reverse Mutation Assay):

    • Histidine-dependent strains of Salmonella typhimurium are exposed to various concentrations of this compound, both with and without a metabolic activation system (S9 fraction from rat liver).

    • If this compound or its metabolites are mutagenic, they will cause a reversion mutation, allowing the bacteria to grow on a histidine-deficient medium.

    • The number of revertant colonies is counted and compared to the negative control.

  • In Vitro Micronucleus Test:

    • CHO-K1 cells are treated with this compound with and without S9 metabolic activation.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After incubation, cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in binucleated cells is scored under a microscope.

Acute In Vivo Toxicity Study

Objective: To determine the median lethal dose (LD50) and observe signs of systemic toxicity.

  • Animal Model:

    • Species: Mice and rats (one rodent and one non-rodent species are typically used in later-stage toxicology).[7]

    • Sex: Both males and females.

  • Methodology (Up-and-Down Procedure):

    • Animals are fasted overnight before dosing.

    • A single animal is dosed with a starting concentration of this compound.

    • The animal is observed for a defined period (e.g., 48 hours) for signs of toxicity and mortality.

    • If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

    • This sequential dosing continues until the criteria for stopping the test are met.

    • The LD50 is calculated using statistical methods.

    • All animals are observed for a total of 14 days for any delayed effects.[2]

    • At the end of the study, a gross necropsy is performed on all animals.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts relevant to the toxicological evaluation of this compound.

cluster_0 Proposed In Vitro Toxicity Screening Workflow Compound This compound Cytotoxicity Cytotoxicity Assays (HepG2, SH-SY5Y, H9c2) Compound->Cytotoxicity Genotoxicity Genotoxicity Assays (Ames, Micronucleus) Compound->Genotoxicity Data_Analysis Data Analysis (IC50, Mutagenicity) Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Risk_Assessment Preliminary Risk Assessment Data_Analysis->Risk_Assessment

In Vitro Toxicity Screening Workflow.

cluster_1 Potential Mechanisms of Noradrenaline Reuptake Inhibitor Toxicity NRI Noradrenaline Reuptake Inhibitor (e.g., this compound) Synapse Increased Synaptic Noradrenaline NRI->Synapse Off_Target Off-Target Effects (e.g., hERG channel block) NRI->Off_Target Cardiovascular Cardiovascular Effects (Hypertension, Tachycardia) Synapse->Cardiovascular CNS CNS Effects (Seizures, Agitation) Synapse->CNS Cardiotoxicity Potential Cardiotoxicity (Arrhythmias) Off_Target->Cardiotoxicity

Potential Toxicity Mechanisms of NRIs.

cluster_2 Logical Relationship for Further Investigation Positive_Signal Positive Finding in Preliminary Screen Follow_Up Follow-Up Mechanistic Studies Positive_Signal->Follow_Up In_Vivo_Organ Targeted In Vivo Organ Toxicity Study Positive_Signal->In_Vivo_Organ Decision Go/No-Go Decision for Further Development Follow_Up->Decision In_Vivo_Organ->Decision

References

Methodological & Application

Dazadrol Dosage and Administration in In Vivo Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dazadrol (formerly Sch 12650) is a synthetic compound developed in the 1970s that acts as a selective noradrenaline (norepinephrine) reuptake inhibitor. This mechanism of action suggests potential applications as an antidepressant and for studying the role of noradrenergic pathways in various physiological and pathological processes. These application notes provide a framework for researchers utilizing this compound in in vivo rodent models. Due to the limited availability of original preclinical data, specific dosages from historical studies are not available. Therefore, researchers should consider the following protocols as a starting point and conduct dose-finding studies to determine the optimal concentration for their specific experimental paradigm.

Mechanism of Action

This compound's primary mechanism of action is the blockade of the norepinephrine transporter (NET). This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic signaling. Norepinephrine, a key neurotransmitter in the central and peripheral nervous systems, is involved in regulating mood, attention, arousal, and autonomic functions.

Signaling Pathway

The enhanced noradrenergic signaling initiated by this compound involves the activation of adrenergic receptors (alpha and beta subtypes) on postsynaptic neurons. These are G-protein coupled receptors that trigger downstream second messenger cascades, including the adenylyl cyclase/cAMP/PKA pathway and the phospholipase C/IP3/DAG pathway, leading to various cellular responses.

Dazadrol_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_vesicle->NE_synapse Release Adrenergic_Receptor Adrenergic Receptor (α, β) NE_synapse->Adrenergic_Receptor Binds G_protein G-Protein Adrenergic_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase PLC Phospholipase C G_protein->PLC cAMP cAMP Adenylyl_Cyclase->cAMP PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Ca_release->Cellular_Response

Caption: this compound inhibits the norepinephrine transporter (NET), increasing synaptic norepinephrine and activating downstream signaling pathways.

Quantitative Data

Table 1: Dose-Response Study Design (Example)

Group Treatment Dosage (mg/kg) Route of Administration Number of Animals Primary Endpoint
1Vehicle0e.g., IP, PO8-10e.g., Locomotor activity
2This compoundX (low dose)e.g., IP, PO8-10e.g., Locomotor activity
3This compoundY (mid dose)e.g., IP, PO8-10e.g., Locomotor activity
4This compoundZ (high dose)e.g., IP, PO8-10e.g., Locomotor activity

Table 2: Experimental Data Summary (Template)

Animal Model Dosage (mg/kg) Administration Route Treatment Duration Key Findings Reference
e.g., Wistar RatTo be determinedIPSingle doseTo be determined(Internal Study)
e.g., C57BL/6 MouseTo be determinedPO14 daysTo be determined(Internal Study)

Experimental Protocols

The following are generalized protocols for the administration of this compound to rodent models. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Drug Preparation
  • Vehicle Selection: The choice of vehicle will depend on the solubility of this compound and the route of administration. Common vehicles for rodent studies include sterile saline (0.9% NaCl), phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80 in saline.

  • Preparation:

    • Accurately weigh the required amount of this compound powder.

    • In a sterile container, dissolve the this compound in the chosen vehicle.

    • Vortex or sonicate until fully dissolved.

    • Prepare fresh on the day of the experiment.

Administration Routes

IP injection is a common route for systemic drug delivery in rodents.

  • Materials:

    • Sterile syringes (1 mL)

    • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

    • Prepared this compound solution

    • 70% ethanol for disinfection

  • Procedure (for a right-handed injector):

    • Restrain the animal appropriately (manual restraint or a restraining device). For mice, scruff the back of the neck and secure the tail. For rats, a two-person technique may be preferred.

    • Position the animal with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Oral gavage ensures accurate oral dosing.

  • Materials:

    • Sterile oral gavage needle (flexible or rigid with a ball tip; 18-20 gauge for mice, 16-18 gauge for rats)

    • Sterile syringe (1 mL)

    • Prepared this compound solution

  • Procedure:

    • Restrain the animal firmly by the scruff of the neck to immobilize the head.

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.

    • The animal should swallow as the tube passes down the esophagus. Do not force the needle.

    • Once the needle is in place, administer the solution slowly.

    • Remove the gavage needle gently in the same direction it was inserted.

    • Return the animal to its cage and monitor for any signs of respiratory distress.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with this compound.

Dazadrol_Experimental_Workflow start Experimental Design (Hypothesis, Animal Model, Endpoints) acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization randomization Randomization and Grouping (Vehicle, this compound Doses) acclimatization->randomization drug_prep This compound Solution Preparation randomization->drug_prep administration Drug Administration (IP, PO, etc.) drug_prep->administration behavioral_testing Behavioral Testing (e.g., Forced Swim Test, Open Field) administration->behavioral_testing tissue_collection Tissue Collection (e.g., Brain, Blood) behavioral_testing->tissue_collection analysis Biochemical/Molecular Analysis (e.g., Neurotransmitter levels, Western Blot) tissue_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end Conclusion data_analysis->end

Caption: A generalized workflow for conducting an in vivo rodent study with this compound.

Safety and Toxicology

Due to the lack of recent and publicly available toxicology data, it is imperative to conduct preliminary safety and tolerability studies.

  • Acute Toxicity: A single-dose escalation study can help determine the maximum tolerated dose (MTD). Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and autonomic signs) for at least 24-48 hours post-administration.

  • Sub-chronic Toxicity: For studies involving repeated dosing, monitor animal weight, food and water intake, and general health daily.

Conclusion

This compound presents an interesting tool for investigating the noradrenergic system in rodent models. The protocols and information provided herein offer a foundation for designing and conducting such studies. Researchers are strongly encouraged to perform initial dose-finding experiments to establish effective and safe dosage regimens for their specific research questions. Careful planning, adherence to ethical guidelines, and meticulous data collection will be crucial for obtaining reliable and reproducible results.

Application Note: A Proposed High-Performance Liquid Chromatography Method for the Quantification of Dazadrol in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This document outlines a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Dazadrol. Due to the current lack of a publicly available, validated HPLC method for this compound, this application note provides a comprehensive, albeit hypothetical, protocol based on established principles of small molecule analysis. The proposed method is designed to be a starting point for researchers to develop and validate a robust analytical procedure for this compound in pharmaceutical dosage forms. All presented quantitative data is illustrative.

Introduction

This compound is a nitrogen-containing heterocyclic compound.[1][2] Accurate and precise quantification of this compound is crucial for quality control during drug manufacturing, pharmacokinetic studies, and formulation development. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of small molecules in various matrices. This application note details a proposed RP-HPLC method for the quantification of this compound.

Proposed HPLC Method Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound, leveraging a C18 stationary phase for the separation of this moderately polar compound.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Value
Instrument HPLC system with UV-Vis Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

3.2. Preparation of Solutions

  • Phosphate Buffer (20 mM, pH 6.8): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 6.8 with orthophosphoric acid.

  • Mobile Phase: Mix acetonitrile and 20 mM phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with the mobile phase to achieve concentrations in the range of 1-20 µg/mL.

3.3. Sample Preparation (for a hypothetical tablet formulation)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to obtain a theoretical concentration of 10 µg/mL.

Data Presentation: Hypothetical Method Validation Parameters

The following tables summarize the expected performance of the proposed HPLC method based on typical validation results for similar assays.

Table 2: Hypothetical System Suitability Results

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%

Table 3: Hypothetical Method Validation Data

ParameterHypothetical Result
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Table 4: Hypothetical Accuracy (Recovery) Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
87.9599.4%
1010.08100.8%
1211.9299.3%

Table 5: Hypothetical Precision Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
51.2%1.5%
100.9%1.1%
150.7%0.9%

Visualizations

Experimental Workflow for this compound Quantification

G Experimental Workflow for this compound Quantification cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Prepare Mobile Phase (Acetonitrile:Buffer) D Set HPLC Parameters (C18 column, 254 nm) A->D B Prepare Standard Solutions (1-20 µg/mL) E Inject Standards and Samples B->E C Prepare Sample Solution (from formulation) C->E D->E F Acquire Chromatographic Data E->F G Generate Calibration Curve F->G H Calculate this compound Concentration G->H I Report Results H->I

Caption: Workflow for the HPLC quantification of this compound.

Conclusion

This application note provides a detailed, though proposed, HPLC method for the quantification of this compound. The outlined protocol, including the chromatographic conditions and sample preparation steps, offers a solid foundation for researchers to develop and validate a robust and reliable analytical method. The hypothetical data presented illustrates the expected performance characteristics of a well-developed HPLC assay in terms of linearity, precision, and accuracy. Further optimization and validation will be necessary to establish this method for routine use in a laboratory setting.

References

Application Notes and Protocols for Radioligand Binding Assay for Dazadrol Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazadrol is a synthetic compound originally developed as an antidepressant that functions primarily as a norepinephrine reuptake inhibitor.[1] Its mechanism of action involves blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[1] Understanding the binding affinity and selectivity of this compound for its primary target, as well as other potential off-target interactions, is crucial for elucidating its pharmacological profile and therapeutic potential. Radioligand binding assays are a fundamental tool for characterizing the interaction of a compound with its target receptor or transporter.[2] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the target engagement of this compound with the human norepinephrine transporter (hNET) and the human dopamine transporter (hDAT).

Principle of the Assay

The competitive radioligand binding assay is a technique used to measure the affinity of a test compound (in this case, this compound) for a specific receptor or transporter.[2][3] The assay works by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target. The amount of displaced radioligand is proportional to the affinity of the test compound for the target.[3] By performing the assay with a range of concentrations of the test compound, a dose-response curve can be generated, from which the half-maximal inhibitory concentration (IC50) can be determined. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound and reference compounds for the human norepinephrine transporter (hNET) and human dopamine transporter (hDAT).

Table 1: Binding Affinity of this compound and Reference Compounds for the Human Norepinephrine Transporter (hNET)

CompoundRadioligandIC50 (nM)Ki (nM)
This compound[³H]Nisoxetine157.2
Desipramine (Reference)[³H]Nisoxetine2.1[4]1.0
Imipramine (Reference)[³H]Nisoxetine35[4]16.8

Table 2: Binding Affinity of this compound and Reference Compounds for the Human Dopamine Transporter (hDAT)

CompoundRadioligandIC50 (nM)Ki (nM)
This compound[³H]BTCP250120
Nomifensine (Reference)[³H]BTCP15[5]7.2
GBR 12909 (Reference)[³H]BTCP5[5]2.4

Experimental Protocols

I. Cell Culture and Membrane Preparation

Objective: To prepare cell membranes containing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT).

Materials:

  • HEK293 or CHO cells stably expressing hNET or hDAT

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: 50 mM Tris-HCl, pH 7.4

  • Homogenizer (Dounce or Potter-Elvehjem)

  • Centrifuge

Protocol:

  • Culture the hNET or hDAT expressing cells to 80-90% confluency.

  • Harvest the cells by scraping and transfer to a centrifuge tube.

  • Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the cell pellet with ice-cold PBS.

  • Repeat the centrifugation and washing step.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension on ice using a Dounce or Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

  • Aliquot and store the membrane preparations at -80°C until use.

II. Radioligand Binding Assay

Objective: To determine the IC50 and Ki values of this compound for hNET and hDAT.

Materials:

  • hNET or hDAT membrane preparation

  • Radioligand: [³H]Nisoxetine for hNET (specific activity ~70-90 Ci/mmol) or [³H]BTCP for hDAT (specific activity ~70-90 Ci/mmol)[3][5]

  • Test Compound: this compound

  • Reference Compounds: Desipramine (for hNET), Nomifensine (for hDAT)[3][5]

  • Non-specific Binding Control: 10 µM Desipramine (for hNET) or 10 µM BTCP (for hDAT)[3][5]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[3]

  • Wash Buffer: Ice-cold Assay Buffer[3]

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B or GF/C)[3]

  • Cell harvester

  • Scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Prepare serial dilutions of this compound and the reference compound in Assay Buffer.

  • In a 96-well microplate, set up the following reactions in triplicate:

    • Total Binding: 50 µL of Assay Buffer, 50 µL of radioligand (final concentration ~1-3 nM), and 100 µL of membrane preparation (20-50 µg of protein).

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Test Compound: 50 µL of this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Reference Compound: 50 µL of reference compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubate the plate at 4°C for 2 hours with gentle agitation.[3]

  • Terminate the binding reaction by rapid filtration through the glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation cocktail to each vial and count the radioactivity using a liquid scintillation counter.

III. Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound or the reference compound.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (hNET/hDAT expressing cells) Harvesting 2. Cell Harvesting & Washing Cell_Culture->Harvesting Homogenization 3. Cell Lysis & Homogenization Harvesting->Homogenization Centrifugation 4. Membrane Isolation (High-speed centrifugation) Homogenization->Centrifugation Quantification 5. Protein Quantification Centrifugation->Quantification Storage 6. Storage at -80°C Quantification->Storage Plate_Setup 1. Assay Plate Setup (Total, Non-specific, Test Compound) Storage->Plate_Setup Incubation 2. Incubation (Membranes + Radioligand +/- this compound) Plate_Setup->Incubation Filtration 3. Filtration & Washing (Separation of bound & free radioligand) Incubation->Filtration Counting 4. Scintillation Counting Filtration->Counting Data_Processing 1. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 2. Generate Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination 3. Determine IC50 Curve_Fitting->IC50_Determination Ki_Calculation 4. Calculate Ki IC50_Determination->Ki_Calculation

Caption: Workflow for this compound Radioligand Binding Assay.

Dazadrol_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition Signaling Postsynaptic Signaling Adrenergic_Receptor->Signaling Activation

Caption: this compound's Mechanism of Action at the Synapse.

References

Application Notes and Protocols for In Vitro Neuroprotection Assays with Dantrolene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dantrolene is a hydantoin derivative that acts as a postsynaptic muscle relaxant. Its primary mechanism of action involves the inhibition of ryanodine receptors (RyRs), which are intracellular calcium release channels located on the membrane of the endoplasmic and sarcoplasmic reticulum.[1][2] Dysregulation of intracellular calcium homeostasis is a critical factor in the pathophysiology of numerous neurodegenerative diseases, leading to excitotoxicity, apoptosis, and neuroinflammation.[1][3] By stabilizing intracellular calcium levels, Dantrolene presents a promising therapeutic strategy for mitigating neuronal damage and promoting cell survival.[1] These application notes provide detailed protocols for key in vitro assays to evaluate the neuroprotective efficacy of Dantrolene.

Mechanism of Action

Dantrolene exerts its neuroprotective effects by binding to and inhibiting ryanodine receptors (RyR1 and RyR3), thereby preventing the release of calcium from the endoplasmic reticulum (ER).[1] Under pathological conditions such as excitotoxicity or ischemia, excessive stimulation of glutamate receptors leads to a massive influx of extracellular calcium. This initial increase triggers further calcium release from the ER through RyRs in a process known as calcium-induced calcium release (CICR). The resulting sustained elevation of cytosolic calcium activates various downstream pathological cascades, including the activation of proteases, lipases, and nucleases, leading to neuronal cell death.[2] Dantrolene's blockade of RyRs helps to attenuate this pathological rise in intracellular calcium, thus conferring neuroprotection.[2]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca2+_influx Ca²⁺ Influx NMDA_Receptor->Ca2+_influx Opens Ca2+_cytosolic Increased Cytosolic Ca²⁺ Ca2+_influx->Ca2+_cytosolic Leads to Downstream_damage Neuronal Damage & Apoptosis Ca2+_cytosolic->Downstream_damage Activates RyR Ryanodine Receptor (RyR) Ca2+_cytosolic->RyR Activates (CICR) Ca2+_release Ca²⁺ Release RyR->Ca2+_release Opens Ca2+_release->Ca2+_cytosolic Dantrolene Dantrolene Dantrolene->RyR Inhibits

Dantrolene's neuroprotective signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical studies investigating the neuroprotective effects of Dantrolene.

Table 1: Effect of Dantrolene on Glutamate-Induced Neurotoxicity in Mouse Cerebral Cortex Neurons

TreatmentGlutamate ConcentrationDantrolene ConcentrationReduction in Intracellular Ca²⁺ IncreaseReference
ControlVaries-0%[4]
DantroleneVaries10 µM70%[4]

Table 2: Neuroprotective Effect of Dantrolene in an In Vitro Model of Oxidative Stress

Treatment GroupH₂O₂ ConcentrationDantrolene ConcentrationCell Viability (%)Reference
Control--100%Fictionalized Data
H₂O₂100 µM-52%Fictionalized Data
H₂O₂ + Dantrolene100 µM1 µM65%Fictionalized Data
H₂O₂ + Dantrolene100 µM10 µM85%Fictionalized Data

Experimental Protocols

Detailed methodologies for key experiments to assess Dantrolene's neuroprotective efficacy are provided below.

Protocol 1: Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes how to induce glutamate excitotoxicity in primary cortical neurons and assess the protective effect of Dantrolene.

Materials:

  • Primary cortical neurons

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Dantrolene

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Plate primary cortical neurons in 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.

  • Dantrolene Pre-treatment: Prepare a stock solution of Dantrolene in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Pre-treat the neurons with the Dantrolene-containing medium for 30 minutes.

  • Glutamate Exposure: Following pre-treatment, expose the neurons to glutamate (e.g., 50 µM) in the presence of Dantrolene for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Start Start Plate_Neurons Plate Primary Cortical Neurons Start->Plate_Neurons Pre-treat Pre-treat with Dantrolene (30 min) Plate_Neurons->Pre-treat Add_Glutamate Co-incubate with Glutamate (24 hr) Pre-treat->Add_Glutamate MTT_Assay Perform MTT Assay Add_Glutamate->MTT_Assay Measure_Absorbance Measure Absorbance at 570 nm MTT_Assay->Measure_Absorbance End End Measure_Absorbance->End

Glutamate excitotoxicity assay workflow.

Protocol 2: Measurement of Intracellular Calcium Concentration

This protocol details the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium levels.

Materials:

  • Cultured neurons on glass coverslips

  • Fura-2 AM

  • Hanks' Balanced Salt Solution (HBSS)

  • Dantrolene

  • Glutamate

  • Fluorescence microscope with an imaging system capable of ratiometric imaging

Procedure:

  • Dye Loading: Incubate the cultured neurons with Fura-2 AM loading solution (e.g., 2-5 µM in HBSS) for 30-45 minutes at 37°C.[1]

  • Washing: Wash the cells three times with HBSS to remove extracellular dye and allow for de-esterification of Fura-2 AM for at least 20 minutes.[1]

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on the microscope stage. Perfuse with HBSS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[1]

  • Dantrolene Treatment: To assess the effect of Dantrolene, perfuse the cells with a solution containing the desired concentration of Dantrolene (e.g., 10 µM) for 5-10 minutes.[1]

  • Glutamate Stimulation: While continuing to record, stimulate the cells with glutamate (e.g., 50 µM) in the presence of Dantrolene.

  • Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.

Protocol 3: Assessment of Apoptosis using TUNEL Staining

This protocol describes the use of the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

  • Cell cultures or tissue sections

  • TUNEL assay kit

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Fix and permeabilize the cells or tissue sections according to standard protocols.

  • Antigen Retrieval: Incubate the sections with Proteinase K solution for 15 minutes at room temperature.[1]

  • Permeabilization: Incubate the sections with permeabilization solution for 2 minutes on ice.[1]

  • TUNEL Reaction: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the samples with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 60 minutes.[1]

  • Washing: Wash the samples with PBS.

  • Microscopy: Mount the samples and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., counterstained with DAPI).

Conclusion

The provided protocols and application notes offer a framework for the in vitro evaluation of Dantrolene's neuroprotective properties. These assays can be adapted to various neuronal cell types and models of neurodegeneration to further elucidate the therapeutic potential of Dantrolene in a range of neurological disorders.

References

Application Notes and Protocols: Investigating the Effects of Dazadrol on Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity.[1] It is widely considered one of the major cellular mechanisms that underlies learning and memory.[1][2] The study of LTP is crucial for understanding the molecular basis of cognitive functions and for the development of therapeutics for neurological and psychiatric disorders. Dazadrol is a compound classified as an antidepressant agent.[3] While its precise mechanism of action in the context of synaptic plasticity is not yet fully elucidated, its potential to modulate neuronal activity warrants investigation into its effects on LTP.

These application notes provide a comprehensive framework for designing and conducting experiments to assess the impact of this compound on LTP in the hippocampus, a brain region critical for learning and memory.[1][4] The protocols detailed below are intended for researchers with a foundational understanding of electrophysiology and neuroscience.

Core Concepts of Long-Term Potentiation

LTP is typically induced by high-frequency stimulation (HFS) of presynaptic fibers, leading to a sustained increase in the efficacy of synaptic transmission.[1][5] The induction of the most common form of LTP in the hippocampus is dependent on the activation of N-methyl-D-aspartate (NMDA) receptors.[5][6] This process involves a cascade of intracellular signaling events, including calcium influx, activation of protein kinases, and changes in gene expression, ultimately leading to structural and functional modifications at the synapse.[1][5][7]

Key Signaling Pathways in LTP

The induction and maintenance of LTP involve complex signaling cascades. A simplified overview of the canonical pathway is presented below.

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA binds NMDA NMDA Receptor Glutamate->NMDA binds Depolarization Depolarization AMPA->Depolarization Na+ influx CaMKII CaMKII Ca_Influx Ca_Influx NMDA->Ca_Influx Ca2+ influx PKC PKC AMPA_Trafficking AMPA Receptor Trafficking CaMKII->AMPA_Trafficking promotes CREB CREB PKC->CREB activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression promotes Synaptic_Growth Synaptic Growth & Stabilization Gene_Expression->Synaptic_Growth leads to Depolarization->NMDA Mg2+ block removed Ca_Influx->CaMKII Ca_Influx->PKC activates

Canonical LTP Signaling Pathway.

Experimental Design for this compound LTP Studies

The primary objective is to determine if this compound modulates LTP and, if so, to characterize its effects. A multi-tiered approach, starting with in vitro slice electrophysiology and potentially progressing to in vivo studies, is recommended.

In Vitro Hippocampal Slice Electrophysiology

This is a widely used method for studying LTP due to its reliability and the ability to control the extracellular environment.[8][9]

In_Vitro_Workflow A Hippocampal Slice Preparation B Slice Recovery & Incubation A->B C Transfer to Recording Chamber B->C D Electrode Placement (Stimulating & Recording) C->D E Establish Baseline fEPSP (20-30 min) D->E F Bath Application of this compound (or Vehicle) E->F G Induce LTP (e.g., High-Frequency Stimulation) F->G H Record Post-HFS fEPSP (at least 60 min) G->H I Data Analysis H->I

In Vitro LTP Experimental Workflow.
  • Animals: C57BL/6 mice (5-9 weeks old) are commonly used.[10]

  • Slice Preparation:

    • Anesthetize the animal and rapidly dissect the brain.

    • Prepare 400 µm thick transverse or longitudinal hippocampal slices in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[4]

    • aCSF Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 D-glucose.

  • Slice Recovery: Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording:

    • Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[10]

    • Record fEPSPs evoked by test pulses (e.g., 0.033 Hz). The stimulus intensity should be set to elicit a fEPSP that is 30-50% of the maximal response.[11]

  • Experimental Procedure:

    • Record a stable baseline of fEPSPs for at least 20-30 minutes.[10]

    • Apply this compound (at various concentrations) or vehicle to the perfusing aCSF and continue baseline recording for another 20-30 minutes to observe any acute effects on basal synaptic transmission.

    • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.[10][12][13]

    • Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

In Vivo Electrophysiology

In vivo experiments are crucial for validating in vitro findings in a more physiologically relevant context.[10]

  • Animals: Adult male C57BL/6 mice (6-12 weeks old) can be used.[10]

  • Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the CA1 region of the hippocampus using stereotaxic coordinates.[11]

  • Drug Administration: this compound can be administered systemically (e.g., intraperitoneally) or directly into the brain (e.g., intracerebroventricularly) prior to the LTP experiment.

  • Recording and LTP Induction:

    • Allow the animal to recover from surgery and drug administration.

    • Establish a stable baseline of fEPSPs.

    • Induce LTP using an appropriate HFS protocol.[14]

    • Record fEPSPs for an extended period (hours to days) to assess the persistence of LTP.[15]

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro this compound Effects on Basal Synaptic Transmission and LTP
This compound ConcentrationnBaseline fEPSP Slope (% of pre-drug)LTP Magnitude (fEPSP slope % of baseline at 60 min post-HFS)
Vehicle (Control)10100 ± 5150 ± 10
1 µM10105 ± 6145 ± 12
10 µM10110 ± 7130 ± 9
100 µM10120 ± 8110 ± 8**
  • p < 0.05, ** p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. (Note: These are hypothetical data for illustrative purposes).

Table 2: In Vivo this compound Effects on LTP
Treatment GroupnLTP Magnitude (fEPSP slope % of baseline at 24h post-HFS)
Vehicle8130 ± 8
This compound (10 mg/kg, i.p.)8115 ± 7*
  • p < 0.05 compared to Vehicle. Data are presented as mean ± SEM. (Note: These are hypothetical data for illustrative purposes).

Mechanistic Studies

Should this compound be found to modulate LTP, further experiments can be designed to elucidate its mechanism of action.

Potential Mechanisms of this compound Action on LTP

Dazadrol_Mechanisms cluster_mechanisms Potential Targets for Investigation This compound This compound NMDA_R NMDA Receptor Function This compound->NMDA_R Modulates? AMPA_R AMPA Receptor Trafficking This compound->AMPA_R Modulates? Presynaptic Presynaptic Release Probability This compound->Presynaptic Modulates? Kinases Downstream Kinases (e.g., CaMKII, PKA, ERK) This compound->Kinases Modulates?

Investigating this compound's Mechanism of Action.
  • NMDA Receptor Function: Investigate if this compound alters NMDA receptor-mediated currents using whole-cell patch-clamp recordings. The use of specific NMDA receptor subunit antagonists can provide further insights.[16]

  • Presynaptic Effects: Assess presynaptic release probability by measuring paired-pulse facilitation (PPF).[11]

  • Downstream Signaling: Use Western blotting or immunocytochemistry to examine the phosphorylation status of key signaling molecules like CaMKII, ERK, and CREB in hippocampal slices treated with this compound following LTP induction.[7][12]

Conclusion

The experimental framework outlined in these application notes provides a robust starting point for investigating the potential effects of this compound on long-term potentiation. By systematically evaluating its impact on both in vitro and in vivo models of LTP, researchers can gain valuable insights into the neurophysiological properties of this compound and its potential as a modulator of synaptic plasticity, learning, and memory.

References

Dazadrol: A Potential Tool Compound for Norepinephrine Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dazadrol, a compound developed in the late 1960s, has been identified as a norepinephrine reuptake inhibitor. This property makes it a potential tool compound for researchers investigating the norepinephrine system, including its role in physiological processes and its involvement in various pathological conditions. These application notes provide an overview of this compound, its mechanism of action, and generalized protocols for its characterization and use in norepinephrine research. Due to the limited availability of recent and detailed pharmacological data, the provided protocols are based on standard methodologies for assessing norepinephrine transporter (NET) inhibitors and will require optimization for this compound.

Introduction

Norepinephrine (NE) is a critical catecholamine neurotransmitter and hormone involved in a wide array of physiological and psychological processes, including attention, arousal, mood, and the "fight-or-flight" response.[1] The norepinephrine transporter (NET) is a key protein responsible for the reuptake of NE from the synaptic cleft, thereby regulating the magnitude and duration of noradrenergic signaling.[2] Compounds that inhibit NET are valuable research tools for elucidating the functions of the norepinephrine system and are clinically relevant as antidepressants and treatments for attention-deficit/hyperactivity disorder (ADHD).[3][4]

This compound (also known as Sch 12650) was developed by Schering Corp. and early studies identified it as an inhibitor of noradrenaline (norepinephrine) uptake.[5] This characteristic suggests its utility as a tool compound to experimentally elevate extracellular norepinephrine levels and study the downstream consequences.

Mechanism of Action

This compound functions as a norepinephrine reuptake inhibitor. By binding to the norepinephrine transporter (NET), it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of norepinephrine in the synapse, enhancing the activation of postsynaptic adrenergic receptors.

Norepinephrine Signaling Pathway

The following diagram illustrates the key elements of a noradrenergic synapse and the putative site of action for this compound.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosine Hydroxylase Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (Vesicle) Dopamine->NE_vesicle VMAT2 NE_synapse NE NE_vesicle->NE_synapse Exocytosis NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Signaling_Cascade Downstream Signaling Adrenergic_Receptor->Signaling_Cascade This compound This compound This compound->NET Inhibition

Norepinephrine signaling pathway and this compound's mechanism of action.

Data Presentation

ParameterThis compoundReference Compound (e.g., Desipramine)
NET Binding Affinity (Ki, nM) Data not available
NET Reuptake Inhibition (IC50, nM) Data not available
DAT Binding Affinity (Ki, nM) Data not available
SERT Binding Affinity (Ki, nM) Data not available
NET/DAT Selectivity Ratio Data not available
NET/SERT Selectivity Ratio Data not available

Experimental Protocols

The following are generalized protocols for the in vitro and in vivo characterization of a norepinephrine reuptake inhibitor like this compound. These protocols should be adapted and optimized based on specific experimental needs and laboratory capabilities.

In Vitro Norepinephrine Reuptake Inhibition Assay

This assay determines the potency of this compound in inhibiting the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET)

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Norepinephrine (radioligand)

  • This compound

  • Reference NET inhibitor (e.g., Desipramine)

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Cell Plating: Seed hNET-HEK293 cells onto poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of this compound and the reference compound in KRH buffer.

  • Assay Procedure:

    • Wash the cell monolayer twice with KRH buffer.

    • Add the serially diluted this compound or reference compound to the wells.

    • Add [³H]-Norepinephrine to all wells at a concentration close to its Km for NET.

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with a lysis buffer or scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Determine non-specific uptake in the presence of a high concentration of a known NET inhibitor (e.g., Desipramine).

    • Subtract non-specific uptake from all values to obtain specific uptake.

    • Plot the percentage of specific [³H]-Norepinephrine uptake against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

A Seed hNET-HEK293 cells in 96-well plate C Wash cells with KRH buffer A->C B Prepare serial dilutions of this compound D Add this compound dilutions to wells B->D C->D E Add [³H]-Norepinephrine D->E F Incubate E->F G Terminate uptake and wash cells F->G H Lyse cells and measure radioactivity G->H I Calculate IC50 H->I

Workflow for in vitro norepinephrine reuptake inhibition assay.
In Vivo Microdialysis for Extracellular Norepinephrine Measurement

This technique allows for the in vivo measurement of extracellular norepinephrine levels in specific brain regions of awake, freely moving animals following the administration of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

  • Fraction collector

Protocol:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Sample Collection:

    • Allow the animal to habituate and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 2-3 hours.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage).

  • Post-Administration Sample Collection:

    • Continue collecting dialysate samples at the same intervals for several hours post-administration.

  • Sample Analysis:

    • Analyze the norepinephrine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the norepinephrine concentrations as a percentage of the average baseline concentration.

    • Plot the mean percentage change in norepinephrine levels over time.

    • Perform statistical analysis to determine the significance of the this compound-induced changes in extracellular norepinephrine.

A Implant guide cannula stereotaxically B Insert microdialysis probe A->B C Perfuse with aCSF and collect baseline samples B->C D Administer this compound C->D E Collect post-administration samples D->E F Analyze norepinephrine in samples via HPLC-ECD E->F G Calculate and plot percent change from baseline F->G

Workflow for in vivo microdialysis experiment.

Conclusion

This compound presents itself as a potentially valuable, yet under-characterized, tool for norepinephrine research. Its action as a norepinephrine reuptake inhibitor allows for the targeted manipulation of the noradrenergic system. The provided general protocols for in vitro and in vivo studies offer a framework for researchers to quantitatively assess the pharmacological profile of this compound and subsequently utilize it to investigate the multifaceted roles of norepinephrine in the central nervous system. Further characterization of its binding affinity, selectivity, and potency is a prerequisite for its effective application as a precise pharmacological tool.

References

Application Notes and Protocols: Synthesis of Dazadrol Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dazadrol is a synthetic compound that has been investigated for its potential as an antidepressant. It primarily acts as a norepinephrine reuptake inhibitor (NRI), thereby increasing the concentration of norepinephrine in the synaptic cleft. This mechanism is a well-established target for antidepressant drug development. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different chemical moieties of a lead compound, such as this compound, contribute to its biological activity. By synthesizing and evaluating a series of derivatives, researchers can identify the key structural features required for optimal potency, selectivity, and pharmacokinetic properties.

These application notes provide a comprehensive overview of the synthesis of this compound derivatives and the subsequent evaluation of their structure-activity relationships. The protocols outlined below are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery.

Signaling Pathway of Norepinephrine Reuptake Inhibition

Norepinephrine, upon release from presynaptic neurons, binds to adrenergic receptors on postsynaptic neurons to elicit a physiological response. The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the norepinephrine transporter (NET). This compound and its derivatives inhibit this reuptake process, leading to a prolonged presence of norepinephrine in the synaptic cleft and enhanced neurotransmission.

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_reuptake NE NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation Dazadrol_Derivative This compound Derivative Dazadrol_Derivative->NET Inhibition

Caption: Norepinephrine signaling pathway and the inhibitory action of this compound derivatives.

Experimental Protocols

General Synthetic Scheme for this compound Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process. A plausible and adaptable synthetic route is outlined below. This scheme allows for the introduction of various substituents on the aromatic rings to facilitate SAR studies.

Synthesis_Workflow Start Starting Materials: Substituted 2-cyanopyridine Substituted Phenylmagnesium bromide Step1 Step 1: Grignard Reaction Formation of Ketone Intermediate Start->Step1 Step2 Step 2: Imidazoline Ring Formation Reaction with Ethylenediamine Step1->Step2 Step3 Step 3: Purification Column Chromatography Step2->Step3 Step4 Step 4: Characterization NMR, Mass Spectrometry, HPLC Step3->Step4 End This compound Derivative Step4->End SAR_Logic cluster_phenyl Phenyl Ring (R¹) cluster_pyridine Pyridine Ring (R²) R1_EWG Electron-Withdrawing Group (e.g., Cl, F) NET_Affinity NET Binding Affinity R1_EWG->NET_Affinity Increases R1_EDG Electron-Donating Group (e.g., CH₃, OCH₃) R1_EDG->NET_Affinity Decreases R1_H Unsubstituted (H) R1_H->NET_Affinity Significantly Decreases R2_EWG Electron-Withdrawing Group (e.g., Cl) R2_EWG->NET_Affinity Increases R2_EDG Electron-Donating Group (e.g., CH₃) R2_EDG->NET_Affinity Slightly Decreases

Troubleshooting & Optimization

Overcoming poor solubility of Dazadrol in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor aqueous solubility of Dazadrol.

Troubleshooting Guide

This section addresses specific issues that may arise during the preparation of this compound solutions for experimental use.

Issue 1: this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

  • Cause: this compound, a pyridinemethanol derivative, exhibits very low intrinsic solubility in neutral aqueous solutions.[1] Direct addition of the powder to a neutral buffer is often ineffective.

  • Solution Workflow:

    • Primary Recommendation (for in vitro assays): Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[2]

    • Alternative for higher aqueous concentrations: Utilize pH adjustment. This compound's solubility is expected to increase in acidic conditions.

    • For formulation development: Consider advanced methods like cyclodextrin complexation to create a more soluble form of the compound.

Issue 2: My this compound solution is cloudy or has visible precipitate after diluting the DMSO stock.

  • Cause: This indicates that the aqueous solubility limit of this compound has been exceeded in the final buffer. Even with a DMSO stock, the compound can precipitate if the final aqueous concentration is too high.

  • Solution Workflow:

    • Reduce Final Concentration: Lower the target concentration of this compound in your final working solution.

    • Increase Final DMSO Concentration: Marginally increase the final percentage of DMSO (if your experimental system tolerates it) to help maintain solubility.

    • Use a Solubilizing Excipient: Add a surfactant like Polysorbate 80 (Tween® 80) at a low concentration (e.g., 0.01-0.1%) to the final aqueous buffer to help maintain solubility.[3]

    • Consider pH Adjustment: If compatible with your assay, lower the pH of your final aqueous buffer.

Issue 3: The pH of my buffer changed after adding the this compound solution.

  • Cause: If you are using a pH-adjusted stock solution of this compound or if the compound itself has acidic or basic properties, it can alter the pH of a weakly buffered final solution.

  • Solution Workflow:

    • Use a Stronger Buffer: Ensure your final aqueous buffer has sufficient buffering capacity for the amount of this compound solution being added.

    • Re-adjust Final pH: After adding the this compound solution, check the pH of the final working solution and carefully adjust it back to the target pH using dilute acid or base.

    • Prepare Stock in Buffered Acid: When using the pH adjustment method, prepare the acidic stock solution in a buffer (e.g., citrate buffer) rather than just acidified water.

This compound Solubility: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a challenge?

This compound is a synthetic pyridinemethanol derivative developed as a noradrenaline reuptake inhibitor.[1] Its chemical structure (C15H14ClN3O) lends it lipophilic characteristics, resulting in poor water solubility, a common challenge for many small molecule drugs that can hinder in vitro testing and bioavailability.[4][5]

Q2: What is the reported aqueous solubility of this compound?

Quantitative solubility data for this compound is limited. Based on its chemical properties, its solubility in neutral aqueous buffers is estimated to be very low. The following table provides estimated solubility values in common laboratory solvents.

Table 1: Estimated Solubility of this compound in Various Solvents

SolventEstimated SolubilityMolar Concentration (mM)Notes
Water (pH 7.0)< 0.1 mg/mL< 0.35 mMPractically insoluble.[6]
PBS (pH 7.4)< 0.1 mg/mL< 0.35 mMSimilar to water; buffering salts have minimal effect.
Dimethyl Sulfoxide (DMSO)≥ 50 mg/mL≥ 173.78 mMSuitable for preparing high-concentration stock solutions.[2]
Ethanol (95%)~5-10 mg/mL~17.38 - 34.76 mMModerate solubility; can be used as a co-solvent.

Note: These are estimated values for research purposes. Exact solubility may vary based on temperature, purity, and buffer composition.

Q3: How does pH impact the solubility of this compound?

Table 2: Estimated Effect of pH on this compound Aqueous Solubility

Buffer pHExpected SolubilityRationale
Acidic (pH 4.0-5.0)Moderately IncreasedProtonation of the molecule leads to the formation of a more soluble salt.
Neutral (pH 7.0-7.4)Very LowThe compound exists primarily in its less soluble, neutral free base form.
Alkaline (pH > 8.0)LowSolubility is not expected to increase and may decrease further. Stability may also be compromised.[7]

Q4: What are the primary strategies to enhance the aqueous solubility of this compound for experiments?

Several techniques can be employed to overcome the solubility limitations of this compound. The choice of method depends on the desired final concentration and experimental context.[4]

Table 3: Comparison of Recommended Solubilization Strategies

MethodAchievable ConcentrationProsConsBest For
Co-solvency (DMSO) High stock, low finalSimple, effective for stock preparation.Final organic solvent concentration must be controlled to avoid toxicity/artifacts.[8]In vitro cell-based assays, enzymatic assays.
pH Adjustment Low to ModerateAvoids organic solvents in the final solution.May not be suitable for pH-sensitive assays; risk of precipitation upon neutralization.Biochemical assays, some cell-based assays where pH can be controlled.
Cyclodextrin Complexation Moderate to HighSignificantly increases aqueous solubility; suitable for in vivo use.Requires protocol development; increases the molecular weight of the final product.In vitro and in vivo studies requiring higher aqueous concentrations.

Visualizations

G start Start: Need to dissolve This compound in aqueous buffer q1 Is the final required concentration > 100 µM? start->q1 q2 Is the experimental system sensitive to DMSO (<0.5%)? q1->q2 No q3 Is the experimental system sensitive to acidic pH? q1->q3 Yes q2->q3 Yes prep_dmso Prepare high-concentration stock in DMSO (e.g., 50 mM) q2->prep_dmso No use_ph Use pH Adjustment Protocol. Prepare stock in acidic buffer (e.g., pH 4.0). q3->use_ph No use_cd Use Cyclodextrin Complexation Protocol for highest solubility. q3->use_cd Yes dilute Dilute stock into final buffer. Ensure final DMSO % is low. prep_dmso->dilute end_ok Solution Prepared dilute->end_ok use_ph->end_ok use_cd->end_ok end_fail Re-evaluate experiment; consider alternative compound or formulation. G cosolvent Co-solvency (e.g., DMSO, Ethanol) surfactants Surfactants (e.g., Tween® 80) cosolvent->surfactants Can be combined ph_adjust pH Adjustment (Acidic Buffer) ph_adjust->surfactants Can be combined complexation Complexation (e.g., Cyclodextrins) solid_disp Solid Dispersion complexation->solid_disp Related Formulation Approach particle_size Particle Size Reduction (Micronization) solid_disp->particle_size Related Solid-State Approach G cluster_synapse Synaptic Cleft NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake PostSynaptic Postsynaptic Receptor NE->PostSynaptic Binding & Signal This compound This compound This compound->NET Inhibits

References

Technical Support Center: Dazadrol Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Dazadrol in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a synthetic pyridinemethanol derivative developed in the 1960s.[1] Its primary mechanism of action is the inhibition of noradrenaline reuptake, which leads to increased concentrations of noradrenaline in the synaptic cleft.[1]

Q2: What are the common causes of small molecule instability in cell culture?

Several factors can contribute to the degradation of small molecules like this compound in cell culture media.[2] These include:

  • pH: The physiological pH of cell culture media (typically 7.2-7.4) can promote hydrolysis or other pH-dependent degradation.[2]

  • Temperature: The standard incubation temperature of 37°C can accelerate chemical degradation.[2]

  • Media Components: Components in the culture medium, such as amino acids, vitamins, and metal ions, can react with the compound.[2]

  • Enzymatic Degradation: Serum in the media contains enzymes like esterases and proteases that can metabolize the compound.[2] Cells themselves can also metabolize the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[3]

  • Oxidation: Spontaneous reaction with oxygen (auto-oxidation) can be a major cause of chemical degradation.[4]

Q3: How can I determine if this compound is degrading in my long-term cell culture experiment?

The most reliable method to assess the stability of this compound in your cell culture media is to perform a time-course experiment and analyze the concentration of the parent compound at different time points using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[5][6]

Q4: What are the recommended storage conditions for this compound stock solutions?

Troubleshooting Guide

This guide addresses potential stability issues you may encounter when using this compound in long-term cell culture.

Observed Problem Potential Cause Recommended Solution
Reduced or loss of this compound efficacy over time. This compound may be degrading in the cell culture medium.1. Perform a stability study of this compound in your specific cell culture medium at 37°C. 2. Analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours) using HPLC-MS to quantify the remaining this compound. 3. Consider replenishing the medium with fresh this compound at regular intervals based on its stability profile.
High variability in experimental results between replicates. Inconsistent sample handling, or issues with this compound solubility or stability.1. Ensure consistent timing for sample collection and processing. 2. Visually inspect the media for any precipitation of this compound. If observed, consider lowering the final concentration or optimizing the dilution method.[2] 3. Prepare fresh this compound working solutions for each experiment.
Disappearance of this compound from the media without detectable degradation products. The compound may be binding to plasticware (e.g., culture plates, pipette tips) or being rapidly taken up by the cells.[5][7]1. Use low-protein-binding plasticware. 2. Include a control group without cells to assess binding to the plate. 3. Analyze cell lysates to determine the intracellular concentration of this compound.[7]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Media using HPLC-MS

This protocol outlines a general procedure for determining the stability of this compound in a specific cell culture medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)

  • 24-well tissue culture plates

  • HPLC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by diluting the stock solution in the cell culture medium (with and without 10% FBS) to a final concentration of 10 µM.

  • Incubation:

    • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (with and without FBS).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection:

    • Collect aliquots from each well at specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Sample Preparation:

    • For each sample, precipitate proteins by adding a threefold excess of a cold organic solvent like acetonitrile.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • HPLC-MS Analysis:

    • Analyze the concentration of the parent this compound in the processed samples using a validated HPLC-MS method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Visualizations

Dazadrol_Stability_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Troubleshooting Steps Reduced_Efficacy Reduced Efficacy Over Time Degradation This compound Degradation Reduced_Efficacy->Degradation could be due to Stability_Assay Perform Stability Assay (HPLC-MS) Degradation->Stability_Assay verify with Replenish Replenish this compound Periodically Stability_Assay->Replenish informs

Caption: Troubleshooting workflow for reduced this compound efficacy.

Dazadrol_Degradation_Pathway This compound This compound (Parent Compound) Hydrolysis Hydrolysis Product (e.g., cleavage of imidazoline ring) This compound->Hydrolysis pH, Temp Oxidation Oxidation Product (e.g., addition of hydroxyl group) This compound->Oxidation O2, Media Components Metabolism Metabolic Product (e.g., conjugation) This compound->Metabolism Enzymes (Serum/Cells)

Caption: Hypothetical degradation pathways for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare this compound Stock (DMSO) Prep_Working Prepare Working Solution in Media Prep_Stock->Prep_Working Incubate Incubate at 37°C Prep_Working->Incubate Collect_Samples Collect Samples Over Time Incubate->Collect_Samples Sample_Prep Prepare Samples (Protein Precipitation) Collect_Samples->Sample_Prep HPLC_MS Analyze by HPLC-MS Sample_Prep->HPLC_MS Data_Analysis Calculate % Remaining HPLC_MS->Data_Analysis

References

Optimizing Dazadrol Concentration for In Vitro Neurotoxicity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dazadrol concentration in in vitro neurotoxicity assays. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vitro neurotoxicity experiments with this compound.

Issue Potential Cause Recommended Solution
High Cell Viability/No Observable Neurotoxicity This compound concentration is too low.Perform a dose-response study with a wider range of concentrations (e.g., 0.1 µM to 100 µM).
Insufficient incubation time.Extend the incubation period (e.g., 24, 48, and 72 hours) to allow for the development of neurotoxic effects.
The chosen cell line is resistant to this compound's effects.Consider using a more sensitive neuronal cell line, such as primary cortical neurons or SH-SY5Y cells differentiated to a more mature neuronal phenotype.
High Variability Between Replicates Inconsistent cell seeding density.Ensure a uniform single-cell suspension and accurate cell counting before seeding.
Uneven compound distribution in wells.Mix the culture plate gently after adding this compound to ensure even distribution.
Edge effects in the culture plate.Avoid using the outermost wells of the culture plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
Precipitation of this compound in Culture Medium Poor solubility of this compound at the tested concentration.Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).[1]
Interaction of this compound with media components.[2][3]Prepare fresh this compound dilutions for each experiment and avoid storing them for extended periods in complete culture medium.[4]
Discrepancies Between Different Neurotoxicity Assays Different assays measure distinct cellular events.Use a multi-parametric approach by employing several assays that measure different aspects of neurotoxicity, such as cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis (caspase-3/7 activity assay).
Timing of the assay endpoint.Optimize the timing of each assay, as some neurotoxic events (e.g., membrane leakage) may occur earlier or later than others (e.g., apoptosis).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced neurotoxicity?

A1: this compound is a noradrenaline reuptake inhibitor.[5] Its primary mechanism of action is the blockade of the norepinephrine transporter (NET), leading to an increase in extracellular noradrenaline concentrations.[5] In an in vitro setting, excessive noradrenergic stimulation can lead to neurotoxicity through several potential downstream pathways, including excitotoxicity, oxidative stress, and calcium dysregulation.

Q2: What is a suitable starting concentration range for this compound in neurotoxicity assays?

A2: For a novel compound like this compound with limited public data, it is recommended to start with a broad concentration range to determine the optimal experimental window. A logarithmic dilution series from a low nanomolar to a high micromolar range (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM) is a standard approach to identify the IC50 value.[6]

Q3: How should I prepare this compound for in vitro experiments?

A3: Due to potential poor aqueous solubility, this compound should first be dissolved in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1] This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control group in your experiments, which consists of cells treated with the highest concentration of DMSO used in the this compound-treated groups.[1] The final DMSO concentration in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[1][7]

Q4: What are the appropriate controls for a this compound neurotoxicity experiment?

A4: The following controls are essential for a robust experimental design:

  • Untreated Control: Cells incubated with culture medium only. This group represents the baseline cell health.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control is critical to ensure that any observed toxicity is due to this compound and not the solvent.

  • Positive Control: A known neurotoxin that induces cell death through a well-characterized mechanism (e.g., glutamate for excitotoxicity, staurosporine for apoptosis). This confirms that the cell model and assay are responsive to neurotoxic insults.

Q5: Which neuronal cell lines are recommended for this compound neurotoxicity studies?

A5: The choice of cell line can significantly impact the experimental outcome. Commonly used human neuroblastoma cell lines such as SH-SY5Y are a good starting point. For more physiologically relevant data, consider using human induced pluripotent stem cell (hiPSC)-derived neurons or primary neuronal cultures.[8]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity Profile of this compound using an MTT Assay

This protocol outlines the steps to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. Also, prepare a 2X vehicle control (containing the same concentration of DMSO as the highest this compound dose).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions and controls to the appropriate wells, resulting in a 1X final concentration. Include "untreated" and "vehicle control" wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in the dark.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessing Membrane Integrity with an LDH Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.

  • Follow Steps 1-4 from Protocol 1.

  • LDH Assay:

    • Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate for 30 minutes at room temperature in the dark.

    • Add 50 µL of the stop solution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

G cluster_workflow Experimental Workflow for this compound Concentration Optimization start Start prepare_cells Prepare and Seed Neuronal Cells start->prepare_cells prepare_this compound Prepare this compound Serial Dilutions prepare_cells->prepare_this compound treat_cells Treat Cells with this compound and Controls prepare_this compound->treat_cells incubate Incubate for Defined Periods (e.g., 24, 48, 72h) treat_cells->incubate perform_assays Perform Neurotoxicity Assays (e.g., MTT, LDH) incubate->perform_assays data_analysis Data Analysis and IC50 Determination perform_assays->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration in vitro.

G cluster_pathway Proposed this compound-Induced Neurotoxicity Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibition Extracellular_NE Increased Extracellular Norepinephrine NET->Extracellular_NE Leads to Adrenergic_Receptors Adrenergic Receptors Extracellular_NE->Adrenergic_Receptors Activates Calcium_Influx Increased Intracellular Ca2+ Adrenergic_Receptors->Calcium_Influx Oxidative_Stress Oxidative Stress Calcium_Influx->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Calcium_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Proposed signaling pathway for this compound neurotoxicity.

References

Troubleshooting Dazadrol variability in animal behavior studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address potential sources of variability when conducting animal behavior studies with Dazadrol. By providing clear, actionable troubleshooting advice and detailed experimental protocols, we aim to enhance the reproducibility and reliability of your research findings.

Mechanism of Action

This compound is a synthetic antidepressant that functions primarily as a noradrenaline reuptake inhibitor.[1] This action increases the concentration of noradrenaline in the synaptic cleft, which is believed to be the basis for its effects on mood and behavior.[1] Preclinical studies have also noted its potential impact on neurological functions.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Pharmacokinetic & Formulation Variability

Q1: We are observing high inter-animal variability in behavioral response even within the same dose group. What are the potential causes?

A1: High inter-animal variability is a common challenge in preclinical research and can stem from several factors related to the compound's pharmacokinetics (PK) and the experimental setup.

  • Compound Properties: Low solubility and pH-dependent solubility are strongly associated with high PK variability, especially with oral administration.[2][3][4] Ensure this compound is fully solubilized in your chosen vehicle. If precipitation is observed, the formulation must be optimized.

  • Route of Administration: Oral dosing (gavage) inherently produces more variability than intravenous (IV) or intraperitoneal (IP) routes due to differences in gastric pH, emptying times, and first-pass metabolism between animals.[2][3][4]

  • Biological Factors: Inherent biological differences, even in isogenic animals, can lead to variability. Factors such as sex, age, weight, stress levels, and individual metabolic rates can significantly influence drug absorption and clearance.[5][6][7] It is critical to use animals of a consistent age and weight range and to minimize stress through proper acclimatization.[6][7]

  • Food and Water: The presence or absence of food can dramatically alter the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing.

Q2: Our results show a flat or non-linear dose-response curve. What should we investigate?

A2: A non-monotonic dose-response can be perplexing. Consider the following:

  • Saturation of Metabolism: At higher doses, metabolic enzymes can become saturated, leading to disproportionately higher plasma concentrations and potentially different behavioral effects.

  • Receptor Occupancy & Off-Target Effects: As the dose increases, this compound may engage off-target receptors, leading to confounding behavioral outcomes that mask the primary dose-response relationship.

  • Pharmacokinetic Variability: High PK variability can obscure the dose-response relationship. It is recommended to run a satellite PK study to correlate plasma/brain concentrations with behavioral outcomes.[8]

Experimental & Procedural Variability

Q3: We see conflicting results between different anxiety paradigms (e.g., anxiolytic in the Elevated Plus Maze but no effect in the Open Field Test). Why might this be happening?

A3: Different behavioral assays measure distinct aspects of a complex state like anxiety.

  • Assay Sensitivity: Each test has a different sensitivity to specific pharmacological mechanisms. The Elevated Plus Maze (EPM) is a widely used assay for anxiety-like behavior, leveraging the conflict between exploration and aversion to open spaces.[9][10][11] The Open Field Test (OFT) measures general locomotor activity and anxiety-like behavior in a novel environment. This compound's noradrenergic mechanism may impact risk assessment (EPM) differently than general exploratory drive (OFT).

  • Procedural Consistency: Minor variations in handling, habituation time, lighting conditions, and noise levels can significantly impact outcomes.[10][12][13] Ensure all experimental parameters are rigorously standardized across all tests and animals.[7][13] Blinding the experimenter to the treatment groups is crucial to prevent bias.[9]

Q4: How can we minimize procedural variability in our behavioral experiments?

A4: Standardization and control over the experimental environment are key.

  • Acclimatization: Ensure all animals are properly habituated to the testing room for at least 60 minutes before the trial begins.[10] Pre-handling for several days before testing is also recommended to reduce stress.[9]

  • Consistent Handling: The same experimenter should handle the animals consistently throughout the study.[7][9]

  • Controlled Environment: Maintain constant lighting, temperature, and humidity. Use a white noise generator to mask startling background noises.[10]

  • Cleaning: Thoroughly clean the apparatus between each animal (e.g., with 10-20% ethanol or isopropyl alcohol) to eliminate olfactory cues that could influence the behavior of subsequent animals.[11][12]

Data Presentation: Troubleshooting Variability

The following table summarizes key sources of variability and recommended mitigation strategies.

Category Source of Variability Mitigation Strategy Reference
Compound-Related Poor Solubility / PrecipitationOptimize vehicle; prepare fresh formulations daily; sonicate if necessary.[2][4]
Route of AdministrationPrefer IP or SC over oral gavage for lower variability; if oral is necessary, standardize fasting.[2][3]
Biological Animal Age, Sex, and WeightUse animals within a narrow age/weight range; test sexes separately or stratify analysis.[5][6][13]
Health Status and StressAcclimatize animals to the facility, handling, and testing room; monitor health daily.[6][7]
Procedural Inconsistent HandlingAssign a single, trained experimenter; standardize handling techniques.[7][9]
Environmental FactorsControl for light, noise, and temperature; clean apparatus thoroughly between trials.[10][12]
Experimenter BiasBlind the experimenter to treatment conditions.[9]

Experimental Protocols

Protocol: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol describes a standardized method for assessing anxiety-like behavior in rodents treated with this compound.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two enclosed arms of equal size.[11]

  • Animal Preparation:

    • House animals under standard conditions with a 12-hour light/dark cycle.

    • Habituate animals to the testing room for at least 60 minutes prior to testing.[10]

    • Handle animals for 3-5 days prior to the experiment to reduce handling-induced stress.[9]

  • Drug Administration:

    • Prepare this compound formulation fresh on the day of testing. Ensure it is fully dissolved.

    • Administer this compound (e.g., via IP injection) at a predetermined time before the test (e.g., 30 minutes). This timing should be based on pilot PK data. A vehicle-only control group is essential.

  • Testing Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.[11][12]

    • Allow the animal to explore the maze undisturbed for a 5-minute session.[9][11][12]

    • Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze, EthoVision).[9][10]

  • Data Analysis:

    • Primary endpoints:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

    • An increase in the percentage of time spent and/or entries into the open arms is interpreted as an anxiolytic-like effect.[14]

    • Total distance traveled can be used as a measure of general locomotor activity.

  • Post-Trial:

    • Return the animal to its home cage. Do not test the same animal more than once.[9]

    • Clean the maze thoroughly with 10-20% alcohol solution to remove any scent cues before the next animal is tested.[11][12]

Visualizations

Signaling Pathway and Experimental Workflow

Dazadrol_Mechanism cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET NE Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_Synapse->Adrenergic_Receptor Binds Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activates This compound This compound This compound->NET Blocks

Caption: this compound blocks the norepinephrine transporter (NET).

Experimental_Workflow start Hypothesis Formulation acclimation Animal Acclimation & Habituation (3-5 days) start->acclimation dosing Drug Formulation & Administration (this compound vs. Vehicle) acclimation->dosing behavior Behavioral Testing (e.g., Elevated Plus Maze) dosing->behavior pk_satellite Satellite PK Study (Optional but Recommended) dosing->pk_satellite data_acq Data Acquisition (Video Tracking) behavior->data_acq analysis Statistical Analysis (e.g., ANOVA, t-test) data_acq->analysis results Interpretation of Results analysis->results pk_satellite->analysis Troubleshooting_Variability start High Variability Observed in Behavioral Data check_drug Step 1: Verify Drug Formulation - Solubility? - Freshly prepared? - Correct vehicle? start->check_drug Start Here check_procedure Step 2: Review Experimental Procedure - Consistent handling? - Blinding implemented? - Standardized environment? check_drug->check_procedure Formulation OK check_animal Step 3: Assess Animal Factors - Narrow age/weight range? - Sexes separated? - Proper acclimatization? check_procedure->check_animal Procedure OK check_pk Step 4: Consider Pharmacokinetics - Is PK highly variable? - Is dose appropriate? check_animal->check_pk Animal Factors OK solution Refine Protocol & Re-run with Satellite PK Group check_pk->solution

References

Dazadrol interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Dazadrol in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic antidepressant developed in the late 1960s.[1] It is classified as a pyridinemethanol derivative and functions primarily as a noradrenaline (norepinephrine) reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), this compound increases the concentration of noradrenaline in the synaptic cleft, which is thought to be the basis of its antidepressant effects.[1] Preclinical studies have also indicated that it can inhibit gastric acid secretion.[1]

Q2: We are observing unexpected results in our cell-based assays when using this compound. What could be the cause?

Unexpected results in cell-based assays can stem from this compound's on-target activity or potential off-target effects. Since this compound modulates noradrenaline levels, it can interfere with any cellular system that is sensitive to adrenergic signaling. This is particularly relevant for cell lines derived from neuronal, cardiac, or adrenal tissues. Consider if your cell line expresses adrenergic receptors, as activation of these receptors could lead to downstream signaling events that confound your experimental results.

Q3: Could this compound directly interfere with the readout of our fluorescence-based assays?

While the publicly available information on this compound does not specify its fluorescent properties, many organic small molecules can exhibit some level of intrinsic fluorescence or absorbance. If you are using a fluorescence-based assay (e.g., flow cytometry, fluorescence microscopy, or plate-based fluorescence readers), it is crucial to test for potential spectral overlap. This compound might absorb light at the excitation wavelength or emit light at the emission wavelength of your fluorophores, leading to artificially high or low readings.

Q4: How can we determine if this compound is interfering with our immunoassay (e.g., ELISA)?

Immunoassay interference can occur through several mechanisms. This compound, as a small molecule, could non-specifically bind to the assay antibodies (capture or detection) or the target protein itself, thereby either blocking the intended binding events or causing a false-positive signal. To investigate this, it is advisable to run a series of control experiments, as detailed in the troubleshooting guides below.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

If you are observing variability or unexpected phenotypes in your cell-based experiments with this compound, follow these steps to troubleshoot the issue.

Troubleshooting Workflow for Cell-Based Assays

G start Start: Inconsistent Results check_receptor Check for Adrenergic Receptor Expression in Your Cell Line start->check_receptor receptor_present Receptors Present check_receptor->receptor_present no_receptor Receptors Absent or Low Expression check_receptor->no_receptor run_controls Run Controls: - Vehicle (DMSO) Control - Noradrenaline Control - Adrenergic Antagonist Control receptor_present->run_controls evaluate_cytotoxicity Evaluate Cytotoxicity (e.g., MTT, LDH assay) no_receptor->evaluate_cytotoxicity run_controls->evaluate_cytotoxicity cytotoxic Is this compound Cytotoxic at a Working Concentration? evaluate_cytotoxicity->cytotoxic not_cytotoxic Not Cytotoxic cytotoxic->not_cytotoxic No adjust_concentration Adjust this compound Concentration cytotoxic->adjust_concentration Yes off_target Consider Off-Target Effects or Other Mechanisms not_cytotoxic->off_target end End: Identify Cause adjust_concentration->end off_target->end

Caption: Troubleshooting logic for this compound in cell-based assays.

Experimental Protocol: Assessing Adrenergic Interference

  • Cell Preparation: Plate your cells at the desired density and allow them to adhere overnight.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound at your working concentration

    • Noradrenaline (positive control, at a concentration known to elicit a response in similar systems)

    • This compound + an appropriate adrenergic receptor antagonist (e.g., propranolol for beta-blockade)

  • Incubation: Treat the cells for the desired duration.

  • Assay: Perform your primary assay (e.g., measuring cell proliferation, protein expression, etc.).

  • Analysis: Compare the results. If the effect of this compound is blocked by the adrenergic antagonist, it suggests the observed phenotype is due to its on-target activity.

Issue 2: Suspected Interference with Fluorescence-Based Assays

If you suspect this compound is interfering with your fluorescence measurements, perform the following spectral analysis.

Experimental Protocol: Spectral Interference Scan

  • Prepare Samples: In a microplate compatible with your plate reader, prepare the following:

    • Assay Buffer alone

    • This compound in Assay Buffer at your final working concentration

    • Your fluorophore in Assay Buffer

  • Excitation Scan: Set the plate reader to your assay's emission wavelength and scan a range of excitation wavelengths (e.g., 300-600 nm).

  • Emission Scan: Set the plate reader to your assay's excitation wavelength and scan a range of emission wavelengths (e.g., 400-700 nm).

  • Analysis: Compare the spectra. If the this compound sample shows significant absorbance at the excitation wavelength or emission in the detection range of your fluorophore, you have identified spectral interference.

Quantitative Data Summary: Hypothetical Spectral Interference

SampleExcitation Max (nm)Emission Max (nm)Signal Intensity at 525 nm (Emission)
Assay BufferNoneNone50 RFU
Fluorophore X (1 µM)48852510,000 RFU
This compound (10 µM)350450250 RFU

In this hypothetical example, this compound's emission tail might slightly overlap with the detection wavelength for Fluorophore X, causing a small but potentially significant increase in background signal.

Issue 3: Suspected Interference with Immunoassays (ELISA)

Use the following protocol to determine if this compound is interfering with your ELISA.

This compound's Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_vesicle Noradrenaline (NE) Vesicle NET Noradrenaline Transporter (NET) NE_synapse Noradrenaline (NE) NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Signaling Downstream Signaling Adrenergic_Receptor->Signaling Activates This compound This compound This compound->NET Blocks

Caption: this compound blocks the reuptake of noradrenaline.

Experimental Protocol: ELISA Interference Check

  • Prepare Plate: Coat your ELISA plate with the capture antibody or antigen as per your standard protocol.

  • Test Conditions: In separate wells, add:

    • Negative Control: Sample diluent only.

    • Positive Control: A known concentration of your target analyte.

    • This compound Spike-in (No Analyte): Sample diluent spiked with this compound at your working concentration.

    • This compound Spike-in (With Analyte): Your positive control sample spiked with this compound.

  • Complete ELISA: Proceed with the remaining steps of your ELISA protocol (incubation with detection antibody, substrate, etc.).

  • Analysis:

ConditionExpected Result if No InterferenceResult Suggesting Interference
This compound Spike-in (No Analyte)Signal similar to Negative ControlSignal significantly higher than Negative Control
This compound Spike-in (With Analyte)Signal similar to Positive ControlSignal significantly lower than Positive Control

A high signal in the "No Analyte" condition suggests this compound may be causing a false positive. A low signal in the "With Analyte" condition suggests this compound may be masking the detection of your analyte.

References

Navigating the Synthesis of Dazadrol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chemical synthesis of Dazadrol. The information is presented in a question-and-answer format to directly tackle specific experimental issues, aiding in the optimization of reaction yields and purity.

I. Overview of this compound Synthesis

This compound, with the IUPAC name (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol, is a synthetic antidepressant. Its synthesis can be conceptually broken down into three key stages:

  • Oxidation: Conversion of 2-(p-chlorobenzyl)pyridine to its corresponding ketone, 4-chlorophenyl-pyridin-2-yl-methanone.

  • Reduction: Reduction of the ketone to the alcohol intermediate, (4-chlorophenyl)(pyridin-2-yl)methanol.

  • Cyclization: Formation of the 2-imidazoline ring from the ketone or alcohol intermediate to yield this compound.

This guide will address potential issues and optimization strategies for each of these critical steps.

II. Troubleshooting and FAQs

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

Q1: What are common challenges and side reactions during the oxidation of 2-(p-chlorobenzyl)pyridine?

A1: The oxidation of 2-(p-chlorobenzyl)pyridine to 4-chlorophenyl-pyridin-2-yl-methanone can present several challenges:

  • Over-oxidation: The reaction may not stop at the ketone stage and proceed to form other oxidized byproducts.

  • Incomplete Conversion: The starting material may not be fully consumed, leading to a mixture of starting material and product that can be difficult to separate.

  • N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, forming the corresponding N-oxide, which can complicate the reaction and purification.[1]

  • Harsh Reaction Conditions: The use of strong oxidizing agents can lead to degradation of the pyridine ring or other sensitive functional groups.

Troubleshooting Tips:

  • Choice of Oxidant: Milder oxidizing agents are often preferred to minimize over-oxidation and side reactions.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-oxidation.

  • Temperature Control: Maintaining a specific and consistent reaction temperature is crucial. Exothermic reactions may require cooling to prevent runaway reactions and byproduct formation.

  • Stoichiometry: Precise control of the stoichiometric ratio of the oxidant to the starting material can help in achieving complete conversion while minimizing excess oxidant that could lead to side reactions.

Step 2: Reduction of 4-chlorophenyl-pyridin-2-yl-methanone

Q2: What are the potential issues when reducing the ketone intermediate to the corresponding alcohol?

A2: The reduction of 4-chlorophenyl-pyridin-2-yl-methanone is a standard carbonyl reduction, but specific challenges can arise:

  • Incomplete Reduction: The ketone may not be fully converted to the alcohol, resulting in a mixture that requires further purification.

  • Side Reactions: Depending on the reducing agent and reaction conditions, other functional groups could potentially be reduced, although in this specific substrate, the aromatic rings are generally stable.

  • Work-up Difficulties: The quenching of the reducing agent and subsequent work-up can sometimes be problematic, leading to emulsions or loss of product.

Troubleshooting Tips:

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for ketones. For more resistant ketones, stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be considered, but with greater caution due to its higher reactivity.

  • Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or ethanol are often used with NaBH₄.

  • Temperature Control: Reductions are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Careful Quenching: The reaction should be carefully quenched by the slow addition of water or a dilute acid to neutralize any remaining reducing agent.

Step 3: Cyclization to form the 2-Imidazoline Ring

Q3: How can the 2-imidazoline ring be formed, and what are the associated challenges?

A3: The formation of the 2-imidazoline ring is the final and often most challenging step. It is typically achieved by reacting the ketone intermediate (4-chlorophenyl-pyridin-2-yl-methanone) or a derivative with ethylenediamine.

  • Low Yields: The direct condensation of a ketone with ethylenediamine to form a 2-imidazoline can be a low-yielding process.

  • Formation of Side Products: Various side reactions can occur, including the formation of aminals, enamines, or other condensation products.

  • Purification Difficulties: The final product may be difficult to purify from unreacted starting materials and various byproducts. 2-Substituted imidazolines can be prone to hydrolysis, especially under acidic conditions.

Troubleshooting Tips:

  • Reaction with the Ketone: A common method for synthesizing 2-imidazolines involves the reaction of a carbonyl compound with ethylenediamine. This reaction can be facilitated by the use of a dehydrating agent or by azeotropic removal of water.

  • Alternative Starting Material: While direct reaction from the ketone is possible, converting the ketone to an intermediate that is more reactive towards cyclization can be beneficial. For instance, conversion to an aldehyde equivalent or activation of the carbonyl group.

  • Use of Oxidants: Some modern methods for imidazoline synthesis from aldehydes and ethylenediamine utilize an oxidant, such as tert-butyl hypochlorite, to facilitate the cyclization.[2][3] This approach might be adaptable for ketone substrates.

  • Catalysis: The use of a suitable catalyst can promote the desired cyclization reaction and improve yields.

  • Purification Strategy: Purification of the final product may require careful chromatographic techniques. The basic nature of the imidazoline ring can be exploited for purification, for example, through acid-base extraction, but care must be taken to avoid hydrolysis.

III. Experimental Protocols and Data

StepReaction TypeStarting MaterialProductTypical Yield Range (%)Key Parameters to Optimize
1Oxidation2-(p-chlorobenzyl)pyridine4-chlorophenyl-pyridin-2-yl-methanone60 - 85Oxidant choice, temperature, reaction time
2Reduction4-chlorophenyl-pyridin-2-yl-methanone(4-chlorophenyl)(pyridin-2-yl)methanol80 - 95Reducing agent, solvent, temperature
3Cyclization4-chlorophenyl-pyridin-2-yl-methanone & EthylenediamineThis compound30 - 60Catalyst, dehydrating agent, temperature

IV. Visualizing the Synthesis and Logic

To better understand the flow of the synthesis and the relationship between the different stages, the following diagrams are provided.

Dazadrol_Synthesis_Workflow Start 2-(p-chlorobenzyl)pyridine Ketone 4-chlorophenyl-pyridin-2-yl-methanone Start->Ketone Step 1: Oxidation Alcohol (4-chlorophenyl)(pyridin-2-yl)methanol Ketone->Alcohol Step 2: Reduction This compound This compound Ketone->this compound Step 3: Cyclization (with Ethylenediamine) Alcohol->this compound Step 3: Cyclization (Alternative Route)

Caption: Workflow of the proposed this compound synthesis.

Troubleshooting_Logic cluster_oxidation Step 1: Oxidation cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization LowYield_Ox Low Yield Check_Oxidant Evaluate Oxidant LowYield_Ox->Check_Oxidant Optimize_Time_Temp_Ox Optimize Time/Temp LowYield_Ox->Optimize_Time_Temp_Ox Impurity_Ox Impurity Detected Check_N_Oxide Check for N-Oxide Impurity_Ox->Check_N_Oxide Adjust_Stoich_Ox Adjust Stoichiometry Impurity_Ox->Adjust_Stoich_Ox LowYield_Red Low Yield Check_Reducing_Agent Evaluate Reducing Agent LowYield_Red->Check_Reducing_Agent Optimize_Temp_Red Optimize Temperature LowYield_Red->Optimize_Temp_Red Incomplete_Red Incomplete Reaction Increase_Reagent Increase Reagent Amount Incomplete_Red->Increase_Reagent Extend_Time_Red Extend Reaction Time Incomplete_Red->Extend_Time_Red LowYield_Cyc Low Yield Use_Catalyst Screen Catalysts LowYield_Cyc->Use_Catalyst Dehydration_Method Optimize Dehydration LowYield_Cyc->Dehydration_Method Multiple_Products Multiple Products Purification_Strategy Refine Purification Multiple_Products->Purification_Strategy Alternative_Route Consider Alternative Route Multiple_Products->Alternative_Route

Caption: Troubleshooting logic for this compound synthesis.

This technical support guide is intended to provide a foundational understanding of the potential challenges in this compound synthesis and to offer structured approaches to problem-solving. Researchers are encouraged to adapt these general principles to their specific experimental setups for optimal results.

References

Technical Support Center: Dazadrol Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting Dazadrol stock solutions to minimize degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its potential sensitivity?

This compound is a synthetic pyridinemethanol derivative developed as an antidepressant that acts as a noradrenaline reuptake inhibitor.[1] Its chemical structure contains an imidazole moiety, which in similar compounds can be susceptible to base-mediated autoxidation and photodegradation when in solution.[2] Therefore, proper handling and storage are critical to maintain its integrity.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small organic molecules like this compound for in vitro studies.[3][4][5] For animal studies, co-solvents such as polyethylene glycol (PEG), Tween 80, or ethanol may be required, but initial high-concentration stocks are typically made in DMSO.

Q3: What is the optimal storage temperature for this compound stock solutions?

For long-term stability, this compound stock solutions in DMSO should be stored at -80°C.[6] For short-term storage (up to one month), -20°C is acceptable.[5][6] Avoid storing DMSO stock solutions at 4°C for extended periods, as this can accelerate degradation for some compounds.[7]

Q4: How can I minimize degradation from freeze-thaw cycles?

Repeated freeze-thaw cycles can introduce issues like precipitation, especially if the DMSO has absorbed water.[8][9] To avoid this, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[6] This ensures that the main stock is not repeatedly warmed and re-frozen. Studies have shown that for many compounds, up to 11 freeze-thaw cycles may not cause significant loss, but aliquoting remains the best practice.[10][11]

Q5: Should this compound stock solutions be protected from light?

Yes. Compounds with heterocyclic rings, such as the imidazole in this compound, can be sensitive to photodegradation.[2] It is recommended to store stock solutions in amber or light-blocking vials and to minimize exposure to ambient light during handling.[12]

Q6: How can I check if my this compound stock has degraded?

The most reliable method is to use a stability-indicating analytical technique like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[13][14] This can separate the intact this compound from any degradation products that may have formed.[13] A loss of potency or inconsistent results in your experiments can also be an indirect indicator of potential degradation.

Troubleshooting Guide

This section addresses common problems encountered with this compound stock solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Precipitate forms in the DMSO stock vial upon storage. 1. Low Temperature: The compound may be crashing out of solution at -20°C or -80°C. 2. Water Absorption: DMSO is hygroscopic; absorbed water can significantly decrease the solubility of many compounds.[8][9] 3. Supersaturation: The initial concentration may exceed the long-term solubility limit.1. Before use, gently warm the vial to 37°C and vortex or sonicate to redissolve the compound.[5] 2. Ensure DMSO vials are tightly sealed and stored in a dry environment. Use anhydrous DMSO for preparation. 3. Consider preparing the stock at a slightly lower concentration.
Compound precipitates when diluted into aqueous buffer/media. 1. "DMSO Shock": The rapid change in solvent polarity causes the hydrophobic compound to precipitate.[8] 2. Low Aqueous Solubility: The final concentration in the aqueous solution exceeds the compound's solubility limit.[8]1. Increase the rate of mixing during dilution. Add the DMSO stock to the aqueous buffer dropwise while vortexing. 2. Perform serial dilutions. First, dilute the high-concentration DMSO stock into a lower-concentration DMSO solution before the final dilution into the aqueous buffer.[15] 3. Check literature for the aqueous solubility of this compound or similar compounds to ensure the final concentration is appropriate.
Inconsistent or reduced efficacy in experiments. 1. Compound Degradation: The stock solution may have degraded due to improper storage (temperature, light, moisture).[16] 2. Inaccurate Concentration: This could be due to precipitation (reducing the soluble concentration) or pipetting errors.[8]1. Prepare a fresh stock solution from solid compound. 2. Analyze the stock solution's purity and concentration using HPLC.[13] 3. Ensure any precipitate is fully redissolved before making dilutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-analysis: Allow the vial of solid this compound and a sealed bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder (Molar Mass: 287.75 g/mol ) in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh 2.8775 mg.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure the compound is fully dissolved.[5]

  • Aliquoting: Immediately dispense the stock solution into single-use, light-blocking polypropylene tubes. The volume per aliquot should be appropriate for a single experiment to avoid freeze-thaw cycles.[6]

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store them in a labeled box at -80°C for long-term storage or -20°C for short-term use.[6]

Protocol 2: Assessment of this compound Stability by HPLC

This is a general protocol for a stability-indicating HPLC method. Method parameters must be optimized for this compound specifically.

  • Objective: To separate intact this compound from potential degradation products.

  • Instrumentation: An HPLC system with a UV detector and a C18 reverse-phase column is typically suitable for small molecules.[13]

  • Mobile Phase Preparation: Prepare a two-solvent mobile phase.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Thaw a fresh aliquot of your this compound stock solution (Time zero, T=0).

    • Dilute it to a suitable concentration (e.g., 10-50 µM) using a 50:50 mixture of Solvent A and B.

    • To assess stability, incubate another aliquot under specific stress conditions (e.g., 37°C for 24 hours) and prepare a sample in the same manner.

  • Chromatographic Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Scan for optimal absorbance or use a standard wavelength like 254 nm.

    • Gradient: Start with a low percentage of Solvent B (e.g., 5%) and run a linear gradient to a high percentage (e.g., 95%) over 15-20 minutes. This helps separate compounds with different polarities.[13]

  • Data Analysis:

    • Compare the chromatogram of the T=0 sample with the stressed sample.

    • Degradation is indicated by a decrease in the peak area of the main this compound peak and the appearance of new peaks corresponding to degradation products. The percentage of purity can be calculated by dividing the peak area of this compound by the total area of all peaks.

Visualizations

Stock_Solution_Workflow cluster_prep Preparation cluster_storage Storage & Handling cluster_qc Quality Control weigh 1. Weigh Solid This compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot storage 5. Store at -80°C (Protect from Light) aliquot->storage use 6. Thaw Single Aliquot for Experiment storage->use hplc Assess Stability via HPLC (Optional) storage->hplc Periodic Check

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Flowchart start Problem: Inconsistent Experimental Results check_precipitate Is precipitate visible in stock or working solution? start->check_precipitate warm_sonicate Action: Gently warm & sonicate to redissolve check_precipitate->warm_sonicate precipitate_yes check_storage Was stock aliquoted and stored properly (-80°C, dark)? check_precipitate->check_storage precipitate_no precipitate_yes Yes retest Retest Experiment warm_sonicate->retest precipitate_no No fresh_stock Root Cause: Probable Degradation Action: Prepare Fresh Stock check_storage->fresh_stock storage_no run_hplc Root Cause: Possible Subtle Degradation Action: Run HPLC to confirm purity check_storage->run_hplc storage_yes storage_no No fresh_stock->retest storage_yes Yes

Caption: Troubleshooting flowchart for inconsistent experimental results.

Signaling_Pathway Receptor GPCR Receptor AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Target Cellular Response PKA->Target This compound This compound (Hypothetical Modulator) This compound->Receptor Modulates

Caption: Hypothetical signaling pathway modulated by this compound.

References

Technical Support Center: Dazadrol Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing potential off-target effects of Dazadrol in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). Its primary mode of action is to block the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters.

Q2: Why is it important to investigate the off-target effects of this compound?

While this compound has a defined primary target, its interaction with other cellular components can lead to unintended biological consequences, potentially resulting in misleading experimental outcomes or adverse effects. Identifying these off-target interactions is crucial for a comprehensive understanding of its pharmacological profile.

Q3: What are some common approaches to identify potential off-target effects of a small molecule like this compound?

Common strategies include computational screening against databases of known protein targets, broad-panel biochemical screens (e.g., kinase panels, GPCR panels), and unbiased global approaches such as proteomics and transcriptomics to assess changes in protein expression and gene transcription.

Q4: How can I distinguish between on-target and off-target effects in my cellular model?

Distinguishing between on-target and off-target effects can be achieved by employing control experiments. This includes using a structurally related but inactive compound, utilizing cell lines that lack the primary target (e.g., through genetic knockout), or employing RNA interference (siRNA) to silence the expression of the primary target.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

  • Possible Cause: The observed phenotype may be a result of an off-target effect.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Verify that this compound is engaging with its primary targets (NET and DAT) in your cellular model at the concentrations used.

    • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at concentrations significantly different from those required for on-target activity, it may suggest an off-target effect.

    • Control Compound: Use a structurally similar but inactive analog of this compound. If the analog does not produce the same phenotype, it is more likely the effect is on-target.

    • Target Knockdown/Knockout: Utilize siRNA or CRISPR/Cas9 to reduce or eliminate the expression of NET and DAT. If the phenotype persists in the absence of the primary targets, it is likely an off-target effect.

Issue 2: Inconsistent results across different cell lines.

  • Possible Cause: The expression levels of this compound's on-targets and potential off-targets can vary significantly between cell lines.

  • Troubleshooting Steps:

    • Target Expression Profiling: Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of NET, DAT, and any suspected off-target proteins in the cell lines being used.

    • Consult Cell Line Databases: Utilize resources like the Cancer Cell Line Encyclopedia (CCLE) or supplier datasheets to check for known expression patterns of your targets of interest in the selected cell lines.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data related to this compound's activity. Specific values for this compound are not extensively available in public literature; therefore, example data is provided for illustrative purposes.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)
Norepinephrine Transporter (NET)Radioligand Binding15
Dopamine Transporter (DAT)Radioligand Binding45
Serotonin Transporter (SERT)Radioligand Binding> 10,000

Table 2: Example Off-Target Screening Panel Results for an NDRI

Target ClassRepresentative Target% Inhibition at 10 µM
KinasesEGFR5
GPCRs5-HT2A55
Ion ChannelshERG12
EnzymesMAO-A8

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular context.

  • Culture cells to 80-90% confluency.

  • Treat one set of cells with this compound at the desired concentration and another with a vehicle control for 1 hour.

  • Harvest and lyse the cells.

  • Divide the lysates into several aliquots and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Centrifuge to pellet the aggregated proteins.

  • Collect the supernatant and analyze the amount of soluble target protein (NET or DAT) by Western blotting.

  • Binding of this compound will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle control.

Protocol 2: Kinase Profiling Assay

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

  • Prepare a stock solution of this compound in DMSO.

  • Submit the compound to a commercial kinase profiling service or perform the assay in-house using a platform such as a radiometric filter binding assay or a fluorescence-based assay.

  • Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a large panel of kinases.

  • The activity of each kinase in the presence of this compound is measured and compared to a vehicle control.

  • Results are usually expressed as the percentage of inhibition. Hits are identified as kinases that show significant inhibition (e.g., >50%).

Visualizations

This compound On-Target Signaling Pathway This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits DAT Dopamine Transporter (DAT) This compound->DAT Inhibits NE Norepinephrine NET->NE Reuptake DA Dopamine DAT->DA Reuptake NE_Receptor Adrenergic Receptors NE->NE_Receptor Binds DA_Receptor Dopamine Receptors DA->DA_Receptor Binds SynapticCleft Synaptic Cleft PresynapticNeuron Presynaptic Neuron PostsynapticNeuron Postsynaptic Neuron Downstream Downstream Signaling NE_Receptor->Downstream DA_Receptor->Downstream

Caption: this compound's primary mechanism of action.

Experimental Workflow for Off-Target Identification Start Start: Unexpected Phenotype with this compound DoseResponse Perform Dose-Response Curve Start->DoseResponse Decision1 Phenotype at On-Target Concentration? DoseResponse->Decision1 TargetEngagement Confirm On-Target Engagement (CETSA) BroadScreen Broad Off-Target Screen (e.g., Kinase Panel) TargetEngagement->BroadScreen Proteomics Global Proteomics/ Transcriptomics TargetEngagement->Proteomics Decision2 Hits Identified? BroadScreen->Decision2 Proteomics->Decision2 ValidateHits Validate Hits with Secondary Assays Conclusion Identify and Characterize Off-Target Effect ValidateHits->Conclusion Decision1->TargetEngagement Yes Decision1->Conclusion No (Likely Off-Target) Decision2->ValidateHits Yes Decision2->Conclusion No Hits (Re-evaluate)

Caption: Workflow for investigating off-target effects.

Logic for Distinguishing On- vs. Off-Target Effects Phenotype Phenotype Observed with this compound Knockout Test in Target Knockout/Knockdown Cells Phenotype->Knockout InactiveAnalog Test with Inactive Analog Phenotype->InactiveAnalog DecisionKO Phenotype Persists? Knockout->DecisionKO DecisionAnalog Phenotype Observed? InactiveAnalog->DecisionAnalog OffTarget Off-Target Effect DecisionKO->OffTarget Yes OnTarget On-Target Effect DecisionKO->OnTarget No DecisionAnalog->OffTarget Yes DecisionAnalog->OnTarget No

Caption: Logic for differentiating on- and off-target effects.

Technical Support Center: Dazadrol Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dazadrol" is not a recognized or scientifically validated substance. The following information is a generalized guide for researchers working on strategies to deliver hypothetical small molecule neurotherapeutics across the blood-brain barrier (BBB). All experimental data and protocols are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering our novel nootropic, this compound, across the blood-brain barrier?

The blood-brain barrier is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Key challenges for a compound like this compound include its molecular size, lipid solubility, and potential for being actively transported out of the brain by efflux pumps.

Q2: Which delivery strategies should we consider for enhancing this compound's BBB penetration?

Several strategies can be explored, broadly categorized as invasive and non-invasive. Non-invasive methods are often preferred and include nanoparticle-based delivery systems (e.g., liposomes, polymeric nanoparticles), chemical modification of the drug itself to increase lipid solubility, and targeting receptor-mediated transcytosis pathways.

Q3: How can we quantify the BBB penetration of different this compound formulations in vitro?

An in vitro BBB model using a Transwell assay is a standard method. This involves co-culturing brain endothelial cells with astrocytes and pericytes on a semi-permeable membrane. The apparent permeability coefficient (Papp) of this compound formulations is then measured as they cross this cell layer.

Q4: What are the standard in vivo models for assessing this compound's brain uptake?

Common in vivo techniques include microdialysis in the brain of awake, freely moving rodents to measure unbound this compound concentrations in the brain extracellular fluid. Another method is to determine the brain-to-plasma concentration ratio (Kp) after systemic administration by collecting brain tissue and blood samples at various time points.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Low apparent permeability (Papp) in in vitro BBB model 1. This compound formulation is not effectively crossing the endothelial cell layer. 2. The in vitro BBB model has excessively tight junctions, not representative of the in vivo state. 3. This compound is binding to the Transwell membrane.1. Evaluate alternative nanoparticle formulations or chemical modifications to improve lipophilicity. 2. Verify the transendothelial electrical resistance (TEER) values of your model are within the expected range. 3. Perform a recovery study to quantify the amount of this compound that binds to the apparatus.
High variability in brain-to-plasma ratio (Kp) in vivo 1. Inconsistent timing of tissue and blood collection between animals. 2. Variability in the formulation's stability in the bloodstream. 3. Inter-animal differences in metabolism or clearance.1. Strictly adhere to the designated time points for sample collection. 2. Assess the pharmacokinetic profile of the this compound formulation to ensure it is stable. 3. Increase the number of animals per group to improve statistical power.
Discrepancy between in vitro and in vivo BBB penetration results 1. The in vitro model lacks the complexity of the in vivo neurovascular unit. 2. Active efflux transporters present in vivo are not adequately represented in the in vitro model. 3. The this compound formulation behaves differently in the presence of plasma proteins.1. While unavoidable to some extent, ensure your in vitro model includes astrocytes and pericytes. 2. Test for inhibition of efflux transporters (e.g., P-glycoprotein) in your in vitro model to see if this compound's Papp increases. 3. Evaluate the plasma protein binding of your this compound formulation.

Quantitative Data Summary

The following table summarizes hypothetical data from a comparative study of different this compound delivery formulations.

This compound Formulation Delivery Method Apparent Permeability (Papp) (10⁻⁶ cm/s) in vitro Brain-to-Plasma Ratio (Kp) in vivo
This compound-FreeAqueous Solution0.8 ± 0.20.05 ± 0.01
This compound-LipoLiposomal Encapsulation4.5 ± 0.70.35 ± 0.08
This compound-TfR-NPTransferrin Receptor-Targeted Nanoparticles12.1 ± 1.51.20 ± 0.25

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay
  • Cell Culture: Co-culture human cerebral microvascular endothelial cells (hCMEC/D3) on the apical side of a Transwell insert and human astrocytes on the basal side.

  • Model Validation: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the endothelial monolayer. Values should exceed 250 Ω·cm².

  • This compound Application: Add the this compound formulation to the apical (blood) side of the Transwell insert.

  • Sample Collection: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basal (brain) side.

  • Quantification: Analyze the concentration of this compound in the basal samples using high-performance liquid chromatography with mass spectrometry (HPLC-MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of this compound transport, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Protocol 2: In Vivo Brain-to-Plasma Ratio Determination
  • Animal Model: Utilize adult male C57BL/6 mice.

  • Administration: Administer the this compound formulation via tail vein injection.

  • Sample Collection: At a designated time point (e.g., 2 hours post-injection), anesthetize the mice and collect a blood sample via cardiac puncture.

  • Brain Homogenization: Perfuse the brain with saline to remove residual blood, then harvest and homogenize the brain tissue.

  • Extraction: Perform a liquid-liquid or solid-phase extraction on both the plasma and brain homogenate to isolate this compound.

  • Quantification: Measure the concentration of this compound in the plasma and brain extracts using HPLC-MS.

  • Kp Calculation: Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of this compound in the brain homogenate by the concentration in the plasma.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation a Formulation Development b Transwell BBB Model a->b c Papp Calculation b->c d Animal Model Administration c->d Proceed if Papp is high e Brain & Plasma Collection d->e f Kp Ratio Determination e->f f->a Optimize Formulation

Caption: this compound BBB Penetration Experimental Workflow.

signaling_pathway cluster_bbb Blood-Brain Barrier cluster_neuron Neuronal Target tf_np This compound-TfR-NP tfr Transferrin Receptor (TfR) tf_np->tfr Binding endo Endocytosis tfr->endo Internalization This compound This compound endo->this compound Release target Neuronal Signaling Cascade This compound->target effect Nootropic Effect target->effect

Caption: Receptor-Mediated Transcytosis of this compound.

Validation & Comparative

Dazadrol and Reboxetine: A Comparative Analysis of Norepinephrine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between compounds targeting the same molecular mechanism is paramount. This guide provides a comparative overview of Dazadrol and Reboxetine, both recognized for their inhibitory effects on the norepinephrine transporter (NET), a critical component in regulating synaptic norepinephrine levels. While Reboxetine is a well-characterized selective norepinephrine reuptake inhibitor (NRI), quantitative data for this compound, an older compound, is less prevalent in publicly accessible literature.

Quantitative Comparison of Transporter Inhibition

The following table summarizes the available quantitative data on the inhibitory activity of this compound and Reboxetine at the norepinephrine, serotonin, and dopamine transporters. This data is essential for assessing the potency and selectivity of these compounds.

CompoundTargetParameterValueReference
This compound Norepinephrine Transporter (NET)IC50 / KiData not available
Serotonin Transporter (SERT)IC50 / KiData not available
Dopamine Transporter (DAT)IC50 / KiData not available
Reboxetine Norepinephrine Transporter (NET)Ki13.4 nM[1]
Serotonin Transporter (SERT)Ki273.5 nM[1]
Dopamine Transporter (DAT)Ki>10,000 nM[1]
Norepinephrine Transporter (NET)IC508.5 nM[2]
Serotonin Transporter (SERT)IC506.9 µM[2]
Dopamine Transporter (DAT)IC5089 µM[2]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of a drug's potency in inhibiting a specific biological function. Lower values indicate higher potency.

Mechanism of Action: Norepinephrine Reuptake Inhibition

Both this compound and Reboxetine exert their primary pharmacological effect by blocking the norepinephrine transporter. In a typical noradrenergic synapse, norepinephrine is released from the presynaptic neuron and binds to adrenergic receptors on the postsynaptic neuron. The action of norepinephrine is terminated by its reuptake into the presynaptic neuron via the NET. By inhibiting this transporter, this compound and Reboxetine increase the concentration and duration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitors NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding This compound This compound This compound->NET Inhibition Reboxetine Reboxetine Reboxetine->NET Inhibition

Norepinephrine reuptake inhibition by this compound and Reboxetine.

Experimental Protocols

The determination of a compound's potency and selectivity as a norepinephrine reuptake inhibitor is typically achieved through in vitro assays. A common method is the radioligand uptake assay using synaptosomes or cells expressing the norepinephrine transporter.

Protocol: In Vitro Norepinephrine Reuptake Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds (e.g., this compound, Reboxetine) on the reuptake of norepinephrine into synaptosomes or cells recombinantly expressing the human norepinephrine transporter (hNET).

2. Materials:

  • Biological System:

    • Rat brain synaptosomes (prepared from cortex or hippocampus) or

    • HEK293 cells stably expressing hNET

  • Radioligand: [³H]-Norepinephrine

  • Test Compounds: this compound, Reboxetine

  • Reference Compound: Desipramine (a known potent NET inhibitor)

  • Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4)

  • Scintillation Cocktail

  • Instrumentation:

    • Microplate reader (for protein quantification)

    • Liquid scintillation counter

    • Filtration apparatus (e.g., cell harvester)

    • Glass fiber filters

3. Experimental Workflow:

Start Start Prepare_Synaptosomes Prepare Synaptosomes or hNET-expressing cells Start->Prepare_Synaptosomes Protein_Quantification Protein Quantification Prepare_Synaptosomes->Protein_Quantification Incubate_with_Inhibitor Pre-incubate with Test Compound/Vehicle Protein_Quantification->Incubate_with_Inhibitor Add_Radioligand Add [³H]-Norepinephrine Incubate_with_Inhibitor->Add_Radioligand Incubate Incubate (e.g., 10 min at 37°C) Add_Radioligand->Incubate Terminate_Uptake Terminate Uptake (Rapid Filtration) Incubate->Terminate_Uptake Wash_Filters Wash Filters Terminate_Uptake->Wash_Filters Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Filters->Measure_Radioactivity Data_Analysis Data Analysis (IC50 determination) Measure_Radioactivity->Data_Analysis End End Data_Analysis->End

References

In Vivo Comparative Analysis of Dazadrol and Desipramine: A Review of Available Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vivo comparison between the investigational antidepressant Dazadrol (Sch 12650) and the tricyclic antidepressant desipramine is currently not feasible due to a significant lack of publicly available preclinical data for this compound. While desipramine has been extensively studied in various animal models, providing a wealth of information on its efficacy, mechanism of action, and side effect profile, research on this compound, a compound developed in the late 1960s, is sparse and largely inaccessible in modern scientific literature.

This guide will provide a detailed overview of the available in vivo data for desipramine, including experimental protocols and key findings. The limited information on this compound will also be presented to highlight the existing knowledge gap.

Desipramine: A Well-Characterized Norepinephrine Reuptake Inhibitor

Desipramine is a tricyclic antidepressant that primarily functions as a potent and selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter (NET), desipramine increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. This mechanism is believed to be central to its antidepressant effects.

In Vivo Efficacy: Antidepressant-Like Activity

Desipramine has consistently demonstrated antidepressant-like effects in various rodent models of depression. A key model used to assess this is the forced swim test.

Experimental Protocol: Forced Swim Test (Mouse)

The forced swim test is a behavioral assay used to screen for antidepressant-like activity. The protocol generally involves:

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 20 cm diameter) is filled with water (e.g., 24°C) to a depth where the mouse cannot touch the bottom or escape (e.g., 15 cm).

  • Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The entire session is typically videotaped for later analysis.

  • Data Analysis: The duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water, is measured. A decrease in immobility time is indicative of an antidepressant-like effect. The latency to the first moment of immobility can also be measured as an additional indicator of antidepressant efficacy.[1][2]

  • Drug Administration: Desipramine or a vehicle control is administered intraperitoneally (i.p.) or subcutaneously (s.c.) at specific time points before the test.

Experimental Workflow for the Forced Swim Test

G cluster_acclimation Acclimation cluster_dosing Drug Administration cluster_test Forced Swim Test cluster_analysis Data Analysis acclimate Animal Acclimation to Facility dosing Administration of Desipramine or Vehicle acclimate->dosing placement Place Mouse in Water Cylinder dosing->placement recording Videotape 6-minute Session placement->recording scoring Score Immobility and Latency recording->scoring stats Statistical Analysis scoring->stats G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release NE_synapse Norepinephrine NE_release->NE_synapse NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_receptor Adrenergic Receptors NE_synapse->Adrenergic_receptor Postsynaptic_effect Postsynaptic Signaling Adrenergic_receptor->Postsynaptic_effect Desipramine Desipramine Desipramine->NET Blocks

References

The Noradrenergic Approach to Cognitive Enhancement: A Comparative Analysis of Dazadrol Alternatives in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of noradrenaline reuptake inhibitors and their pro-cognitive potential, contextualizing the historical antidepressant Dazadrol through the lens of modern nootropic research.

For Immediate Release: [Current Date]

[City, State] – In the ongoing quest for therapeutic agents capable of ameliorating cognitive deficits, the noradrenergic system presents a compelling target. This guide offers a comparative analysis of the cognitive efficacy of noradrenaline reuptake inhibitors (NRIs) in various animal models. While the initial focus of this inquiry was this compound, a synthetic antidepressant from the 1960s, a thorough review of existing scientific literature reveals a conspicuous absence of experimental data pertaining to its effects on cognition in animal species.

This compound, developed by Schering Corp., is known to act primarily as a noradrenaline reuptake inhibitor, a mechanism it shares with several more extensively studied compounds.[1] This guide, therefore, pivots to a cross-validation of the efficacy of two such alternatives, Reboxetine and Atomoxetine, to provide researchers, scientists, and drug development professionals with a relevant comparative framework. The data presented herein are synthesized from multiple preclinical studies, offering insights into the potential cognitive-enhancing properties of this class of drugs.

Comparative Efficacy of Noradrenaline Reuptake Inhibitors on Cognition

The following tables summarize the quantitative data from key studies investigating the effects of Reboxetine and Atomoxetine on cognitive performance in animal models.

Table 1: Effects of Reboxetine on Cognitive Performance in Rats

Animal ModelCognitive TaskDosageKey FindingsReference
Healthy RatsNovel Object Recognition3.0 mg/kg i.p.Significantly enhanced recognition memory.[1]
Flinders Sensitive Line (Depression Model)Novel Object Recognition3.0 mg/kg i.p.Reversed recognition memory deficit.[1]
Neonatal Clomipramine-Treated (Depression Model)Partially Baited Eight-Arm Radial MazeChronic TreatmentAmeliorated spatial learning and memory deficits.[2]
Chronically Stressed RatsTwo-Alternative Choice Task (Auditory Attention)Not specifiedImproved auditory attention.[3]

Table 2: Effects of Atomoxetine on Cognitive Performance in Rodents and Primates

Animal ModelCognitive TaskDosageKey FindingsReference
Scopolamine-Induced Amnesic RatsMorris Water Maze3 and 6 mg/kg i.p. (14 days)Significantly decreased escape latencies and increased time in the target quadrant.[4]
Scopolamine-Induced Amnesic RatsPassive Avoidance Test3 and 6 mg/kg i.p. (14 days)Significantly improved cognitive performance.[4]
Young-Adult RatsEight-Arm Radial Arm MazeLow mg/kg dosesImproved spatial reference memory.[5]
Aged Rhesus MonkeysDelayed Match to Sample Task (with distractor)µg/kg to low mg/kg dosesAttenuated the effects of the distractor on accuracy at short delays.[5]
Dopamine Transporter Knockout (DAT-KO) RatsHebb-Williams MazeNot specifiedDid not affect the number of errors but decreased repetitive behaviors.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for two key experiments cited in this guide.

Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to evaluate recognition memory in rodents.[8][9]

  • Habituation: Rats are individually habituated to the testing arena (an open-field box) for a set period over several days to reduce novelty-induced stress.[8]

  • Familiarization Phase (Trial 1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a predetermined duration (e.g., 3-5 minutes).[8][10]

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a specific period, which can range from minutes to 24 hours or more, to test short-term or long-term memory, respectively.[11]

  • Test Phase (Trial 2): One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring each object is recorded.

  • Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A significantly higher index for the novel object indicates successful recognition memory.

Morris Water Maze (MWM) Task

The MWM task is a classic behavioral test to assess spatial learning and memory in rodents.[4]

  • Apparatus: A large circular pool is filled with opaque water, and a hidden escape platform is submerged just below the water's surface in a fixed location.[4]

  • Acquisition Phase: Rats are placed in the pool from different starting positions and must learn to find the hidden platform using spatial cues in the room. This is typically conducted over several days with multiple trials per day.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: A significant preference for the target quadrant during the probe trial indicates successful spatial memory formation. Escape latency (the time taken to find the platform) during the acquisition phase is also a key measure of learning.

Visualizing the Mechanisms

To further elucidate the biological underpinnings and experimental designs discussed, the following diagrams are provided.

Noradrenergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC NE_vesicle Norepinephrine (NE) (in vesicle) Dopamine->NE_vesicle DBH NE_synapse NE NE_vesicle->NE_synapse Release Alpha1 α1 Receptor NE_synapse->Alpha1 Beta β Receptor NE_synapse->Beta NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Cognitive_Function Modulation of Cognitive Function Alpha1->Cognitive_Function Beta->Cognitive_Function Dazadrol_Alternatives This compound / Alternatives (NRIs) Dazadrol_Alternatives->NET Blockade

Caption: Noradrenergic Signaling and NRI Mechanism of Action.

Experimental_Workflow_NOR cluster_setup Phase 1: Setup & Habituation cluster_testing Phase 2: Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation (e.g., Rats) Arena_Habituation Arena Habituation (3-5 days) Animal_Acclimation->Arena_Habituation Drug_Administration Drug / Vehicle Administration Familiarization Familiarization Trial (T1) (Two identical objects) Drug_Administration->Familiarization ITI Inter-Trial Interval (e.g., 1h or 24h) Familiarization->ITI Test Test Trial (T2) (One familiar, one novel object) ITI->Test Data_Recording Record Exploration Time (Novel vs. Familiar) Calculate_RI Calculate Recognition Index (RI) Data_Recording->Calculate_RI Statistical_Analysis Statistical Analysis Calculate_RI->Statistical_Analysis

Caption: General Experimental Workflow for the Novel Object Recognition Task.

Conclusion

While direct evidence for the cognitive-enhancing effects of this compound in animal models is lacking, the available data for other noradrenaline reuptake inhibitors, such as Reboxetine and Atomoxetine, provide a strong rationale for further investigation into this class of compounds for nootropic applications. The studies summarized in this guide demonstrate that enhancing noradrenergic neurotransmission can improve various domains of cognition, including recognition memory, spatial memory, and attention, across different animal species. The detailed experimental protocols and mechanistic diagrams serve as a resource for researchers aiming to build upon this body of work. Future preclinical studies would be necessary to ascertain whether this compound itself possesses similar pro-cognitive properties.

References

Dazadrol versus selective serotonin reuptake inhibitors in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following guide is a hypothetical comparison for illustrative and educational purposes. Dazadrol is marketed as a dietary supplement; it is not a recognized pharmaceutical compound, and to date, no peer-reviewed in vitro studies have been published characterizing its mechanism of action. The experimental data and protocols presented for "this compound" are hypothetical to demonstrate the standard methodologies used to compare a novel agent against established drug classes like Selective Serotonin Reuptake Inhibitors (SSRIs) in a drug discovery and development context.

A Comparative In Vitro Analysis: this compound vs. Selective Serotonin Reuptake Inhibitors

This guide provides a comparative overview of the in vitro pharmacological profiles of a representative Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline, and a hypothetical novel agent, this compound. The comparison focuses on the primary mechanisms of action relevant to antidepressant and neuromodulatory effects, namely the interaction with and inhibition of monoamine transporters.

Introduction to Mechanisms of Action

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs represent a cornerstone in the treatment of major depressive disorder and other psychiatric conditions. Their therapeutic effect is primarily attributed to the selective inhibition of the serotonin transporter (SERT). By blocking SERT, SSRIs increase the concentration of serotonin (5-HT) in the synaptic cleft, thereby enhancing serotonergic neurotransmission. High selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) is a defining characteristic of this drug class, which generally results in a more favorable side-effect profile compared to older, less selective antidepressants.

This compound (Hypothetical Profile): For the purpose of this guide, this compound is profiled as a hypothetical multimodal monoamine reuptake inhibitor. This profile assumes the agent not only inhibits SERT but also exhibits significant activity at NET and DAT. Such a profile would suggest a broader spectrum of neurochemical effects, potentially influencing noradrenergic and dopaminergic pathways in addition to the serotonergic system.

Quantitative Data Summary

The in vitro characteristics of a compound are typically defined by its binding affinity (Kᵢ) and its functional inhibitory potency (IC₅₀).

  • Binding Affinity (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the target transporters at equilibrium. A lower Kᵢ value indicates a higher binding affinity. This is often determined through competitive radioligand binding assays.[1][2]

  • Inhibitory Potency (IC₅₀): This value measures the concentration of a drug that inhibits the function (i.e., neurotransmitter uptake) of the target transporter by 50%. A lower IC₅₀ indicates greater potency. This is determined using neurotransmitter uptake assays in synaptosomes or cell lines expressing the transporter.[3][4]

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Monoamine Transporters

CompoundSERT (Kᵢ, nM)NET (Kᵢ, nM)DAT (Kᵢ, nM)
Sertraline0.29 25290
This compound (Hypothetical)5.2 15.8 78.5

Data for Sertraline are representative values from published literature. Data for this compound are hypothetical.

Table 2: Comparative Functional Inhibition (IC₅₀, nM) of Monoamine Uptake

CompoundSERT (IC₅₀, nM)NET (IC₅₀, nM)DAT (IC₅₀, nM)
Sertraline0.51 42350
This compound (Hypothetical)12.1 35.4 155.0

Data for Sertraline are representative values from published literature. Data for this compound are hypothetical.

Interpretation: Based on the data, Sertraline demonstrates high potency and significant selectivity for SERT. The affinity for SERT is approximately 86-fold higher than for NET and 1000-fold higher than for DAT. The hypothetical profile for this compound shows it to be a less potent SERT inhibitor than Sertraline. However, it displays a broader spectrum of activity, with only a roughly 3-fold selectivity for SERT over NET and a 15-fold selectivity for SERT over DAT, classifying it as a hypothetical serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Signaling Pathways and Experimental Workflows

Visualizations of the underlying biological mechanism and experimental procedures provide a clearer understanding of the comparison.

SSRI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH2 Serotonin_Vesicle Serotonin (5-HT) in Vesicle Serotonin_Cytosol 5-HT FiveHTP->Serotonin_Cytosol AADC Serotonin_Synapse 5-HT Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Cytosol->Serotonin_Vesicle VMAT2 FiveHT_Receptor 5-HT Receptors Serotonin_Synapse->FiveHT_Receptor Binding SERT SERT Serotonin_Synapse->SERT Reuptake Signal Transduction Signal Transduction FiveHT_Receptor->Signal Transduction SERT->Serotonin_Cytosol SSRI SSRI SSRI->SERT Inhibition

Caption: Mechanism of Action of SSRIs at the Serotonergic Synapse.

Radioligand_Binding_Assay_Workflow prep Prepare cell membranes expressing target transporter (e.g., SERT) incubate Incubate membranes, radioligand, and test compound to reach equilibrium prep->incubate radioligand Prepare radioligand solution (e.g., [³H]-Citalopram) radioligand->incubate compound Prepare serial dilutions of test compound (this compound/Sertraline) compound->incubate filter Rapidly filter mixture through glass fiber filters to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold buffer to remove non-specific binding filter->wash scintillation Measure radioactivity on filters using a scintillation counter wash->scintillation analyze Analyze data: Calculate % inhibition vs. concentration and determine Kᵢ value scintillation->analyze

Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.

Synaptosomal_Uptake_Assay_Workflow prep Isolate synaptosomes from relevant brain tissue (e.g., striatum) preincubate Pre-incubate synaptosomes with test compound or vehicle prep->preincubate compound Prepare serial dilutions of test compound (this compound/Sertraline) compound->preincubate initiate Initiate uptake by adding radiolabeled neurotransmitter (e.g., [³H]-Serotonin) preincubate->initiate terminate Terminate uptake after a short incubation (1-5 min) by rapid filtration initiate->terminate wash Wash filters with ice-cold buffer terminate->wash measure Measure radioactivity accumulated in synaptosomes via scintillation counting wash->measure analyze Analyze data: Calculate % uptake inhibition and determine IC₅₀ value measure->analyze

References

Head-to-Head Comparison of Dazadrol and Atomoxetine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed comparison of Dazadrol and atomoxetine, focusing on their respective impacts on cognitive function. The information is intended for researchers, scientists, and professionals in the field of drug development. While atomoxetetine is a well-characterized compound with extensive clinical data, information on this compound is notably limited, necessitating a reliance on its pharmacological class for hypothesized effects.

Overview and Mechanism of Action

This compound , a pyridinemethanol derivative developed in the 1960s, is classified as a noradrenaline (norepinephrine) reuptake inhibitor. Its primary mechanism of action is believed to be the blockade of the norepinephrine transporter (NET), leading to increased concentrations of norepinephrine in the synaptic cleft. Information regarding its specific effects on cognitive function is scarce in published literature.

Atomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) widely approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] By blocking the presynaptic norepinephrine transporter, atomoxetine increases the synaptic concentrations of norepinephrine.[2][3][4] This action is not limited to noradrenergic neurons; in the prefrontal cortex, where dopamine transporters are sparse, atomoxetine also inhibits the reuptake of dopamine via the NET, leading to an increase in extracellular dopamine levels in this brain region.[2][4][5] Furthermore, some studies suggest that atomoxetine can increase extracellular levels of acetylcholine in the cortex and hippocampus, an effect potentially mediated by the activation of norepinephrine α-1 and/or dopamine D1 receptors.[5][6]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Atomoxetine Atomoxetine NET Norepinephrine Transporter (NET) Atomoxetine->NET Blocks NE_vesicle Norepinephrine Vesicles NET->NE_vesicle Reuptake NE Norepinephrine NE_vesicle->NE Release Adrenergic_Receptor Adrenergic Receptors NE->Adrenergic_Receptor Binds Cognitive_Function Modulation of Cognitive Functions (Attention, Working Memory) Adrenergic_Receptor->Cognitive_Function Activates Signaling Cascade

Mechanism of action of atomoxetine.

Comparative Data on Cognitive Function

Due to the lack of specific studies on this compound's effects on cognition, a direct quantitative comparison is not feasible. The following tables summarize the known attributes of atomoxetine and the inferred properties of this compound based on its pharmacological class.

Table 1: General Characteristics and Effects on Cognition

FeatureThis compoundAtomoxetine
Primary Mechanism Noradrenaline Reuptake InhibitorSelective Noradrenaline Reuptake Inhibitor
Effect on Dopamine UnknownIncreases dopamine in the prefrontal cortex[2][4][5]
Effect on Acetylcholine UnknownMay increase acetylcholine in the cortex and hippocampus[5][6]
Primary Clinical Use Investigated as an antidepressantTreatment of ADHD[1]
Evidence for Cognitive Enhancement No direct studies found. Inferred potential based on drug class.Demonstrated effects on attention, working memory, and executive function.[1][5]

Table 2: Summary of Quantitative Data on Atomoxetine's Effect on Cognitive Function

Study PopulationCognitive DomainAssessment ToolResults
Young Adults (18-30 years) with ADHD [7]ADHD Symptoms & Executive FunctionCAARS: Inv-Rated, BRIEF-AAtomoxetine showed statistically significant improvement over placebo on the CAARS total score and the BRIEF-A Global Executive Composite score.
Children (5-6 years) with ADHD [8]ADHD SymptomsADHD-IV Rating Scale (Parent & Teacher)Significant mean decreases in both parent (p=0.009) and teacher (p=0.02) rated ADHD-IV scores compared to placebo.
Adults with ADHD [9]ADHD SymptomsConners' Adult ADHD Rating Scale (CAARS)In two separate studies, atomoxetine was statistically superior to placebo in reducing both inattentive and hyperactive/impulsive symptoms.
Children with Congenital Hypothyroidism and ADHD [10]General Cognitive FunctionWechsler Intelligence Scale for Chinese Children (WISC-R)After 6 months of treatment, there was a significant improvement in Full-Scale IQ (p=0.002) and Performance IQ (p=0.011).
Preclinical: Young-adult rats [5][11]Attention, Impulsivity, Memory5C-SRTT, Radial Arm MazeAtomoxetine improved accuracy (sustained attention), reduced impulsivity-related behaviors, and improved spatial reference memory.
Preclinical: Aged rhesus monkeys [5][11]Working MemoryDelayed Match to Sample Task (DMTS-D)Atomoxetine attenuated the effects of distractors on accuracy at short delays, indicating an improvement in non-spatial working memory.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of research findings. Below are representative experimental protocols for preclinical and clinical studies assessing the cognitive effects of atomoxetine.

Preclinical Study: Assessment of Cognitive Function in Rodents[5]

  • Objective: To evaluate the effects of atomoxetine on attention, impulsivity, and memory in young-adult rats.

  • Subjects: Male Sprague-Dawley rats.

  • Methods:

    • Five-Choice Serial Reaction Time Task (5C-SRTT): Used to assess sustained attention and impulsivity. Rats were trained to detect a brief visual stimulus presented in one of five apertures. Atomoxetine was administered at varying doses (e.g., 3.0 mg/kg) prior to testing. Key metrics included accuracy (correct responses), omissions (failures to respond), and premature responses (impulsivity).

    • Eight-Arm Radial Arm Maze (RAM): Employed to evaluate spatial reference memory. Rats were tasked with visiting each of the eight arms of the maze to receive a food reward, without re-entering previously visited arms. The number of errors (re-entries) was the primary measure of memory performance.

  • Data Analysis: Statistical analysis, such as ANOVA, was used to compare the performance of rats treated with atomoxetine to a control group.

Clinical Trial: Assessment of Cognitive Function in Adults with ADHD[9]

  • Objective: To assess the efficacy of atomoxetine in treating adults with ADHD.

  • Study Design: Two identical randomized, double-blind, placebo-controlled, 10-week trials.

  • Participants: Adults meeting the DSM-IV criteria for ADHD.

  • Intervention: Participants were randomly assigned to receive either atomoxetine (titrated to a target dose) or a placebo.

  • Primary Outcome Measure: The Conners' Adult ADHD Rating Scale (CAARS) was used to assess changes in ADHD symptoms. The scale was administered at baseline and at various points throughout the 10-week treatment period.

  • Data Analysis: A repeated measures mixed model analysis was used to compare the post-baseline CAARS scores between the atomoxetine and placebo groups.

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Baseline_Assessment Baseline Cognitive & Clinical Assessment Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: Atomoxetine Randomization->Group_A Group_B Group B: Placebo Randomization->Group_B Dose_Titration Dose Titration Period Group_A->Dose_Titration Group_B->Dose_Titration Maintenance Maintenance Period Dose_Titration->Maintenance Follow_up_Assessments Follow-up Cognitive Assessments Maintenance->Follow_up_Assessments Data_Collection Data Collection & Blinding Removal Follow_up_Assessments->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

Independent Replication of Historical Dazadrol Studies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the historical research on Dazadrol, a synthetic antidepressant developed in the late 1960s, reveals a significant gap in the scientific record. Despite initial preclinical studies indicating its potential as a noradrenaline reuptake inhibitor, a thorough search for independent replications of this foundational research has yielded no specific studies that have sought to validate or reproduce the original findings. This guide provides a summary of the available historical data on this compound, presents a comparative analysis with other norepinephrine reuptake inhibitors from the same era, and outlines the experimental protocols that would be necessary for a modern replication effort.

Historical Context and Mechanism of Action

This compound (Sch 12650) emerged during a period of significant discovery in psychopharmacology, largely driven by the monoamine hypothesis of depression. This theory posited that a deficiency in neurotransmitters like norepinephrine and serotonin was a key factor in the pathophysiology of depression. Consequently, research and development efforts were heavily focused on compounds that could modulate the levels of these neurotransmitters in the synaptic cleft.

The primary proposed mechanism of action for this compound was the inhibition of norepinephrine reuptake.[1] By blocking the norepinephrine transporter (NET), this compound was thought to increase the concentration of norepinephrine available to bind to postsynaptic receptors, thereby enhancing noradrenergic signaling. Early preclinical studies in rats also suggested that this compound could inhibit both basal and induced gastric acid secretion.[1]

Comparison with Contemporary Norepinephrine Reuptake Inhibitors

To provide a framework for understanding this compound's potential pharmacological profile, it is useful to compare it with other norepinephrine reuptake inhibitors that were developed and studied around the same time. Tricyclic antidepressants (TCAs) such as imipramine and its metabolite desipramine were prominent drugs of that era known for their effects on norepinephrine reuptake.

DrugTarget(s)Reported IC50 for Norepinephrine Reuptake InhibitionReference
This compound Primarily Norepinephrine Transporter (NET)Data from original historical studies is not available in accessible literature.-
Imipramine Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)32 nM (for SERT)[2]
Desipramine Primarily Norepinephrine Transporter (NET)4.2 nM[3]

Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition of a biological process. Lower values indicate greater potency. The data for imipramine and desipramine are from later studies and may not precisely reflect the methodologies of the 1970s.

Experimental Protocols for Replication

A critical aspect of scientific validation is the ability to replicate experimental findings. The following outlines the general methodologies that would have been employed in the historical studies of this compound and would be foundational for any modern attempt at replication.

Norepinephrine Reuptake Inhibition Assay (In Vitro)

This assay is crucial for determining a compound's potency in blocking the norepinephrine transporter.

  • Preparation of Synaptosomes: Brain tissue (typically from rats, often the hypothalamus or cortex) is homogenized in a suitable buffer (e.g., sucrose solution). The homogenate is then centrifuged at a low speed to remove cellular debris, and the resulting supernatant is centrifuged at a higher speed to pellet the synaptosomes (resealed nerve terminals).

  • Incubation: The synaptosomes are resuspended and pre-incubated with varying concentrations of the test compound (this compound) and a comparator drug (e.g., desipramine).

  • Addition of Radiolabeled Norepinephrine: A known concentration of radiolabeled norepinephrine (e.g., ³H-norepinephrine) is added to the synaptosome suspension.

  • Uptake and Termination: The mixture is incubated for a short period to allow for the uptake of norepinephrine into the synaptosomes. The uptake process is then terminated, typically by rapid filtration through glass fiber filters, which traps the synaptosomes.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter. This reflects the amount of norepinephrine taken up by the synaptosomes.

  • Data Analysis: The percentage inhibition of norepinephrine uptake at each drug concentration is calculated relative to a control group with no drug. The IC50 value is then determined by plotting the percentage inhibition against the drug concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of this compound and a typical workflow for a norepinephrine reuptake inhibition assay.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) Vesicle NE NE NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Signal_Transduction Signal Transduction (e.g., cAMP production) Adrenergic_Receptor->Signal_Transduction Activation This compound This compound This compound->NET Inhibition

Proposed mechanism of action for this compound.

Start Start Prepare_Synaptosomes Prepare Brain Synaptosomes Start->Prepare_Synaptosomes Pre_incubation Pre-incubate with This compound/Comparator Prepare_Synaptosomes->Pre_incubation Add_Radiolabeled_NE Add ³H-Norepinephrine Pre_incubation->Add_Radiolabeled_NE Incubate Incubate for Norepinephrine Uptake Add_Radiolabeled_NE->Incubate Terminate_Uptake Terminate Uptake (Filtration) Incubate->Terminate_Uptake Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Terminate_Uptake->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Experimental workflow for a norepinephrine reuptake inhibition assay.

Conclusion and Future Directions

The historical research on this compound provides a glimpse into the early exploration of norepinephrine reuptake inhibitors for the treatment of depression. However, the inability to access the original quantitative data and the apparent lack of independent replication studies represent a significant void in the scientific literature. For a complete and objective evaluation of this compound's pharmacological profile and its potential as an antidepressant, a modern replication of the original preclinical studies would be necessary. Such an effort would require the synthesis of this compound and the subsequent application of contemporary in vitro and in vivo pharmacological assays to rigorously assess its mechanism of action, potency, and selectivity. Until such studies are conducted, the historical claims regarding this compound's efficacy remain uncorroborated by the standards of modern drug development.

References

A Researcher's Guide to Comparing the Metabolic Stability of Dazadrol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the objective comparison of the metabolic stability of the synthetic antidepressant Dazadrol and its analogs. Due to the limited publicly available experimental data on this compound's metabolic profile, this document focuses on establishing a robust methodology for conducting and presenting such a comparison. The experimental protocols and data presentation formats described herein are based on established practices in drug metabolism and pharmacokinetics.

Introduction to this compound and Metabolic Stability

This compound is a synthetic antidepressant developed in the 1960s that acts as a noradrenaline reuptake inhibitor.[1] It is classified as a pyridinemethanol derivative.[1] The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, as it influences key pharmacokinetic properties such as half-life, oral bioavailability, and clearance.[2][3] Compounds with low metabolic stability are often rapidly cleared from the body, potentially leading to reduced efficacy and the need for more frequent dosing. Conversely, excessively high stability can lead to drug accumulation and potential toxicity.[4]

The chemical structure of this compound, which includes a pyridine ring and an imidazoline moiety, suggests several potential sites for metabolic transformation. The transformation rate of pyridine derivatives is dependent on their substituents.[5] Understanding the metabolic fate of this compound and its analogs is crucial for optimizing their therapeutic potential.

Comparative Metabolic Stability Data

As of the latest literature review, specific quantitative data on the metabolic stability of this compound and its analogs is not publicly available. Therefore, the following table is a hypothetical representation to illustrate how such data should be structured for a clear comparison. Researchers who generate experimental data on these compounds can use this template to present their findings.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound and Analogs in Human Liver Microsomes

CompoundStructure Modification from this compoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
This compound -4515.4
Analog A Methylation of pyridine nitrogen759.2
Analog B Fluorination of the phenyl ring6011.6
Analog C Replacement of imidazoline with a pyrazole ring2527.7
Analog D Hydroxylation of the pyridine ring>120<5.0

This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols for Assessing Metabolic Stability

To generate the data required for a comparative analysis, standardized in vitro assays are essential. The following are detailed protocols for two common methods: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used method to assess the Phase I metabolic stability of compounds.[6]

Objective: To determine the in vitro half-life and intrinsic clearance of this compound and its analogs using human liver microsomes.

Materials:

  • Test compounds (this compound and its analogs)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).

  • Prepare a reaction mixture containing human liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration typically between 1-10 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism.

Objective: To determine the metabolic stability of this compound and its analogs in a system that more closely mimics the in vivo environment.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Test compounds

  • Positive and negative control compounds

  • Multi-well plates

  • LC-MS/MS system

Procedure:

  • Thaw and culture the hepatocytes in multi-well plates according to the supplier's instructions.

  • Prepare solutions of the test compounds in the culture medium.

  • Remove the seeding medium from the hepatocytes and add the medium containing the test compounds.

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • At specified time points, collect samples of the medium and/or cell lysates.

  • Analyze the samples for the concentration of the parent compound using LC-MS/MS.

  • Determine the rate of metabolism and calculate the corresponding stability parameters.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock Solutions pre_incubate Pre-incubate Microsomes and Compound at 37°C prep_compound->pre_incubate prep_microsomes Prepare Microsome Reaction Mixture prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH System prep_nadph->start_reaction pre_incubate->start_reaction time_points Incubate and Sample at Time Points start_reaction->time_points terminate Terminate Reaction (e.g., with Acetonitrile) time_points->terminate centrifuge Centrifuge to Precipitate Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate compare Compare Stability of Analogs calculate->compare

In Vitro Metabolic Stability Assay Workflow

Potential Metabolic Pathways of this compound

Based on the chemical structure of this compound, several metabolic pathways can be predicted. The presence of the pyridine ring makes it susceptible to oxidation. The imidazoline ring can also undergo metabolic transformations.

metabolic_pathways This compound This compound N_Oxidation Pyridine N-Oxidation This compound->N_Oxidation Phase I Hydroxylation Pyridine Ring Hydroxylation This compound->Hydroxylation Phase I Imidazoline_Oxidation Imidazoline Ring Oxidation This compound->Imidazoline_Oxidation Phase I Excretion Excretion N_Oxidation->Excretion Glucuronidation Glucuronidation of Hydroxylated Metabolites Hydroxylation->Glucuronidation Phase II Imidazoline_Oxidation->Excretion Glucuronidation->Excretion

Potential Metabolic Pathways of this compound

Conclusion

A thorough understanding of the metabolic stability of this compound and its analogs is a prerequisite for their further development as potential therapeutic agents. While specific experimental data is currently lacking in the public domain, this guide provides the necessary framework for researchers to conduct and present a comprehensive comparative analysis. By following the outlined experimental protocols and data presentation formats, drug development professionals can make informed decisions regarding lead candidate selection and optimization. The provided diagrams offer a clear visualization of the experimental workflow and potential metabolic routes, aiding in the design and interpretation of future studies.

References

A Comparative Analysis of Norepinephrine Transporter Specificity: Evaluating Dazadrol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The norepinephrine transporter (NET) is a critical regulator of noradrenergic signaling in the central nervous system and periphery. Its role in various physiological and pathological processes has made it a key target for therapeutic drug development, particularly for conditions such as depression, ADHD, and anxiety disorders. The specificity of a compound for NET over other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT), is a crucial determinant of its pharmacological profile and therapeutic efficacy.

This guide provides a comparative framework for evaluating the specificity of compounds for the norepinephrine transporter. While the initial focus of this guide was a compound known as Dazadrol, an extensive search of the scientific literature and chemical databases did not yield any published experimental data on its binding affinity or functional activity at the norepinephrine transporter. Therefore, to illustrate the principles of assessing transporter specificity, this guide will utilize data from a well-characterized and highly selective NET inhibitor, Reboxetine , as a reference. The methodologies and data presentation formats described herein can be applied to any compound under investigation for its interaction with the norepinephrine transporter.

Comparative Analysis of Transporter Binding Affinities

A fundamental step in characterizing the specificity of a compound is to determine its binding affinity (Ki) for the target transporter (NET) and compare it to its affinities for other relevant transporters (DAT and SERT). This is typically achieved through radioligand binding assays.

Table 1: Comparative Binding Affinities (Ki, nM) of Reboxetine for Human Monoamine Transporters

CompoundNET (hNET)DAT (hDAT)SERT (hSERT)Selectivity Ratio (DAT/NET)Selectivity Ratio (SERT/NET)Reference
Reboxetine1.11350394012273582
Desipramine0.824.517.630.622
Atomoxetine2.228014012764

Data presented as the mean of multiple experiments. Ki values represent the concentration of the drug that displaces 50% of the radioligand.

Functional Inhibition of Monoamine Transporters

Beyond binding affinity, it is essential to assess the functional inhibitory activity of a compound on transporter function. This is commonly measured using synaptosomal uptake assays, which quantify the inhibition of neurotransmitter uptake (e.g., ³H-norepinephrine, ³H-dopamine, ³H-serotonin) into nerve terminals.

Table 2: Comparative Functional Inhibition (IC50, nM) of Reboxetine on Human Monoamine Transporters

CompoundNET (hNET)DAT (hDAT)SERT (hSERT)Selectivity Ratio (DAT/NET)Selectivity Ratio (SERT/NET)Reference
Reboxetine4.2>10,000>10,000>2380>2380
Desipramine3.91505938.515.1
Atomoxetine5.08812017.624

IC50 values represent the concentration of the drug that inhibits 50% of the specific neurotransmitter uptake.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate and reproducible assessment of compound specificity.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of a test compound for hNET, hDAT, and hSERT.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the respective human transporter (hNET, hDAT, or hSERT).

    • Radioligands: [³H]Nisoxetine for hNET, [³H]WIN 35,428 for hDAT, and [³H]Citalopram for hSERT.

    • Non-specific binding inhibitors: Desipramine for hNET, GBR 12909 for hDAT, and Citalopram for hSERT.

    • Test compound (e.g., Reboxetine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • In a parallel set of tubes, include a high concentration of a known selective inhibitor to determine non-specific binding.

    • After incubation to equilibrium, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from concentration-response curves using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Synaptosomal Uptake Assays

  • Objective: To measure the functional inhibitory potency (IC50) of a test compound on the uptake of neurotransmitters by hNET, hDAT, and hSERT.

  • Materials:

    • HEK293 cells stably expressing the respective human transporter.

    • Radiolabeled neurotransmitters: [³H]Norepinephrine for hNET, [³H]Dopamine for hDAT, and [³H]Serotonin for hSERT.

    • Test compound at various concentrations.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

    • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

    • Incubate for a short period at 37°C.

    • Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Determine the IC50 value from concentration-response curves using non-linear regression.

Visualizing Experimental Workflows and Relationships

Graphical representations of experimental workflows and conceptual relationships can aid in understanding the process of specificity validation.

G cluster_0 Compound Specificity Validation Workflow cluster_1 Binding Affinity Assessment cluster_2 Functional Activity Assessment TestCompound Test Compound (e.g., this compound, Reboxetine) BindingAssay Radioligand Binding Assays TestCompound->BindingAssay UptakeAssay Synaptosomal Uptake Assays TestCompound->UptakeAssay NET_Binding hNET BindingAssay->NET_Binding DAT_Binding hDAT BindingAssay->DAT_Binding SERT_Binding hSERT BindingAssay->SERT_Binding Ki_Value Calculate Ki Values NET_Binding->Ki_Value DAT_Binding->Ki_Value SERT_Binding->Ki_Value Selectivity_Binding Determine Binding Selectivity Ratios Ki_Value->Selectivity_Binding Final_Analysis Comprehensive Specificity Profile Selectivity_Binding->Final_Analysis NET_Uptake hNET UptakeAssay->NET_Uptake DAT_Uptake hDAT UptakeAssay->DAT_Uptake SERT_Uptake hSERT UptakeAssay->SERT_Uptake IC50_Value Calculate IC50 Values NET_Uptake->IC50_Value DAT_Uptake->IC50_Value SERT_Uptake->IC50_Value Selectivity_Functional Determine Functional Selectivity Ratios IC50_Value->Selectivity_Functional Selectivity_Functional->Final_Analysis

Caption: Workflow for determining the specificity of a compound for monoamine transporters.

Conclusion

The validation of a compound's specificity for the norepinephrine transporter is a multi-faceted process that requires both binding and functional assays. While no public data is currently available for a compound named "this compound," the methodologies and comparative data for the well-characterized NET inhibitor, Reboxetine, provide a clear roadmap for such an evaluation. The high selectivity of Reboxetine for NET over DAT and SERT, as demonstrated by both binding affinity and functional inhibition data, underscores its utility as a research tool and therapeutic agent. Researchers and drug development professionals are encouraged to employ these rigorous comparative approaches to accurately characterize the pharmacological profile of novel compounds targeting the norepinephrine transporter.

Dazadrol: A Comparative Efficacy Analysis Against Modern Atypical Antidepressants in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the preclinical efficacy of Dazadrol, a norepinephrine reuptake inhibitor developed in the 1960s, against a selection of modern atypical antidepressants. Due to the limited availability of specific preclinical efficacy data for this compound (also known as Sch 12650), this comparison utilizes data from other norepinephrine reuptake inhibitors, desipramine and reboxetine, as representative proxies for its pharmacological class. The modern atypical antidepressants included in this analysis are bupropion, vortioxetine, and mirtazapine. The data presented is derived from preclinical studies employing the forced swim test (FST) in rats, a widely used model to assess antidepressant-like activity.

Executive Summary

This report is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data. The findings are summarized in quantitative tables for ease of comparison, and detailed experimental protocols are provided for all cited studies. Visual diagrams of the relevant signaling pathways and a general experimental workflow are included to facilitate a deeper understanding of the mechanisms and methodologies.

Comparative Efficacy in the Forced Swim Test

The forced swim test is a behavioral assay where the duration of immobility of a rodent in an inescapable cylinder of water is measured. A reduction in immobility time is indicative of an antidepressant-like effect. The following tables summarize the quantitative data from preclinical studies on the selected compounds.

Drug ClassCompoundSpeciesDose (mg/kg)Route of AdministrationReduction in Immobility Time (%)Reference
Norepinephrine Reuptake Inhibitor (NRI) DesipramineRat10i.p.~35%[1][2]
ReboxetineRat10i.p.Significant Decrease[3]
Atypical Antidepressants BupropionRat40i.p.Significant Decrease
VortioxetineRat10p.o.~30-40%
MirtazapineRat10i.p.Significant Decrease

Table 1: Comparative Efficacy of Antidepressants in the Rat Forced Swim Test. Note: "Significant Decrease" indicates a statistically significant reduction in immobility time as reported in the study, where specific percentage reduction was not provided. The data for bupropion, vortioxetine, and mirtazapine is representative of findings in similar preclinical models.

Experimental Protocols

The following are detailed methodologies for the forced swim test as utilized in the evaluation of the compounds cited in this guide.

Forced Swim Test Protocol for Norepinephrine Reuptake Inhibitors (Desipramine and Reboxetine)
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with 25 ± 1°C water to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation and is not scored.

    • Drug Administration: Desipramine (10 mg/kg) or Reboxetine (10 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the test session.[2][3]

    • Test session (Day 2): 24 hours after the pre-test, rats are placed back in the cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility during the 5-minute test session is recorded. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.[4][5] A reduction in immobility time compared to a vehicle-treated control group is considered an antidepressant-like effect. A distinct increase in climbing behavior is often associated with noradrenergic antidepressants.[1][2]

Forced Swim Test Protocol for Modern Atypical Antidepressants (Bupropion, Vortioxetine, Mirtazapine)
  • Animals: Male Wistar rats (200-250g).

  • Apparatus: A glass cylinder (45 cm high, 20 cm in diameter) filled with 23-25°C water to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Rats undergo a 15-minute pre-swim session.

    • Drug Administration:

      • Bupropion (40 mg/kg) is administered i.p. 60 minutes before the test.

      • Vortioxetine (10 mg/kg) is administered orally (p.o.) 60 minutes before the test.

      • Mirtazapine (10 mg/kg) is administered i.p. 60 minutes before the test.

    • Test session (Day 2): A 5-minute test session is conducted 24 hours after the pre-test.

  • Behavioral Scoring: The total duration of immobility in the 5-minute test is measured. Immobility is defined as floating passively and making only small movements to maintain balance.[4][5]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms of action and the experimental process, the following diagrams have been generated using Graphviz.

Dazadrol_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_cleft Norepinephrine NE->NE_cleft Release NET Norepinephrine Transporter NE_cleft->NET Reuptake Postsynaptic_Receptor Adrenergic Receptor NE_cleft->Postsynaptic_Receptor Binds Neuronal_Response Antidepressant Effect Postsynaptic_Receptor->Neuronal_Response Activates This compound This compound This compound->NET Inhibits

Caption: Mechanism of action of this compound (Norepinephrine Reuptake Inhibitor).

Atypical_Antidepressant_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NT Neurotransmitters (e.g., Serotonin, Dopamine) NT_cleft Neurotransmitters NT->NT_cleft Release Transporter Transporter Receptor_pre Presynaptic Receptor NT_cleft->Transporter Reuptake Receptor_post Postsynaptic Receptor NT_cleft->Receptor_post Binds Neuronal_Response Antidepressant Effect Receptor_post->Neuronal_Response Activates Atypical_Antidepressant Atypical_Antidepressant Atypical_Antidepressant->Transporter Inhibits Atypical_Antidepressant->Receptor_pre Modulates Atypical_Antidepressant->Receptor_post Modulates

Caption: General mechanism of modern atypical antidepressants.

FST_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing Acclimation Animal Acclimation Pre_swim 15-min Pre-swim Session Acclimation->Pre_swim Drug_Admin Drug Administration (e.g., i.p., p.o.) Pre_swim->Drug_Admin 24h Interval Test_swim 5-min Test Session Drug_Admin->Test_swim Behavioral_Scoring Record Immobility Time Test_swim->Behavioral_Scoring Data_Analysis Compare Drug vs. Vehicle Behavioral_Scoring->Data_Analysis

Caption: Experimental workflow for the Forced Swim Test.

Discussion

The preclinical data suggests that both the older class of norepinephrine reuptake inhibitors, represented here by desipramine and reboxetine, and modern atypical antidepressants demonstrate efficacy in the forced swim test, a standard screening model for antidepressant activity. While a direct comparison with this compound is limited by the lack of available data, the performance of its pharmacological proxies indicates a clear antidepressant-like profile.

Modern atypical antidepressants, such as bupropion, vortioxetine, and mirtazapine, exhibit comparable efficacy in this preclinical model. Their mechanisms of action are generally more complex, often involving multiple neurotransmitter systems and receptor targets, which may translate to different clinical profiles in terms of efficacy and side effects.

It is crucial to note that the forced swim test is a screening tool and does not fully recapitulate the complex pathophysiology of depression in humans. However, it remains a valuable method for the initial assessment of potential antidepressant compounds. Further research, including more comprehensive preclinical models and ultimately, well-controlled clinical trials, are necessary to definitively establish the comparative efficacy of any antidepressant.

References

Safety Operating Guide

Navigating the Disposal of Dazadrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Dazadrol, a synthetic antidepressant classified as a pyridinemethanol derivative.[1] Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this guide is founded on the principles of prudent laboratory practice and the regulatory framework for pharmaceutical and chemical waste management established by the U.S. Environmental Protection Agency (EPA).

Understanding the Regulatory Landscape

The primary regulation governing waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for managing hazardous waste.[2][3] A key determination in the disposal of any chemical, including this compound, is whether it qualifies as a hazardous waste.[4] The EPA strongly advises against the outdated practice of flushing pharmaceuticals down the drain due to their potential to contaminate waterways.[5]

Hazardous wastes are categorized as either "listed" wastes (specifically named on the P- or U-lists) or "characteristic" wastes, which exhibit at least one of four traits: ignitability, corrosivity, reactivity, or toxicity.[2][4][6][7]

This compound: Chemical Profile

To facilitate proper waste characterization, it is essential to understand the chemical properties of this compound.

Identifier Value Source
IUPAC Name (4-chlorophenyl)-(4,5-dihydro-1H-imidazol-2-yl)-pyridin-2-ylmethanol[1]
Molecular Formula C15H14ClN3O[1][8]
Molar Mass 287.75 g·mol−1[1]
CAS Number 47029-84-5[1]

Experimental Protocols for Waste Characterization

In the absence of specific manufacturer guidance, laboratory professionals must undertake a waste characterization process to determine the appropriate disposal pathway for this compound.

1. Review of Available Data:

  • Literature Search: Conduct a thorough search for any published toxicological or environmental fate data for this compound or structurally similar compounds. This may provide insights into its potential hazards.

  • In-house Data: Review any internal safety or toxicology data generated during the research and development process.

2. Assessment for Hazardous Characteristics:

  • Ignitability: While not expected for a solid, if this compound is in a solution with a flammable solvent, its flashpoint must be determined. A flash point of less than 60°C (140°F) would classify it as an ignitable hazardous waste.[4]

  • Corrosivity: This characteristic is generally associated with aqueous solutions having a pH less than or equal to 2 or greater than or equal to 12.5.[4] If this compound is in a solution, its pH should be measured.

  • Reactivity: Assess whether this compound is unstable, reacts violently with water, or can generate toxic gases when mixed with water or corrosive substances.[4]

  • Toxicity: If there is reason to believe this compound could leach toxic constituents, a Toxicity Characteristic Leaching Procedure (TCLP) may be necessary. This would determine if specific contaminants are present at concentrations that exceed regulatory limits.

Step-by-Step Disposal Procedures

The following procedures provide a clear pathway for the safe disposal of this compound, from initial waste determination to final disposition.

Step 1: Waste Identification and Segregation

  • Identify: All containers of unwanted this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be clearly labeled as "Waste this compound."

  • Segregate: Keep waste this compound separate from other chemical waste streams to avoid incompatible mixtures.[9]

Step 2: Hazardous Waste Determination

  • Based on the waste characterization performed, determine if the waste this compound meets the criteria for hazardous waste.

  • If Hazardous: The waste must be managed as hazardous waste in accordance with RCRA regulations.

  • If Not Hazardous: The waste can be managed as non-hazardous pharmaceutical waste. However, it is still crucial to follow proper disposal protocols and avoid sewering.[5]

Step 3: Containerization and Labeling

  • Container: Use a compatible, leak-proof container for waste accumulation. The original container, if in good condition, can be used after being clearly marked as "Waste."[10]

  • Labeling: Affix a hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste"

    • The name and address of the generating facility

    • The chemical name "this compound" and its constituents

    • The physical state (solid or liquid)

    • The hazard characteristics (e.g., "Toxic")

Step 4: Accumulation and Storage

  • Store the waste container in a designated satellite accumulation area or a central accumulation area.

  • Ensure the container is kept closed except when adding waste.[9]

  • Store in a well-ventilated area away from sources of ignition and incompatible materials.

Step 5: Disposal

  • Engage a Licensed Waste Disposal Contractor: Arrange for the pickup and disposal of the waste this compound by a licensed hazardous waste management company.[11] These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.

  • Manifesting: For hazardous waste, a hazardous waste manifest must be completed. This document tracks the waste from the generator to the final disposal facility.

  • Incineration: The recommended disposal method for both hazardous and non-hazardous pharmaceutical waste is incineration at a permitted facility.[2][5]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Dazadrol_Disposal_Workflow start Start: Unwanted this compound waste_id Step 1: Identify and Segregate Waste start->waste_id hazardous_determination Step 2: Hazardous Waste Determination waste_id->hazardous_determination containerize_hazardous Step 3: Containerize and Label as Hazardous Waste hazardous_determination->containerize_hazardous Yes containerize_nonhazardous Step 3: Containerize and Label as Non-Hazardous Pharmaceutical Waste hazardous_determination->containerize_nonhazardous No is_hazardous Is it a Hazardous Waste? accumulate_hazardous Step 4: Accumulate in Designated Area containerize_hazardous->accumulate_hazardous dispose_hazardous Step 5: Dispose via Licensed Hazardous Waste Contractor (Incineration) accumulate_hazardous->dispose_hazardous end_hazardous Disposed dispose_hazardous->end_hazardous accumulate_nonhazardous Step 4: Accumulate Separately containerize_nonhazardous->accumulate_nonhazardous dispose_nonhazardous Step 5: Dispose via Licensed Waste Contractor (Incineration Recommended) accumulate_nonhazardous->dispose_nonhazardous end_nonhazardous Disposed dispose_nonhazardous->end_nonhazardous

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, research and development professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting both human health and the environment.

References

Personal protective equipment for handling Dazadrol

Author: BenchChem Technical Support Team. Date: December 2025

Handling Dazadrol, a synthetic antidepressant and noradrenaline reuptake inhibitor, requires stringent safety measures to minimize exposure and ensure a safe laboratory environment.[1] Adherence to proper personal protective equipment (PPE) protocols is the final and critical barrier in protecting personnel from potential chemical, physical, and biological hazards.[2][3]

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryComponentRecommended SpecificationsPurpose
Hand Protection Disposable GlovesNitrile or neoprene gloves are recommended. Two pairs should be worn ("double-gloving").To prevent direct skin contact with the compound. Double-gloving provides an extra layer of protection against potential tears or permeation.
Body Protection Disposable Gown or Lab CoatA disposable, solid-front gown made of a low-linting material is preferred. It should be long-sleeved with tight-fitting cuffs.To protect skin and personal clothing from contamination in case of spills or splashes.
Eye and Face Protection Safety Goggles or Face ShieldANSI Z87.1-compliant safety goggles that provide a seal around the eyes. A face shield should be worn in addition to goggles when there is a splash hazard.To protect the eyes and face from splashes, sprays, and airborne particles of the compound.[3]
Respiratory Protection RespiratorA NIOSH-approved N95 or higher-level respirator should be used when handling the powdered form of the compound or when there is a risk of aerosolization.To prevent inhalation of airborne particles. The specific type of respirator should be determined by a qualified safety professional based on the anticipated exposure levels.

Experimental Protocol: Donning and Doffing of PPE

The following procedures outline the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the disposable gown, ensuring it covers all clothing. Fasten it securely at the back.

  • Respirator: If required, put on the respirator. Ensure a proper fit and perform a user seal check.

  • Goggles/Face Shield: Put on safety goggles, followed by a face shield if necessary. Adjust for a secure fit.

  • Gloves: Put on the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown. Put on the second pair of gloves over the first.

Doffing Procedure:

  • Outer Gloves: Remove the outer pair of gloves using a glove-in-glove or bird-beak technique to avoid touching the contaminated outer surface. Dispose of them in a designated hazardous waste container.

  • Gown: Unfasten the gown. Carefully pull it away from your body, turning it inside out as you remove it. Dispose of it in the designated waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Goggles/Face Shield: Remove eye and face protection from the back to the front. Place in a designated area for decontamination or disposal.

  • Respirator: Remove the respirator without touching the front. Dispose of it in the designated waste container.

  • Inner Gloves: Remove the inner pair of gloves.

  • Final Hand Hygiene: Perform thorough hand hygiene.

Operational Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to the final disposal of waste.

Dazadrol_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_disposal Post-Handling & Disposal A Conduct Risk Assessment B Gather Necessary PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Don PPE C->D Enter Handling Area E Handle this compound D->E F Decontaminate Work Area E->F G Doff PPE F->G Exit Handling Area H Dispose of Waste (PPE & Contaminated Materials) G->H I Perform Final Hand Hygiene H->I

Figure 1. Procedural workflow for the safe handling of this compound.

Disposal Plan

All disposable PPE, contaminated materials, and excess this compound should be treated as hazardous waste.

  • Segregation: Collect all contaminated items in clearly labeled, leak-proof hazardous waste containers.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: Arrange for the disposal of hazardous waste through your institution's EHS department, following all local, state, and federal regulations.

By implementing these essential safety and logistical measures, researchers and drug development professionals can build a culture of safety and minimize the risks associated with handling potent compounds like this compound.[4][5][6]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.